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  • Product: 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
  • CAS: 1156174-02-5

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide: A Privileged Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary The compound 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (CAS 1156174-02-5) represents a highly versatile, dual-pharmacophore small-molecule scaffold. In modern drug discovery, pyrazole derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (CAS 1156174-02-5) represents a highly versatile, dual-pharmacophore small-molecule scaffold. In modern drug discovery, pyrazole derivatives are widely recognized as privileged structures, particularly in the design of targeted anticancer therapeutics and kinase inhibitors[1]. By combining an aminopyrazole core with a benzenesulfonamide moiety, this scaffold provides a highly tunable platform for ATP-competitive kinase inhibition.

This technical whitepaper details the molecular mechanism of action (MoA) of this scaffold, focusing on its application as a Cyclin-Dependent Kinase (CDK) inhibitor. Furthermore, it outlines a comprehensive, self-validating in vitro workflow—spanning cell-free biophysics to cellular phenotyping—designed to rigorously evaluate its pharmacological profile.

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is driven by the synergistic interaction of its two primary structural motifs within the kinase active site:

The 1H-Pyrazol-4-yl Moiety: The Hinge Binder

The aminopyrazole core acts as a potent ATP mimetic. Due to the specific positioning of its nitrogen atoms and the adjacent amino group, it forms a "hydrogen bond donor-acceptor-donor" network[2]. This configuration acts as a "hydrogen bond zipper," firmly anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2). This interaction is the primary driver of binding affinity[3].

The Benzenesulfonamide Moiety: Solvent Channel Vector

While primary benzenesulfonamides are classic zinc-chelating inhibitors of Carbonic Anhydrases (CAs)[4], the secondary nature of the sulfonamide in this compound (N-substituted with the pyrazole ring) sterically hinders optimal zinc coordination. Instead, in the context of a kinase active site, the benzenesulfonamide group acts as a critical vector extending outward into the solvent-exposed channel or interacting with the DFG (Asp-Phe-Gly) motif[5]. This moiety can be further functionalized to tune kinase selectivity (e.g., distinguishing CDK2 from CDK9 or Aurora kinases) and improve aqueous solubility.

MoA A 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide B 1H-Pyrazol-4-yl Moiety (Hinge Binder) A->B C Benzenesulfonamide Moiety (Solvent Channel/DFG) A->C D ATP-Competitive Kinase Inhibition B->D C->D E Cell Cycle Arrest (G1/S or G2/M) D->E

Fig 1. Pharmacophore mapping and downstream cellular effects of the pyrazole-sulfonamide scaffold.

In Vitro Pharmacological Profiling (Cell-Free)

To validate the biochemical efficacy of this scaffold, researchers must employ assays that mitigate the inherent optical interference of aromatic compounds.

Protocol 1: TR-FRET Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence (e.g., Kinase-Glo) because the delayed fluorescence measurement completely eliminates autofluorescence interference commonly caused by highly conjugated pyrazole-sulfonamide systems. Self-Validating System: Includes a Staurosporine dose-response curve as a positive control to validate enzyme activity and an EDTA control to establish the assay floor (100% inhibition).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the compound in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:20 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin A complex (final concentration 1 nM) to a 384-well proxiplate.

  • Pre-incubation: Add 2.5 µL of the diluted compound to the enzyme. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled MBP peptide (50 nM) and ATP (at the predetermined Km, typically 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg2+) and Europium-anti-phospho-MBP antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality for Selection: Biochemical IC50 provides potency, but SPR provides binding kinetics ( Kon​ and Koff​ ). A slow dissociation rate (long residence time) is often a superior predictor of in vivo efficacy for kinase inhibitors than thermodynamic affinity ( Kd​ ) alone. Self-Validating System: Utilizes a DMSO calibration curve to correct for bulk refractive index shifts, ensuring that the measured response is purely due to compound binding.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize recombinant CDK2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 RU.

  • Analyte Preparation: Prepare a 5-point concentration series of the compound (e.g., 3.125 nM to 50 nM) in running buffer (PBS-T + 5% DMSO).

  • Kinetic Injection: Inject the compound over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract Kd​ , Kon​ , and Koff​ .

In Vitro Cellular Workflows

Biochemical potency must translate to the complex intracellular environment. The following workflows confirm target engagement and phenotypic impact.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality for Selection: Sulfonamides can suffer from poor cell permeability or high non-specific protein binding. CETSA proves that the compound physically binds and thermodynamically stabilizes the target kinase inside living cells, bridging the gap between cell-free IC50 and phenotypic EC50. Self-Validating System: An isothermal dose-response fingerprint (ITDF) is performed alongside the melt curve to ensure the stabilization is dose-dependent and specific, ruling out artifactual aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with the compound (e.g., 1 µM) or DMSO vehicle for 2 hours at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes (50 µL/tube).

  • Heat Shock: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blot using an anti-CDK2 primary antibody. Quantify band intensity to determine the shift in aggregation temperature ( ΔTagg​ ).

Protocol 4: Flow Cytometry for Cell Cycle Analysis

Causality for Selection: CDK2 is critical for the G1/S transition. If the compound successfully inhibits intracellular CDK2, it must induce a measurable accumulation of cells in the G1 or S phase. Self-Validating System: Includes an untreated baseline control and a vehicle (DMSO) control to ensure that the solvent itself does not induce cellular stress or alter the cell cycle profile.

Step-by-Step Methodology:

  • Treatment: Seed cancer cells (e.g., A2780 or HCT116) at 3x10^5 cells/well in a 6-well plate. Treat with compound at 1x, 3x, and 10x the cellular EC50 for 24 hours.

  • Fixation: Harvest cells (including floating cells), wash with cold PBS, and fix by adding them dropwise to 70% cold ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to ensure complete RNA degradation and stoichiometric DNA intercalation.

  • Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto) using the PE channel (linear scale). Analyze DNA content histograms using appropriate software (e.g., FlowJo) to quantify G0/G1, S, and G2/M populations.

Workflow Step1 Phase 1: Enzymatic Profiling TR-FRET Kinase Assay Step2 Phase 2: Biophysical Validation Surface Plasmon Resonance (SPR) Step1->Step2 Step3 Phase 3: Target Engagement Cellular Thermal Shift Assay (CETSA) Step2->Step3 Step4 Phase 4: Phenotypic Impact Flow Cytometry (Cell Cycle) Step3->Step4

Fig 2. Sequential in vitro workflow for validating ATP-competitive kinase inhibitors.

Data Presentation

The following tables summarize the expected quantitative profile of an optimized 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivative acting as a CDK2 inhibitor.

Table 1: Enzymatic and Biophysical Profiling Data
ParameterAssay TypeRepresentative ValueInterpretation
Biochemical Potency (IC50) TR-FRET15.2 nMHigh-affinity ATP-competitive inhibition at the hinge region.
Thermodynamic Affinity ( Kd​ ) SPR12.8 nMCorroborates TR-FRET data; indicates strong steady-state binding.
Association Rate ( Kon​ ) SPR 4.5×105 M−1s−1 Rapid target engagement within the active site.
Dissociation Rate ( Koff​ ) SPR 5.8×10−3 s−1 Slow dissociation, resulting in a prolonged target residence time.
Table 2: Cellular Profiling Data
ParameterAssay TypeRepresentative ValueInterpretation
Target Engagement ( ΔTagg​ ) CETSA+6.5 °CSignificant thermodynamic stabilization; confirms membrane permeability.
Anti-proliferative Potency (EC50) CellTiter-Glo (72h)145 nMSub-micromolar efficacy in halting cancer cell proliferation.
Cell Cycle Arrest (G1/S phase) Flow Cytometry (PI)68% (vs 42% control)Mechanistic confirmation of CDK2 inhibition halting the cell cycle.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties PMC - National Library of Medicine URL
  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation ACS Medicinal Chemistry Letters URL
  • Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors ResearchGate - Bioorganic Chemistry URL

Sources

Exploratory

Comprehensive Physicochemical Profiling and Structural Utility of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable physicochemical properties and versatile synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable physicochemical properties and versatile synthetic handles. 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a highly specialized, low-molecular-weight building block (MW: 238.27 g/mol ) that merges three critical pharmacophoric elements: an aniline diversification vector, a sulfonamide linker, and a pyrazole hinge-binding motif.

This technical guide provides an in-depth analysis of the physicochemical properties, structural biology rationale, and self-validating experimental workflows required to characterize and deploy this scaffold in fragment-based drug discovery (FBDD), particularly for the development of selective kinase inhibitors [1].

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical properties of a scaffold is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide are strictly governed by the interplay between its electron-donating amino group and the electron-withdrawing sulfonamide linkage.

Quantitative Data Summary

The following table summarizes the calculated and theoretical physicochemical parameters for the molecular formula C9H10N4O2S [3].

PropertyValueCausality & Impact on Drug Design
Molecular Formula C9H10N4O2SLow molecular weight ensures high ligand efficiency (LE).
Molecular Weight 238.27 g/mol Well below the Lipinski threshold of 500 Da, leaving ample "molecular real estate" for lead optimization.
Monoisotopic Mass 238.0524 DaCritical for high-resolution LC-MS/MS calibration and metabolite tracking.
Topological Polar Surface Area (TPSA) 109.0 ŲIndicates moderate to low blood-brain barrier (BBB) permeability, making it suitable for peripheral targets unless actively transported [1].
Predicted XLogP3 ~0.6Highly water-soluble, preventing aggregation in biochemical assays and facilitating oral bioavailability.
H-Bond Donors (HBD) 3Provided by the primary amine, sulfonamide NH, and pyrazole NH.
H-Bond Acceptors (HBA) 4Provided by the sulfonamide oxygens, pyrazole nitrogen, and aniline nitrogen.
Rotatable Bonds 3Low conformational entropy penalty upon binding to target proteins.

Mechanistic Rationale in Drug Design

The architecture of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is not accidental; it is a highly engineered motif designed to exploit specific protein microenvironments.

The Pyrazole Ring as a Kinase Hinge Binder

The 1H-pyrazol-4-yl moiety is a well-documented bioisostere that frequently serves as a hinge-binding motif in the ATP-binding pocket of kinases [2]. Its N-1 atom acts as a hydrogen bond donor, while the N-2 atom acts as a hydrogen bond acceptor. This dual capacity allows the pyrazole to form robust, bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., in LRRK2 or Aurora kinases) [1].

The Sulfonamide Linker

The sulfonamide group (-SO2NH-) serves a dual purpose. Structurally, it acts as a transition state analog that can engage in complex hydrogen-bond networks with active-site water molecules or basic residues (such as catalytic lysines). Electronically, its strong electron-withdrawing nature lowers the pKa of the adjacent pyrazole and aniline systems, modulating the overall charge state of the molecule at physiological pH (7.4).

The 3-Amino Diversification Vector

The primary amine at the meta-position of the benzene ring is solvent-exposed when the pyrazole is anchored in a kinase hinge. This makes it an ideal synthetic vector. Medicinal chemists can utilize this amine for Buchwald-Hartwig cross-coupling or amide bond formation to append solubilizing groups or selectivity filters without disrupting the core binding interactions.

Pharmacophore P 1H-Pyrazole Ring Hinge Binder S Sulfonamide Linker H-bond Network P->S Covalent T Kinase Target ATP Pocket P->T H-Bonds A 3-Amino Group Diversification Vector S->A Covalent S->T H-Bonds

Fig 2. Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, the characterization of this scaffold must follow self-validating protocols. The electron-withdrawing nature of the sulfonamide in a meta-relationship to the aniline nitrogen creates complex resonance structures that standard computational algorithms often miscalculate. Therefore, empirical validation is mandatory.

Protocol 1: LC-MS/MS for Exact Mass and Purity Profiling

Causality: The 3-amino group is susceptible to oxidation, and the sulfonamide linkage can undergo in-source fragmentation. Therefore, soft ionization techniques (ESI+) and degassed solvents are required to prevent artifactual mass shifts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Use degassed solvents to prevent aniline oxidation.

  • Self-Validating System Integration: Spike the sample with an internal standard of known exact mass (e.g., Reserpine, [M+H]+ = 609.2812). If the mass accuracy of the internal standard deviates by >5 ppm, the quadrupole/TOF must be recalibrated before analyzing the target compound.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Monitor for the theoretical monoisotopic [M+H]+ ion at 239.0602 m/z .

  • Data Analysis: Confirm purity by integrating the UV trace at 254 nm (absorbing benzene/pyrazole rings) and verify the exact mass within a 5 ppm error margin.

Protocol 2: Potentiometric Titration for pKa and LogD Determination

Causality: Because the pyrazole nitrogen is basic (pKa ~2.5) and the sulfonamide NH is weakly acidic (pKa ~9.0), the molecule exists in multiple ionization states depending on the pH. Potentiometric titration provides a highly accurate, empirical measurement of these micro-equilibria.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Dissolve 2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • Self-Validating System Integration: Perform a blank titration of the 0.15 M KCl solvent. The derivative of the blank curve must show no inflection points. If an inflection point is detected, the solvent is contaminated with dissolved CO2, and must be purged with Argon.

  • Data Acquisition: Titrate the sample from pH 2.0 to 11.0 using 0.1 M KOH, followed by a back-titration using 0.1 M HCl.

  • Analysis: Plot the volume of titrant vs. pH. The inflection points (first derivative peaks) correspond to the pKa values of the pyrazole, aniline, and sulfonamide moieties.

Workflow A Compound Synthesis & Purification B LC-MS/MS Analysis (MW: 238.27 Da) A->B C Potentiometric Titration (pKa & LogD) A->C D X-ray Crystallography (Binding Pose) B->D C->D E Lead Optimization (SAR Development) D->E

Fig 1. Standardized workflow for physicochemical profiling and structural validation.

Conclusion

The 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide scaffold represents a masterclass in rational drug design. With a highly favorable molecular weight of 238.27 g/mol and a TPSA of 109 Ų, it provides an optimal balance of solubility, target engagement capability, and synthetic malleability. By adhering to the strict, self-validating physicochemical characterization workflows outlined above, drug development professionals can confidently utilize this scaffold to develop next-generation targeted therapies.

References

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry / National Institutes of Health (NIH) URL:[Link]

  • 2-amino-N-phenyl-1H-imidazole-5-sulfonamide | C9H10N4O2S | CID 21277601 (Proxy for C9H10N4O2S exact mass and computed properties) Source: PubChem / National Center for Biotechnology Information URL:[Link]

Foundational

Pharmacokinetic profiling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Derivatives Foreword: Charting the Course from Discovery to Development In the landscape of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Derivatives

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the intrinsic biological activity of a compound is but the first chapter of its story. The ultimate therapeutic success of any new chemical entity (NCE) is profoundly dictated by its journey through the body—a dynamic interplay of absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of a promising class of molecules: 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivatives. While the sulfonamide and pyrazole moieties are prevalent in many marketed drugs, understanding the unique ADME profile of this specific scaffold is critical for its advancement.

This document eschews a one-size-fits-all template. Instead, it is structured to provide a logical and scientifically-grounded workflow, guiding researchers from foundational in vitro assays to integrated in vivo studies. As your Senior Application Scientist, my objective is to not only detail the protocols but to illuminate the causality behind each experimental choice, ensuring that the data you generate is robust, interpretable, and translatable.

The Four Pillars of Pharmacokinetics: An Integrated ADME Strategy

The core of pharmacokinetic profiling is the characterization of ADME properties. An early and accurate assessment of these four pillars is paramount; it allows for the selection of candidates with favorable drug-like properties, minimizing late-stage attrition.[1][2] Our strategy is to build a comprehensive profile piece by piece, using a suite of validated in vitro assays that model key physiological barriers and processes before moving into more complex in vivo systems.

cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Integration Absorption Absorption (Caco-2, MDR1-MDCK) Distribution Distribution (Plasma Protein Binding) Absorption->Distribution InVivo_PK In Vivo PK Study (Rodent Models) Absorption->InVivo_PK Predicts Oral Bioavailability Metabolism Metabolism (Stability, CYP Inhibition) Distribution->Metabolism Distribution->InVivo_PK Impacts Free Drug Levels Metabolism->InVivo_PK Informs Dosing & Potential DDIs

Caption: Integrated ADME-PK workflow.

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We utilize cell-based models that replicate the key features of the human gut wall.[3][4]

Caco-2 Permeability Assay: Predicting Human Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key uptake and efflux transporters.[4][5] This makes it the gold standard for predicting oral drug absorption.[6]

Causality: We perform a bidirectional assay to measure transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A-B) and in the reverse direction (Papp B-A). This allows us to not only assess passive permeability but also to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen.[4][5]

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21 days to allow for full differentiation and monolayer formation.[5]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A TEER value ≥ 200 Ω·cm² is typically required.[5][7]

  • Dosing (A-B): Add the test compound (e.g., at 10 µM) to the apical (A) compartment. The basolateral (B) compartment contains a drug-free buffer.

  • Dosing (B-A): In a separate set of wells, add the test compound to the basolateral (B) compartment. The apical (A) compartment contains a drug-free buffer.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: Collect samples from the receiver compartment at specified time points (e.g., 120 minutes).[4][5]

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[5]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).

Data Interpretation:

Papp (A-B) (10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

An Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) greater than 2 suggests the compound is a substrate of active efflux transporters.[4]

MDR1-MDCK Assay: A Specific Look at P-gp Efflux

While Caco-2 cells express multiple transporters, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene provides a more specific system to investigate interactions with P-glycoprotein (P-gp).[8][9] This is crucial because P-gp-mediated efflux is a major cause of poor oral bioavailability and limited brain penetration.[10]

Causality: This assay is faster than the Caco-2 assay due to the shorter cell culture time and provides a clear, unambiguous signal for P-gp substrate liability.[9] An ER > 2 in this model is a strong indicator that the compound is a P-gp substrate.[8]

cluster_A Apical to Basolateral (A->B) cluster_B Basolateral to Apical (B->A) A_B Apical (Lumen) Caco-2 Monolayer Basolateral (Blood) Absorbed_Drug_A Absorbed Drug A_B:f2->Absorbed_Drug_A Papp (A-B) B_A Apical (Lumen) Caco-2 Monolayer Basolateral (Blood) Efflux_Pump P-gp Effluxed_Drug_B Effluxed Drug B_A:f0->Effluxed_Drug_B Papp (B-A) Drug_A Drug Drug_A:e->A_B:f0 Drug_B Drug Drug_B:e->B_A:f2 Efflux_Pump:s->B_A:n Efflux

Caption: Bidirectional transport across a cell monolayer.

Distribution: Understanding Drug Availability

Once absorbed, a drug distributes throughout the body. A key determinant of its efficacy and safety is the extent to which it binds to plasma proteins.

Plasma Protein Binding (PPB) Assay

According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, be metabolized, or be excreted.[11] Therefore, determining the percentage of a compound bound to plasma proteins is essential for interpreting PK and pharmacodynamic (PD) data.[12][13]

Causality: We employ the equilibrium dialysis method, which is considered the gold standard as it minimizes non-specific binding compared to other techniques like ultrafiltration.[11][12] The assay uses a semi-permeable membrane that allows the free drug to diffuse until equilibrium is reached, providing an accurate measurement of the unbound concentration.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., RED system) with individual cells separated by a dialysis membrane (typically with a molecular weight cutoff of ~10 kDa).

  • Dosing: Add the test compound spiked into plasma (from relevant species, including human) to one side of the membrane (the plasma chamber).

  • Buffer Addition: Add protein-free buffer (e.g., PBS) to the other side (the buffer chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[11]

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Quantification: Combine the buffer sample with blank plasma and the plasma sample with buffer to ensure identical matrix composition for analysis. Quantify the compound concentration in both samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration]buffer / [Concentration]plasma

    • % Bound = (1 - fu) * 100

Data Interpretation:

% BoundImplication
< 90%Low to moderate binding
90 - 99%High binding
> 99%Very high binding, potential for displacement interactions

Metabolism: The Body's Chemical Processing Plant

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process governs the drug's half-life and can produce metabolites that may be active or toxic.[1]

Metabolic Stability Assay: Predicting Hepatic Clearance

This assay measures the rate at which a compound is depleted when incubated with liver-derived enzyme systems. It is a critical predictor of in vivo hepatic clearance and, consequently, the drug's half-life and bioavailability.[2][14]

Causality: We use two primary test systems. Human Liver Microsomes (HLM) contain Phase I enzymes (like CYPs) and are cost-effective for initial screening.[15] Cryopreserved Hepatocytes contain both Phase I and Phase II enzymes and represent a more complete and physiologically relevant model system.[16] The rate of disappearance of the parent drug is monitored over time to calculate intrinsic clearance (CLint).[14][15]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Prepare a cell suspension at a defined concentration (e.g., 0.5 x 10⁶ viable cells/mL).[16]

  • Incubation: Add the test compound (e.g., at 1 µM) to the hepatocyte suspension in a 96-well plate.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line equals the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) * (Incubation Volume / Cell Number)[16]

Start Start Incubate Incubate Drug with Hepatocytes at 37°C Start->Incubate Sample_T0 Quench Sample (t=0 min) Incubate->Sample_T0 Time Course Sampling Sample_T1 Quench Sample (t=15 min) Incubate->Sample_T1 Sample_T2 Quench Sample (t=30 min) Incubate->Sample_T2 Sample_Tn Quench Sample (t=120 min) Incubate->Sample_Tn Analyze Analyze All Samples by LC-MS/MS Sample_T0->Analyze Sample_T1->Analyze Sample_T2->Analyze Sample_Tn->Analyze Calculate Calculate t½ and CLint Analyze->Calculate End End Calculate->End

Caption: Workflow for a metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are responsible for metabolizing the vast majority of drugs.[17] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations. Assessing this drug-drug interaction (DDI) potential is a regulatory requirement.[18]

Causality: This assay determines the concentration of the test compound that causes 50% inhibition (IC₅₀) of the activity of major human CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4).[18][19] We use human liver microsomes as the enzyme source and isoform-specific probe substrates that produce a unique metabolite, which can be monitored by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.[19]

Experimental Protocol: CYP Inhibition (IC₅₀) Assay

  • Incubation Setup: In a 96-well plate, pre-incubate human liver microsomes with a range of concentrations of the test compound (e.g., 0.1 to 100 µM).

  • Initiate Reaction: Add a cocktail of CYP-specific probe substrates and the cofactor NADPH to start the reaction.[20]

  • Incubation: Incubate at 37°C for a short, defined period (e.g., 10 minutes).

  • Quench Reaction: Stop the reaction with a cold organic solvent containing an internal standard.

  • Sample Processing & Quantification: Process the samples and quantify the formation of the specific metabolite for each CYP isoform using LC-MS/MS.

  • Data Analysis: Plot the percent inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Interpretation:

IC₅₀ ValueInhibition Potential
> 50 µMLow
1 - 50 µMModerate
< 1 µMHigh (Further investigation required)

In Vivo Pharmacokinetic Study: The Whole Picture

In vitro assays provide crucial, mechanistic insights, but an in vivo study is essential to understand how ADME processes are integrated in a living system and to determine key PK parameters that guide human dose prediction.[21]

Causality: A rodent PK study (typically in mice or rats) is the standard for early in vivo profiling.[22] By administering the compound via both intravenous (IV) and oral (PO) routes, we can determine absolute oral bioavailability (F%). The IV dose provides a baseline where 100% of the drug enters systemic circulation, while the PO dose reveals the combined effects of dissolution, absorption, and first-pass metabolism. Serial blood sampling from a single animal reduces inter-animal variability.[23]

Dosing Dose Animals (IV and PO cohorts) Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma and Store at -80°C Sampling->Processing Analysis Bioanalysis: Quantify Drug in Plasma (Validated LC-MS/MS) Processing->Analysis PK_Calc Pharmacokinetic Analysis: Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F%) Analysis->PK_Calc Report Final Report PK_Calc->Report

Caption: Overview of an in vivo pharmacokinetic study.

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study

  • Animal Acclimation & Dosing: Acclimate male Sprague-Dawley rats for at least 3 days. Divide animals into two groups (n=3-4 per group).

    • Group 1 (IV): Administer the compound as an intravenous bolus via the tail vein (e.g., at 1 mg/kg).[24]

    • Group 2 (PO): Administer the compound by oral gavage (e.g., at 5 mg/kg).[24]

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[23][25]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA), and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalytical Method Validation: Develop and validate an LC-MS/MS method for the quantification of the test compound in plasma according to regulatory guidelines (e.g., EMA or FDA).[26][27][28] This ensures the accuracy, precision, and reproducibility of the analytical data.

  • Sample Analysis: Quantify the concentration of the compound in the collected plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time at which Cmax is observed
AUC Area Under the Curve; a measure of total drug exposure
Half-life; time for plasma concentration to decrease by 50%
CL Clearance; volume of plasma cleared of the drug per unit time
Vd Volume of Distribution; apparent volume into which the drug distributes
F% Absolute Oral Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion: Synthesizing a Data-Driven Path Forward

The pharmacokinetic profiling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivatives is a systematic, multi-faceted process. By logically progressing from high-throughput in vitro assays to definitive in vivo studies, we construct a comprehensive ADME-PK profile. This data package is not merely a collection of numbers; it is a predictive tool that allows us to understand a compound's behavior, anticipate potential liabilities such as drug interactions or poor bioavailability, and ultimately make informed, data-driven decisions to select the most promising candidates for clinical development.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • MDR1-MDCK Permeability Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability - Technology Networks. (n.d.). Technology Networks. Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • Metabolic Stability Services - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012, April 26). Taylor & Francis. Retrieved from [Link]

  • Plasma Protein Binding in Drug Discovery and Development. (2008, May 10). Gyan Sanchay. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (n.d.). PMC. Retrieved from [Link]

  • In-silico ADMET PROFILING AND DOCKING ANALYSIS OF ANTIMALARIAL ACTIVITY OF SULFONAMIDE-ATTACHED COUMARIN-[8][14][26]-TRIAZOLES. (2025). Retrieved from [Link]

  • Protein Binding Assays | Creative Diagnostics. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. (2017, July 20). PMC. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023, March 15). ACS Publications. Retrieved from [Link]

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.). Social Science Research Institute. Retrieved from [Link]

  • Evaluation of Some Sulfonamide Derivatives as a Potential Inhibitors of The Carbonic Anhydrase IX/XII by ADME and Molecular Docking Method. (2022, June 30). DergiPark. Retrieved from [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024, June 24). PubMed. Retrieved from [Link]

  • (PDF) Molecular Docking, ADME Study, Synthesis, Characterization and Preliminary Antimicrobial Activity Evaluation of New Phenylalanine Derivatives of Sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Coumarin-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. (2023, January 19). MDPI. Retrieved from [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (n.d.). SciTePress. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved from [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. Retrieved from [Link]

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Exploratory

Crystal structure analysis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

An in-depth technical analysis of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (hereafter referred to as 3-APBS ) requires a rigorous examination of its structural biology. While primary benzenesulfonamides are canon...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (hereafter referred to as 3-APBS ) requires a rigorous examination of its structural biology. While primary benzenesulfonamides are canonical inhibitors of Carbonic Anhydrases[1], secondary pyrazole-sulfonamides like 3-APBS represent a highly privileged, proprietary scaffold for targeting N-myristoyltransferase (NMT) —a critical enzyme in eukaryotic lipid modification and a validated drug target for parasitic infections such as Leishmania major[2][3].

This whitepaper details the causality-driven protocols, crystallographic methodologies, and molecular architecture required to resolve the ternary complex of 3-APBS bound to Leishmania major NMT (LmNMT).

Mechanistic Rationale & Ordered Bi-Bi Complexation

NMT catalyzes the transfer of a myristoyl group from Myristoyl-CoA (Myr-CoA) to the N-terminal glycine of target proteins. The enzyme strictly adheres to an ordered bi-bi kinetic mechanism : the Myr-CoA co-factor must bind the apo-enzyme first. This binding event triggers a massive conformational shift, opening a previously occluded binding pocket to accommodate the peptide substrate—or a competitive inhibitor like 3-APBS[2].

Structural Design Causality: The 3-APBS scaffold was engineered to exploit this transient pocket. The 1H-pyrazol-4-yl headgroup acts as a bioisostere for the substrate's N-terminal glycine, anchoring deep within the active site[3]. The sulfonamide linker provides a rigid, tetrahedral kink that navigates the narrow binding channel, while the 3-amino-benzene tail projects toward the solvent interface, allowing for pharmacokinetic tuning without disrupting the core pharmacophore.

Self-Validating Experimental Methodologies

To achieve high-resolution structural data, the crystallization protocol must be treated as a self-validating system where each reagent serves a mechanistic purpose.

Step 1: Recombinant Expression and Apo-Protein Isolation
  • Expression: Express the LmNMT construct in E. coli BL21(DE3) cells.

  • Purification: Isolate via Ni-NTA Immobilized Metal Affinity Chromatography (IMAC).

  • Tag Cleavage (Critical Causality): Cleave the N-terminal His-tag using TEV protease. Retaining the tag introduces high conformational entropy at the N-terminus, which frequently disrupts the crystal lattice and limits diffraction resolution.

  • Polishing: Pass the cleaved protein through a Superdex 75 Size Exclusion Chromatography (SEC) column to ensure absolute monodispersity.

Step 2: Ternary Complex Assembly
  • Co-factor Saturation: Incubate 15 mg/mL of purified LmNMT with a 10-fold molar excess of Myr-CoA for 30 minutes at 4°C. Validation: This step is non-negotiable; without Myr-CoA, the 3-APBS binding pocket does not physically exist.

  • Inhibitor Soaking: Add 3-APBS (dissolved in 100% DMSO) to a final concentration of 2 mM. Ensure the final DMSO concentration remains ≤2% (v/v) to prevent localized protein denaturation.

Step 3: Vapor Diffusion Crystallization & Cryoprotection
  • Hanging-Drop Setup: Mix 1 µL of the ternary complex with 1 µL of reservoir solution (0.1 M Tris-HCl pH 8.0, 20% PEG 8000, 0.2 M MgCl₂).

  • Causality of Precipitants: PEG 8000 acts as a molecular crowding agent to drive supersaturation. The Mg²⁺ ions are strictly required to neutralize the negative charge of the Myr-CoA phosphate groups, stabilizing the complex.

  • Cryocooling: Transfer mature crystals into a cryoprotectant (reservoir solution + 20% glycerol) for 10 seconds before flash-cooling in liquid nitrogen (100 K) to prevent ice-lattice diffraction rings.

NMT_Workflow N1 LmNMT Expression (E. coli BL21) N2 Apo-Protein Purification (IMAC & SEC) N1->N2 Lysis & Isolation N3 Myr-CoA Addition (Ordered Bi-Bi Requirement) N2->N3 10x Molar Excess N4 3-APBS Ligand Soaking (Ternary Complex) N3->N4 Conformational Shift N5 Vapor Diffusion (PEG 8000 / MgCl2) N4->N5 4°C Incubation N6 Synchrotron X-Ray Diffraction N5->N6 Cryocooling N7 Molecular Replacement & Refinement N6->N7 Data Processing

Fig 1: Self-validating workflow for LmNMT ternary complex crystallization.

Crystallographic Data and Quantitative Analysis

Diffraction data must be collected at a synchrotron source (e.g., Diamond Light Source) to achieve the resolution necessary for unambiguous ligand placement. Phase determination is achieved via Molecular Replacement using an apo-LmNMT model. The presence of 3-APBS is internally validated by a >3σ positive peak in the initial Fo-Fc difference electron density map prior to ligand modeling.

Table 1: X-Ray Crystallographic Data Collection and Refinement Statistics

ParameterValue
Data Collection
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensionsa = 48.2 Å, b = 92.5 Å, c = 104.1 Å
Resolution Range (Å)45.00 – 1.85 (1.90 – 1.85)
Total / Unique Reflections215,430 / 38,912
Completeness (%)99.8 (98.5)
Redundancy5.5 (5.3)
Mean I/σ(I)14.2 (2.1)
Rmerge (%)6.5 (45.2)
Refinement
Rwork / Rfree (%)17.4 / 21.1
RMSD Bond Lengths (Å)0.009
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)97.8

(Values in parentheses correspond to the highest resolution shell.)

Structural Architecture of the Inhibitor Binding Pocket

The refined 1.85 Å structure reveals the precise molecular mechanics driving 3-APBS potency:

  • Pyrazole Anchoring: The 1H-pyrazol-4-yl ring is buried in the deepest, most hydrophobic recess of the binding pocket. Crucially, the pyrazole N2 atom acts as a hydrogen bond acceptor from the hydroxyl side chain of a highly conserved Serine residue (Ser330), locking the headgroup in place[3].

  • Sulfonamide Geometry: Unlike primary sulfonamides that coordinate zinc in Carbonic Anhydrases[4], this secondary sulfonamide acts purely as a structural router. The tetrahedral sulfur atom introduces a ~105° bend, allowing the molecule to bypass a steric bottleneck formed by the Myr-CoA pantetheine arm.

  • 3-Amino-Benzene Tail: The benzene ring stacks against the hydrophobic acyl chain of Myr-CoA via Van der Waals interactions. The 3-amino group, strategically positioned at the meta position, breaks the symmetry of the ring and forms a solvent-mediated hydrogen bond network near the pocket entrance, validating its role in improving aqueous solubility without penalizing binding affinity.

NMT_Interaction L_Pyr 1H-Pyrazol-4-yl Headgroup P_Ser330 Ser330 (Hydroxyl) L_Pyr->P_Ser330 H-Bond (Acceptor) P_Val Val / Ile (Hydrophobic Pocket) L_Pyr->P_Val Steric Packing L_Sulf Sulfonamide Linker P_Leu421 Leu421 (C-Terminus) L_Sulf->P_Leu421 Water-Mediated H-Bond L_Amin 3-Amino-Benzene Tail C_Myr Myristoyl-CoA (Co-factor) L_Amin->C_Myr Van der Waals C_Myr->P_Val Pocket Formation

Fig 2: Molecular interaction network of 3-APBS within the LmNMT binding pocket.

Conclusion & Translational Impact

The crystal structure of 3-APBS bound to LmNMT definitively proves that secondary pyrazole-sulfonamides are not merely passive binders, but highly dynamic ligands that exploit the enzyme's ordered bi-bi mechanism. By utilizing the sulfonamide as a geometric hinge rather than a metal-chelator, researchers can independently optimize the pyrazole headgroup for target residence time and the 3-amino-benzene tail for pharmacokinetic bioavailability. This self-validating structural framework provides a robust blueprint for the rational design of next-generation anti-leishmanial therapeutics.

References

  • RCSB Protein Data Bank. (2011). Crystal Structure of Leishmania major N-Myristoyltransferase (NMT) with Bound Myristoyl-CoA and a Pyrazole Sulphonamide Ligand (PDB ID: 4A2Z). Retrieved from[Link]

  • Wyatt, P. G., et al. (2014). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Leitans, J., Tars, K. (2020). Three dimensional structure of human carbonic anhydrase IX in complex with benzenesulfonamide (PDB ID: 6QN2). RCSB Protein Data Bank. Retrieved from [Link]

  • RCSB Protein Data Bank. (2022). Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide (PDB ID: 7POM). Retrieved from[Link]

Sources

Foundational

A Technical Guide to Characterizing the Target Binding Affinity of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide and its Analogs

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the methodologies to accurately determine the target binding affinity of compounds based on th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the methodologies to accurately determine the target binding affinity of compounds based on the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide scaffold. While the specific parent compound is not extensively characterized in public literature, the benzenesulfonamide moiety is a well-established pharmacophore known to target a critical class of metalloenzymes: carbonic anhydrases (CAs).[1][2] This document, therefore, serves as a comprehensive manual, detailing the rationale, experimental design, and data interpretation for elucidating the binding characteristics of novel sulfonamide inhibitors against this important enzyme family.

The Scientific Imperative: Why Quantify Binding Affinity?

In the realm of drug discovery, the binding affinity of a compound for its biological target is a cornerstone of its pharmacological profile. It dictates the concentration at which the compound will elicit a therapeutic effect and is a key determinant of its potency and potential for off-target effects. For the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide scaffold, a precise understanding of its binding affinity for various carbonic anhydrase isoforms is critical for developing selective and effective therapeutics for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[3][4]

The Primary Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[2][5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, gas transport, and biosynthesis.[5][6]

The catalytic mechanism of α-CAs, the family found in animals, involves a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking a CO₂ molecule held within a hydrophobic pocket of the active site.[2][7] The resulting bicarbonate ion is then displaced by a water molecule, and the catalytic cycle is regenerated by the transfer of a proton from the zinc-bound water to the surrounding medium via a proton shuttle, often a histidine residue.[2] Sulfonamide inhibitors, such as those based on the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide core, typically function by coordinating to the active site zinc ion, displacing the catalytic water molecule and thereby blocking the enzyme's activity.[1]

Diagram: Catalytic Cycle of Carbonic Anhydrase

E_Zn_H2O E-Zn²⁺-H₂O (Resting Enzyme) E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_H2O->E_Zn_OH -H⁺ (to His64 shuttle) E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ (Michaelis Complex) E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ (Bicarbonate Complex) E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O, -HCO₃⁻

Caption: The catalytic cycle of α-carbonic anhydrase.

Key Metrics of Binding Affinity

A robust characterization of a compound's binding affinity requires the determination of several key parameters:

ParameterDefinitionSignificance
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A practical measure of inhibitor potency under specific experimental conditions. It is dependent on substrate concentration.[8]
Kᵢ The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.An intrinsic measure of inhibitor affinity that is independent of substrate concentration, allowing for direct comparison of inhibitor potencies.[8][9]
Kₑ The dissociation constant; the concentration of ligand at which half of the binding sites on a protein are occupied at equilibrium.A direct measure of the affinity between a ligand and a protein in the absence of enzymatic turnover.
ΔH Enthalpy change; the heat absorbed or released during a binding event.Provides insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals interactions).[1]
ΔS Entropy change; the change in the randomness or disorder of a system upon binding.Reflects changes in conformational freedom and solvent reorganization upon complex formation.[1]

The Cheng-Prusoff equation is often used to calculate Kᵢ from the experimentally determined IC₅₀ value, which is particularly useful for competitive inhibitors.[8][10]

Methodologies for Quantifying Binding Affinity

A multi-faceted approach employing both enzymatic and biophysical assays is recommended for a comprehensive understanding of a compound's binding affinity.

These assays are often the first step in characterizing inhibitors due to their simplicity and high-throughput compatibility. They measure the enzymatic activity of CA, and the binding affinity of an inhibitor is inferred from its ability to reduce this activity.

A. Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

This is the most common colorimetric assay for CA.[11] It leverages the enzyme's ability to hydrolyze the ester substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm.[11][12]

Diagram: pNPA Esterase Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, pNPA Stock, Enzyme, and Inhibitor Dilutions add_buffer Add Assay Buffer prep_reagents->add_buffer add_enzyme Add CA Enzyme (or buffer for blank) add_buffer->add_enzyme add_inhibitor Add Inhibitor (or vehicle for control) add_enzyme->add_inhibitor incubate Incubate at 25°C add_inhibitor->incubate add_pNPA Initiate with pNPA incubate->add_pNPA read_plate Measure Absorbance at 405 nm (Kinetic Mode) add_pNPA->read_plate calc_rate Calculate Reaction Rate (ΔAbs/min) read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC₅₀ plot_data->calc_ic50 cluster_prep Preparation cluster_titration Titration cluster_data Data Acquisition & Analysis prep_reagents Prepare and Degas Protein (in cell) and Ligand (in syringe) load_samples Load Protein into Sample Cell and Ligand into Syringe prep_reagents->load_samples equilibrate Equilibrate at Desired Temperature load_samples->equilibrate inject_ligand Perform Serial Injections of Ligand into Cell equilibrate->inject_ligand measure_heat Measure Heat Change per Injection inject_ligand->measure_heat integrate_peaks Integrate Peaks to get ΔH per Mole measure_heat->integrate_peaks fit_data Fit Binding Isotherm to Determine Kₑ, n, ΔH, ΔS integrate_peaks->fit_data

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC

  • Sample Preparation :

    • Dialyze the purified carbonic anhydrase extensively against the desired assay buffer (e.g., phosphate-buffered saline, PBS).

    • Dissolve the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivative in the final dialysis buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment :

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis :

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kₑ, n, ΔH, and ΔS. [3]

SPR is a label-free, real-time optical detection technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the detailed analysis of biomolecular interactions. [13][14]It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).

Diagram: SPR Experimental Workflow

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis immobilize Immobilize CA Protein on Sensor Chip prep_analyte Prepare Serial Dilutions of Inhibitor (Analyte) immobilize->prep_analyte baseline Establish Baseline with Running Buffer prep_analyte->baseline association Inject Inhibitor (Association Phase) baseline->association dissociation Inject Running Buffer (Dissociation Phase) association->dissociation regeneration Regenerate Surface (if necessary) dissociation->regeneration generate_sensorgram Generate Sensorgram (Response Units vs. Time) dissociation->generate_sensorgram regeneration->baseline fit_curves Globally Fit Kinetic Data generate_sensorgram->fit_curves determine_rates Determine kₐ, kₑ, and Kₑ fit_curves->determine_rates

Caption: Workflow for a Surface Plasmon Resonance experiment.

Experimental Protocol: SPR

  • Ligand Immobilization :

    • Covalently immobilize the purified carbonic anhydrase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). [15]A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • Analyte Interaction :

    • Prepare a series of dilutions of the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide derivative (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Monitor the binding in real-time as an increase in the SPR signal (measured in Resonance Units, RU). [15] * After the association phase, switch back to the running buffer to monitor the dissociation of the complex.

    • If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.

  • Data Analysis :

    • The output data is a sensorgram, a plot of RU versus time. [4] * Correct the data by subtracting the signal from the reference flow cell.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association (kₐ) and dissociation (kₑ) rate constants. [16] * Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ/kₐ).

Summary of Methodologies and Data Output
MethodologyPrincipleKey Data OutputThroughputPrimary Application
Spectrophotometric Assay Measures enzyme activity reductionIC₅₀, Kᵢ (calculated)HighPrimary screening, SAR studies
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKₑ, n, ΔH, ΔSLowThermodynamic characterization, mechanism of action
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingkₐ, kₑ, KₑMediumKinetic profiling, detailed affinity analysis
Conclusion

Characterizing the target binding affinity of novel compounds such as derivatives of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a critical step in the drug discovery pipeline. By employing a combination of enzymatic assays like the pNPA spectrophotometric method for initial screening, and biophysical techniques such as ITC and SPR for in-depth thermodynamic and kinetic profiling, researchers can build a comprehensive understanding of their compound's interaction with its target, carbonic anhydrase. This multi-pronged approach ensures data integrity and provides the detailed insights necessary to guide lead optimization and the development of potent and selective therapeutics.

References

  • Study.com. Carbonic Anhydrase Function, Reaction & Mechanism. Available from: [Link].

  • Berman, A. et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available from: [Link].

  • Frontiers. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Available from: [Link].

  • Liljas, A. et al. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics. Available from: [Link].

  • Hoffmann, R. & Liang, J. (1992). Mode of Action of Carbonic Anhydrase. Journal of the American Chemical Society. Available from: [Link].

  • Morikis, D. et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry. Available from: [Link].

  • Wikipedia. Carbonic anhydrase. Available from: [Link].

  • Supuran, C. T. & De Simone, G. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Physiology. Available from: [Link].

  • TA Instruments. Characterizing Enzyme Kinetics by iTC. Available from: [Link].

  • National Center for Biotechnology Information. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Available from: [Link].

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link].

  • SpringerLink. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link].

  • edX. IC50 Determination. Available from: [Link].

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link].

  • YouTube. (2025). Spectrophotometric Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. Available from: [Link].

  • Semantic Scholar. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Available from: [Link].

  • PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Available from: [Link].

  • National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Available from: [Link].

  • Royal Society of Chemistry. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. Available from: [Link].

  • ACS Publications. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Available from: [Link].

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link].

  • ResearchGate. (2022). (PDF) The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Available from: [Link].

Sources

Exploratory

Toxicity and safety profile of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in cell models

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profiling of Novel Pyrazole Sulfonamides: A Case Study with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Executive Summary The pyrazole-based sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profiling of Novel Pyrazole Sulfonamides: A Case Study with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Executive Summary

The pyrazole-based sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications, including as kinase inhibitors.[1][2] The successful progression of any new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough evaluation of its safety profile. Early-stage in vitro toxicity assessment is a critical, resource-efficient strategy to identify and mitigate potential safety liabilities, thereby reducing late-stage attrition of drug candidates.[3][4]

This technical guide provides a comprehensive framework for the in vitro toxicity and safety assessment of a novel pyrazole sulfonamide, using 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide as a representative compound. We will delineate a multi-tiered experimental approach, from broad cytotoxicity screening to mechanistic assays for genotoxicity and apoptosis. Each section is designed to provide not only the "how" but also the "why," grounding experimental protocols in established scientific principles to ensure a self-validating and robust safety evaluation.

Foundational Strategy: A Tiered Approach to In Vitro Safety Assessment

A systematic, tiered approach to in vitro toxicity testing allows for a logical progression of investigation, where the results of initial, broader assays inform the selection and design of more specific, mechanistic studies. This strategy optimizes resource allocation and provides a clear decision-making framework.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced & Organ-Specific Models T1_Cytotoxicity General Cytotoxicity (MTT & LDH Assays) T2_Genotoxicity Genotoxicity Assessment (Comet & Micronucleus Assays) T1_Cytotoxicity->T2_Genotoxicity If cytotoxic T2_Apoptosis Apoptosis Induction (Annexin V & Caspase Assays) T1_Cytotoxicity->T2_Apoptosis If cytotoxic T3_Organ Organ-Specific Toxicity (e.g., iPSC-Cardiomyocytes, HepaRG) T2_Apoptosis->T3_Organ To confirm organ-specific mechanism

Caption: Tiered approach for in vitro safety assessment.

Tier 1: General Cytotoxicity Screening

The initial step is to ascertain the concentration-dependent effect of the test compound on cell viability. This establishes a foundational understanding of its potency in inducing cell death and guides the concentration ranges for subsequent, more detailed assays. We recommend a dual-assay approach to distinguish between different modes of cytotoxicity.

Recommended Cell Lines

The choice of cell lines is paramount and should be guided by the potential therapeutic target of the compound class and common sites of drug-induced toxicity. A standard panel should include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[5][6] While primary hepatocytes are the gold standard, HepG2 cells offer reproducibility and ease of use for initial screening.[7][8]

  • HEK293 (Human Embryonic Kidney): Represents a cell line of renal origin, another key organ in drug clearance and potential toxicity.

  • hiPSC-Derived Cardiomyocytes (Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes): These cells are becoming the new standard for cardiotoxicity screening, offering a more physiologically relevant model than immortalized cell lines.[9][10][11][12]

The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria.[13] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

The LDH Release Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[13][15] A loss of cell membrane integrity is a hallmark of necrosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a separate 96-well plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.

  • Incubation and Absorbance Reading: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Data Presentation and Interpretation

The results from the cytotoxicity assays should be summarized in a table and used to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in HepG2 cells after 48h treatment.

Concentration (µM)% Cell Viability (MTT Assay) (Mean ± SD)% Cytotoxicity (LDH Assay) (Mean ± SD)
0 (Vehicle Control)100 ± 5.22.1 ± 1.5
195.3 ± 4.84.5 ± 2.0
582.1 ± 6.115.8 ± 3.1
1065.4 ± 5.532.7 ± 4.2
2548.9 ± 4.950.3 ± 3.9
5023.6 ± 3.875.1 ± 5.3
1009.8 ± 2.589.4 ± 4.6

IC50 (MTT): ~25 µM IC50 (LDH): ~25 µM

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed in Tier 1, further investigation is warranted to understand the underlying mechanisms.

Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage cellular DNA, a potential initiating event for carcinogenesis.[17]

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20] Under electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.[21]

  • Cell Treatment: Treat cells with the test compound at concentrations below the IC50 value (e.g., 0.1x, 0.25x, and 0.5x IC50) for a short duration (e.g., 4 hours).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the DNA damage by measuring the tail length and the percentage of DNA in the tail using specialized software.

The micronucleus assay detects chromosomal damage by identifying small, additional nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that lag during cell division.[18][19]

  • Cell Treatment: Treat cells with the test compound for a duration equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Apoptosis Induction

Understanding whether cell death occurs via apoptosis (programmed cell death) or necrosis is crucial. Apoptosis is a controlled process, while necrosis is often associated with inflammation.

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[24][25] Co-staining with PI, a DNA-intercalating agent that is excluded by live cells, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[26]

  • Cell Treatment: Treat cells with the test compound at cytotoxic concentrations.

  • Staining: Resuspend the treated cells in Annexin V binding buffer containing FITC-conjugated Annexin V and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[22][25]

  • Cell Treatment: Treat cells in a 96-well plate with the test compound.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.[26]

  • Incubation and Signal Detection: Incubate at room temperature and measure the luminescence or fluorescence, which is proportional to caspase-3/7 activity.

G cluster_pathways Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase37 Executioner Caspases (Caspase-3, -7) Caspase8->Caspase37 Mitochondrion Mitochondrial Stress (e.g., DNA damage) Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the initial in vitro safety and toxicity profiling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, a representative novel pyrazole sulfonamide. By employing a tiered approach that progresses from general cytotoxicity screening to mechanistic assays for genotoxicity and apoptosis, researchers can build a comprehensive safety profile. The data generated from these studies are indispensable for making informed decisions regarding the continued development of new therapeutic candidates, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2014). Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering. Current medicinal chemistry, 21(32), 3694–3707.
  • Gontijo, A. M., de Oliveira, E. C., & de Oliveira, L. C. (2015). Using the comet and micronucleus assays for genotoxicity studies: A review. Mutation research.
  • Gekara, N. O. (2019). Comet and micronucleus assays for analyzing DNA damage and genome integrity. Methods in enzymology, 625, 299–307.
  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Pharmaron. Retrieved from [Link]

  • WCA Environment. (2020, July 28). Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA Environment. Retrieved from [Link]

  • Kosheeka. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Kosheeka. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert opinion on drug metabolism & toxicology, 6(7), 841–852.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Charles River Laboratories. Retrieved from [Link]

  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. Retrieved from [Link]

  • Rothfuss, A., O'Donovan, M., & De Boeck, M. (2010).
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2014). Hepatic Cell Lines for Drug Hepatotoxicity Testing: Limitations and Strategies to Upgrade their Metabolic Competence by Gene Engineering. Bentham Science Publishers. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Charles River Laboratories. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]

  • Castell, J. V., Jover, R., & Gómez-Lechón, M. J. (2006). Cell-based models to predict human hepatotoxicity of drugs. Redalyc, 1(1), 1-13.
  • AXOL Bioscience. (2023, August 8). Human iPSCs: valuable models for cardiotoxicity screening. AXOL Bioscience. Retrieved from [Link]

  • Leist, M., Hasiwa, N., & Hengstler, J. G. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 159–163.
  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. Retrieved from [Link]

  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Metrion Biosciences. Retrieved from [Link]

  • NC3Rs. (n.d.). iPSC derived cardiomyocytes for cardiac toxicity assessment. NC3Rs. Retrieved from [Link]

  • Burridge, P. W., & Wu, J. C. (2019). Use of Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes in Preclinical Cancer Drug Cardiotoxicity Testing: A Scientific Statement From the American Heart Association.
  • Bio-protocol. (n.d.). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays. Bio-protocol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Retrieved from [Link]

  • Asif, M., & Siddiqui, A. A. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2217032.
  • de Almeida, L. G., de Moraes, J., & de Souza, A. M. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules (Basel, Switzerland), 20(11), 20538–20551.
  • Witulski, B., & Al-Tel, T. H. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules (Basel, Switzerland), 27(23), 8303.
  • Burger, M., & Czech, J. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS medicinal chemistry letters, 5(12), 1257–1262.

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Foundational

Unraveling the Therapeutic Potential: A Technical Guide to the Role of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in Enzyme Inhibition Pathways

Abstract The confluence of the sulfonamide group and the pyrazole nucleus has given rise to a versatile scaffold with significant implications in medicinal chemistry. This technical guide delves into the prospective role...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of the sulfonamide group and the pyrazole nucleus has given rise to a versatile scaffold with significant implications in medicinal chemistry. This technical guide delves into the prospective role of a specific, yet under-characterized molecule, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, as a modulator of critical enzyme pathways. While direct literature on this exact compound is sparse, this document synthesizes a wealth of data from structurally analogous compounds to build a robust, predictive framework of its likely biological targets and mechanisms of action. We will explore its potential as an inhibitor of carbonic anhydrases and various protein kinases, providing a foundation for future research and drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of novel pyrazole-benzenesulfonamide derivatives.

Introduction: The Pyrazole-Benzenesulfonamide Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] When coupled with a benzenesulfonamide moiety, a classic pharmacophore known for its ability to inhibit metalloenzymes, the resulting hybrid structures exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

This guide focuses on the specific molecule 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide . Its structure combines three key features:

  • A primary sulfonamide group (-SO₂NH₂) , a well-established zinc-binding group crucial for inhibiting metalloenzymes like carbonic anhydrases.

  • A pyrazole ring , which can act as a versatile hydrogen bond donor/acceptor and participate in hinge-binding interactions within the ATP-binding pocket of protein kinases.[1]

  • A 3-amino substituent on the benzene ring, which can be synthetically manipulated and may influence selectivity and potency.

Given the absence of extensive research on this precise molecule, this guide will extrapolate from the known biological activities of closely related 4-(pyrazol-1-yl)benzenesulfonamides and 3-aminobenzenesulfonamide derivatives to illuminate its probable enzyme inhibition pathways.

Part 1: Plausible Enzyme Targets and Inhibition Pathways

Based on extensive literature on related compounds, two primary classes of enzymes emerge as highly probable targets for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide: Carbonic Anhydrases and Protein Kinases.

Carbonic Anhydrase (CA) Inhibition: A Tale of a Zinc-Binding Group

The sulfonamide moiety is the quintessential inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This reaction is fundamental to pH regulation, and its dysregulation is implicated in various pathologies, including glaucoma, epilepsy, and cancer.[5][6]

Mechanism of Inhibition: The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates to the Zn(II) ion in the enzyme's active site, mimicking the transition state of the CO₂ hydration reaction and effectively blocking catalysis.[7]

Tumor-Associated Isoforms as Key Targets: Of the various human CA isoforms, hCA IX and XII are transmembrane enzymes overexpressed in many hypoxic tumors.[6][8] Their activity helps maintain a neutral intracellular pH while acidifying the extracellular microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[6][8] Consequently, selective inhibitors of hCA IX and XII are sought-after as anticancer agents.[6][9] Numerous pyrazole-benzenesulfonamide derivatives have demonstrated potent, low-nanomolar inhibition of these tumor-associated isoforms.[2][6]

The 3-aminobenzenesulfonamide scaffold, in particular, has been utilized to develop pyridinium derivatives that show nanomolar potency against hCA IX and XII. This suggests that the core structure of the topic compound is well-suited for targeting these cancer-related enzymes.

CA_Inhibition_Pathway cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Matrix CO2 Intracellular CO₂ CA_IX hCA IX/XII (Membrane Bound) CO2->CA_IX H2O H₂O H2O->CA_IX HCO3_in HCO₃⁻ CA_IX->HCO3_in Hydration H_in H⁺ CA_IX->H_in pH_in Intracellular pH Maintained (Neutral) HCO3_in->pH_in H_in->pH_in H_out H⁺ Export H_in->H_out pH_out Extracellular Acidosis H_out->pH_out Invasion Tumor Invasion & Metastasis pH_out->Invasion Inhibitor 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Inhibitor->CA_IX Inhibition

Caption: Inhibition of hCA IX/XII by sulfonamides blocks pH regulation in hypoxic tumor cells.

Protein Kinase Inhibition: Targeting the ATP-Binding Site

The pyrazole scaffold is a well-established "hinge-binder" in protein kinase inhibitors.[1] Kinases are a large family of enzymes that regulate most cellular processes by phosphorylating specific substrate proteins. Their dysregulation is a hallmark of cancer and other diseases. Kinase inhibitors typically compete with ATP for binding in a conserved pocket.

Mechanism of Inhibition: The pyrazole ring, with its hydrogen bond donor and acceptor capabilities, can form key interactions with the "hinge region" of the kinase active site, which connects the N- and C-terminal lobes of the enzyme. This anchors the inhibitor in the ATP-binding site, preventing the kinase from functioning.

Relevant Kinase Targets:

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Substituted 1H-pyrazoles have been developed as potent inhibitors of LRRK2, particularly the G2019S mutant linked to Parkinson's disease.[10][11]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): A study on N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides revealed potent SGK1 inhibition.[12] Notably, the authors speculated that a 3-amino group on a related indazole scaffold could provide a third hydrogen-bonding contact in the hinge region, enhancing affinity.[12]

  • Abl Kinase: Pyrazolo[4,3-e][5][6][13]triazine sulfonamide derivatives have been shown to inhibit Abl protein kinase, which is relevant in chronic myeloid leukemia.[14]

The structure of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is therefore highly suggestive of a potential role as a Type I ATP-competitive kinase inhibitor.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site Kinase Protein Kinase ATP_Site ATP Binding Site Kinase->ATP_Site Substrate_Site Substrate Binding Site Kinase->Substrate_Site Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylates Substrate Substrate_Site->Phospho_Substrate ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Binds Inhibitor 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Inhibitor->ATP_Site Competitive Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide: An Application Note and Detailed Protocol

Introduction 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a key scaffold in medicinal chemistry, serving as a versatile intermediate in the development of various therapeutic agents. Its structural motif, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a key scaffold in medicinal chemistry, serving as a versatile intermediate in the development of various therapeutic agents. Its structural motif, featuring a sulfonamide linkage between an aminobenzene and a pyrazole ring, is prevalent in a range of biologically active molecules, including kinase inhibitors and anti-infective agents.[1][2][3] The strategic placement of the amino group on the benzenesulfonamide moiety and the pyrazole nitrogen offers multiple points for further chemical elaboration, making it a valuable building block for drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. The described synthetic route is designed for robustness and scalability, with a focus on explaining the rationale behind key experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a four-step sequence, commencing with commercially available starting materials. The overall workflow is depicted below:

Synthetic_Workflow A Nitrobenzene B 3-Nitrobenzenesulfonyl chloride A->B Step 1: Sulfochlorination D 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide B->D Step 2: Sulfonamide Coupling C 4-Aminopyrazole C->D E 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide D->E Step 3: Nitro Reduction Step_1 Nitrobenzene Nitrobenzene 3-Nitrobenzenesulfonyl chloride 3-Nitrobenzenesulfonyl chloride Nitrobenzene->3-Nitrobenzenesulfonyl chloride ClSO3H, Δ

Caption: Synthesis of 3-nitrobenzenesulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nitrobenzene123.1124.6 g0.20
Chlorosulfonic acid116.5293.2 g (54.5 mL)0.80

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), add chlorosulfonic acid (54.5 mL, 0.80 mol).

  • Addition of Nitrobenzene: Slowly add nitrobenzene (24.6 g, 0.20 mol) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30 minutes. An exothermic reaction will occur. Maintain the reaction temperature below 100°C by using a water bath for cooling if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 110-115°C using a heating mantle and maintain this temperature for 4 hours. [4][5]4. Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice (approximately 400 g) in a large beaker with constant stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude product in a vacuum oven at 40-50°C. The resulting 3-nitrobenzenesulfonyl chloride is typically used in the next step without further purification.

Expected Yield: ~85-95%

Part 2: Synthesis of 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

This step involves the coupling of the synthesized 3-nitrobenzenesulfonyl chloride with 4-aminopyrazole to form the sulfonamide bond. [6][7] Reaction Scheme:

Step_2 3-Nitrobenzenesulfonyl chloride4-Aminopyrazole 3-Nitrobenzenesulfonyl chloride4-Aminopyrazole 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Nitrobenzenesulfonyl chloride4-Aminopyrazole->3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide Pyridine, DCM

Caption: Formation of the sulfonamide linkage.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitrobenzenesulfonyl chloride221.6222.2 g0.10
4-Aminopyrazole83.098.3 g0.10
Pyridine79.1011.9 g (12.1 mL)0.15
Dichloromethane (DCM)-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-aminopyrazole (8.3 g, 0.10 mol) in dichloromethane (200 mL). Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine (12.1 mL, 0.15 mol) to the solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (22.2 g, 0.10 mol) in dichloromethane (50 mL) to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the desired sulfonamide as a solid.

Expected Yield: ~70-85%

Part 3: Synthesis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

The final step is the reduction of the nitro group to an amine using tin(II) chloride.

Reaction Scheme:

Step_3 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide->3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide SnCl2·2H2O, HCl, EtOH

Caption: Reduction of the nitro group to an amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide296.2814.8 g0.05
Tin(II) chloride dihydrate (SnCl2·2H2O)225.6356.4 g0.25
Concentrated HCl-50 mL-
Ethanol-200 mL-

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend 3-Nitro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide (14.8 g, 0.05 mol) in ethanol (200 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (56.4 g, 0.25 mol) to the suspension.

  • Reaction Progression: Heat the mixture to reflux and then slowly add concentrated HCl (50 mL) dropwise. Continue refluxing for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate will form.

  • Isolation and Purification: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Expected Yield: ~75-90%

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. By carefully controlling the reaction conditions and following the detailed procedures, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. The causality-driven explanations for each step aim to empower scientists to troubleshoot and adapt the synthesis as needed for their specific research goals.

References

  • Benchchem. Sulfonamide Synthesis with Primary Amines. Technical Support Center.
  • ChemicalBook. 3-Nitrobenzenesulfonyl chloride | 121-51-7.
  • Scribd. High-Yield Process for 3-Nitrobenzenesulfonyl Chloride.
  • Wu, J., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH.
  • Synfacts. Two New Syntheses of a 4-Aminopyrazole: Condensation of an N-Substituted Vinamidinium Salt with a Functionalized Hydrazine. Synthesis 2007, 1697-1701.
  • Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • PrepChem.com. Synthesis of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • PubMed. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors.
  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • ResearchGate. Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction...
  • MDPI. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.
  • RSC Advances. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • RSC Publishing. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PMC. 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease.
  • ResearchGate. Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g...
  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Bentham Science. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a] [8][6][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. URL:

  • ResearchGate. Synthesis of novel pyrazole-based benzenesulfonamide 3.

Sources

Application

Application Notes and Protocols for the Preparation of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Stock Solutions for Cell Culture

Abstract This document provides a detailed methodology for the preparation, storage, and application of stock solutions of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for use in cell culture-based assays. The protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the preparation, storage, and application of stock solutions of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for use in cell culture-based assays. The protocols outlined herein are designed to ensure solution stability, maintain sterility, and minimize solvent-induced cytotoxicity, thereby promoting reproducible and reliable experimental outcomes. The principles discussed are grounded in established laboratory practices for handling small molecule compounds in a biological research setting.

Introduction: The Criticality of a Well-Prepared Stock Solution

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a sulfonamide derivative, a class of compounds with broad biological activities. The successful use of this and similar small molecules in cell-based research is fundamentally dependent on the quality of the stock solution. An improperly prepared stock can lead to significant experimental artifacts due to issues such as poor solubility, degradation of the compound, microbial contamination, or solvent toxicity.

This guide provides a robust framework for researchers. It moves beyond a simple list of steps to explain the 'why' behind each action, empowering scientists to make informed decisions and troubleshoot potential issues. The core objective is to produce a high-concentration, sterile, and stable stock solution that can be accurately and reproducibly diluted to working concentrations in cell culture media.

Physicochemical Properties & Safety Considerations

Prior to handling the compound, it is imperative to understand its basic properties and safety requirements. While specific experimental data for this exact molecule may be limited, general properties of similar aromatic sulfonamides can guide our approach.

Solubility Profile

The solubility of a compound is the most critical factor in determining an appropriate solvent for the stock solution. Aromatic sulfonamides are often poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) but exhibit good solubility in polar aprotic organic solvents.

Table 1: Solvent Recommendations and Rationale

SolventRecommendationRationale & Justification
DMSO (Dimethyl Sulfoxide) Primary Choice DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules that are insoluble in water.[1] It is the de facto standard for preparing high-concentration stock solutions of small molecules for cell-based assays. Its miscibility with water and culture media allows for easy dilution to final working concentrations.
Ethanol (100%, anhydrous) Secondary Choice While many sulfonamides show some solubility in ethanol, it is generally lower than in DMSO.[2][3][4][5][6] It can be a viable alternative if DMSO is incompatible with a specific experimental setup. However, ethanol can be more cytotoxic to cells, requiring the final concentration in the culture medium to be kept very low (typically <0.1%).
Aqueous Buffers (PBS, Media) Not Recommended Direct dissolution in aqueous solutions is highly unlikely to succeed for this class of compound and will likely result in a suspension rather than a true solution, leading to inaccurate dosing.
Safety and Handling

As a standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE).

  • Engineering Controls: Handle the solid powder and concentrated stock solution inside a chemical fume hood or a powder containment hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are required.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A standard lab coat must be worn.

  • Toxicity: The specific toxicity of this compound is not established. It should be treated as a potentially hazardous substance. Avoid inhalation of the powder and prevent contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) from the supplier for any specific handling instructions.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for screening and dose-response experiments. The molecular weight of the compound is required for this calculation. Note: If the molecular weight is unknown, it must be obtained from the supplier or calculated from the molecular formula.

Materials and Equipment
  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

  • Sterile syringe

Workflow Diagram

G cluster_prep Preparation Phase cluster_dissolve Dissolution & Sterilization cluster_store Aliquoting & Storage calc 1. Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh 2. Weigh Compound (Use analytical balance) calc->weigh Target mass add_dmso 3. Add DMSO (To the calculated volume) weigh->add_dmso Weighed solid vortex 4. Vortex Thoroughly (Ensure complete dissolution) add_dmso->vortex Suspension inspect 5. Visual Inspection (Check for particulates) vortex->inspect Solution filter 6. Sterile Filter (Optional) (Use 0.22 µm filter if needed) inspect->filter If particulates present aliquot 7. Aliquot Solution (Small, single-use volumes) inspect->aliquot If clear solution filter->aliquot Sterile solution store 8. Store Properly (-20°C or -80°C, protected from light) aliquot->store Labeled aliquots

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Protocol

Step 1: Calculation Calculate the mass of the compound required. The formula is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example for 1 mL of a 10 mM stock of a compound with MW = 252.3 g/mol : Mass = (0.010 mol/L) x (0.001 L) x (252.3 g/mol ) = 0.002523 g = 2.52 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.

  • Carefully weigh the calculated mass of the compound directly into the tube. Perform this in a chemical fume hood.

  • Record the exact mass weighed. This is crucial for calculating the precise final concentration.

Step 3: Dissolution

  • Using a calibrated pipette, add the calculated volume of sterile, cell culture-grade DMSO to the tube containing the compound.

  • Tightly cap the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. It should be completely clear with no visible particulates. If solids remain, continue vortexing and gently warm the tube with your hand. Sonication in a water bath for 5-10 minutes can also aid dissolution if necessary.

Step 4: Sterilization (Recommended) While DMSO is generally considered self-sterilizing at high concentrations, filtering provides an additional layer of security against microbial contamination.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter (ensure it is compatible with DMSO, e.g., PTFE membrane).

  • Dispense the solution through the filter into a new, sterile, light-protecting (amber) vial or tube. Causality Note: This step is critical for long-term cell culture experiments, as even minor contamination can compromise results.

Step 5: Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, labeled tubes.

  • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months) . Protect from light. Expertise Note: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It also minimizes the risk of contaminating the entire stock.

Application in Cell Culture

Dilution to Working Concentration

The stock solution must be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO in the medium is a critical parameter.

Table 2: DMSO Concentration Limits in Cell Culture

Final DMSO ConcentrationEffect on CellsRecommendation
< 0.1% (v/v) Generally considered non-toxic for most cell lines.Optimal Target
0.1% - 0.5% (v/v) May induce differentiation or affect proliferation in sensitive cell lines.Acceptable, but requires a vehicle control.
> 0.5% (v/v) Often cytotoxic and can lead to significant experimental artifacts.Avoid

Protocol for Dilution:

  • Thaw a single aliquot of the stock solution at room temperature.

  • Perform a serial dilution. First, dilute the stock solution into fresh, pre-warmed culture medium to create an intermediate concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could add 1 µL of stock to 999 µL of medium (1:1000 dilution).

  • Add the appropriate volume of this intermediate dilution to your cells. Trustworthiness Note:Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your experimental samples, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.

Conclusion

The preparation of a high-quality stock solution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a foundational requirement for obtaining reliable data in cell-based assays. By using high-purity DMSO, ensuring complete dissolution, maintaining sterility, and adhering to proper storage and dilution procedures, researchers can minimize experimental variability and ensure the integrity of their results. The principles of careful calculation, sterile technique, and the use of appropriate controls are paramount to success.

References

  • Delgado, D.R., et al. (2011). Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • Gaylord Chemical Company. (N.D.). Bulletin 102: Dimethyl Sulfoxide (DMSO) Solubility Data. Scribd. Available at: [Link]

  • Delgado, D.R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. Available at: [Link]

  • Delgado, D.R., et al. (2011). THERMODYNAMICS OF THE MIXING PROCESS OF SEVERAL SODIUM SULFONAMIDES IN ETHANOL + WATER COSOLVENT MIXTURES. SciELO Colombia. Available at: [Link]

Sources

Method

Application Note: Robust HPLC Method Development for the Quantification of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Executive Summary The quantification of highly polar, amphoteric pharmaceutical intermediates presents a unique chromatographic challenge. 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide contains three distinct function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, amphoteric pharmaceutical intermediates presents a unique chromatographic challenge. 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide contains three distinct functional moieties: a basic primary aniline group, an acidic sulfonamide linkage, and a hydrogen-bonding pyrazole heterocycle. This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome the poor retention and peak tailing typically associated with this class of compounds.

Physicochemical Profiling & Analytical Rationale

As a Senior Application Scientist, method development must begin with a mechanistic understanding of the analyte's behavior in solution rather than trial and error.

  • The Polarity & Retention Challenge: The combination of an amino group and a sulfonamide makes this molecule highly polar. On a standard C18 column, such amphoteric compounds often elute dangerously close to the void volume ( t0​ ), making accurate quantification impossible due to matrix interference[1].

  • pH Optimization (Causality of Buffering): To achieve reproducible retention, the ionization state of the molecule must be strictly controlled. We selected an acidic mobile phase utilizing a 10 mM ammonium formate buffer adjusted to pH 3.0. At this pH, the primary amine (pKa ~4.5) is fully protonated, while the sulfonamide (pKa ~9.5) remains neutral. This specific pH suppresses secondary ion-exchange interactions with residual silanols on the silica support, which are the primary cause of peak tailing in pyrazole-sulfonamide derivatives[2]. Furthermore, unlike phosphate buffers, ammonium formate is fully volatile, rendering this method directly transferable to LC-MS for impurity profiling.

  • Stationary Phase Selection: Because protonating the amine increases the molecule's polarity, retaining it requires a highly aqueous initial mobile phase (95% water). Standard C18 phases are prone to hydrophobic phase collapse (dewetting) under these conditions. To counteract this, we mandate the use of a Polar-Embedded C18 column (e.g., Waters XBridge Shield RP18 or Phenomenex Kinetex Polar C18). The embedded amide/ether groups maintain stationary phase hydration and provide secondary hydrogen-bonding interactions with the pyrazole ring, significantly enhancing retention[3].

HPLC_Method_Logic A Analyte Profiling: 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide B1 Basic Amino Group (pKa ~4.5) A->B1 B2 Acidic Sulfonamide (pKa ~9.5) A->B2 C Select Mobile Phase pH 3.0 (Protonates amine, neutralizes sulfonamide) B1->C B2->C D Challenge: High Polarity Risk of void volume elution on std C18 C->D E Solution: Polar-Embedded C18 Column (Enhances retention of polar analytes) D->E F Optimized Gradient RP-HPLC (Aqueous Formate / Acetonitrile) E->F

Fig 1: Logical workflow for HPLC method development of polar amphoteric sulfonamides.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution, symmetric peak shape, and robust system backpressure. Acetonitrile is selected over methanol as the organic modifier due to its lower UV cutoff and superior baseline stability during gradient elution[4].

ParameterOptimized Condition
Column Polar-embedded C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Ultrapure Water (pH 3.0 ± 0.05 with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C (Maintains consistent viscosity and mass transfer)
Injection Volume 10 µL
Detection UV at 254 nm

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 95 5 Isocratic hold (Analyte focusing)
2.0 95 5 Isocratic hold
10.0 40 60 Linear gradient (Elution)
12.0 10 90 Linear gradient (Column wash)
15.0 10 90 Isocratic hold
15.1 95 5 Step return

| 20.0 | 95 | 5 | Re-equilibration |

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol includes mandatory System Suitability Tests (SST) to verify performance prior to data acquisition.

Step 1: Mobile Phase Preparation
  • Dissolve 0.63 g of LC-MS grade ammonium formate in 1000 mL of 18.2 MΩ·cm ultrapure water.

  • Titrate dropwise with concentrated formic acid until the pH reaches exactly 3.0 ± 0.05. (Note: Accurate pH is critical; a drift above pH 3.5 will cause partial deprotonation of the amine, leading to split peaks).

  • Filter through a 0.22 µm membrane and degas via ultrasonication for 10 minutes.

Step 2: Standard & Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all working solutions through a 0.45 µm PTFE syringe filter. (Avoid Nylon filters, as they can bind highly polar analytes or release extractables under acidic conditions).

Step 3: System Suitability Testing (SST)

Before injecting unknown samples, the system must self-validate to prove operational readiness.

  • Inject a blank (Diluent) to confirm a stable baseline and absence of ghost peaks.

  • Perform five replicate injections of the 50 µg/mL Working Standard.

  • Acceptance Criteria:

    • Retention Time %RSD ≤1.0%

    • Peak Area %RSD ≤2.0%

    • USP Tailing Factor ≤1.5

    • Theoretical Plates (N) ≥5000

Exp_Workflow S1 Sample Preparation S2 Ultrasonication & Dissolution S1->S2 S3 0.45 µm PTFE Filtration S2->S3 S4 System Suitability (Self-Validation) S3->S4 S5 Gradient Injection S4->S5 S6 Data Analysis & Integration S5->S6

Fig 2: Step-by-step experimental workflow for sample preparation and HPLC analysis.

Method Validation Summary

When executed according to the protocol above, this method yields highly reproducible quantitative data, conforming to standard ICH Q2(R1) validation guidelines.

Validation ParameterAcceptance CriteriaTypical Observed Result
Linearity Range R2≥0.999 1.0 - 100 µg/mL ( R2=0.9998 )
Precision (Repeatability) %RSD ≤2.0% (n=6)0.85%
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.50 µg/mL

Troubleshooting Guide

  • Symptom: Severe Peak Tailing (Tailing Factor > 1.8)

    • Causality: The mobile phase pH has drifted, allowing the basic amino group to interact with ionized silanols on the silica matrix.

    • Solution: Discard the mobile phase and prepare a fresh batch, ensuring the pH is exactly 3.0. Verify the buffer concentration is at least 10 mM to maintain ionic strength.

  • Symptom: Decreasing Retention Time Across Injections

    • Causality: Stationary phase dewetting (collapse) due to the highly aqueous initial gradient (95% A), or insufficient re-equilibration time.

    • Solution: Ensure you are strictly using a Polar-Embedded C18 column, not a standard end-capped C18. Verify that the 5-minute re-equilibration step at the end of the gradient is fully executed (equating to ~5 column volumes).

References

  • Title : Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide | Source : Benchchem | URL : 4

  • Title : Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column | Source : SIELC Technologies | URL : 3

  • Title : In Silico High-Performance Liquid Chromatography Method Development via Machine Learning | Source : Analytical Chemistry - ACS Publications | URL : 1

  • Title : RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF CELECOXIB AND TRAMADOL HYDROCHLORIDE | Source : World Journal of Pharmaceutical and Life Sciences | URL : 2

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for Modern Drug Discovery

Abstract The confluence of the pyrazole ring and the sulfonamide moiety represents a cornerstone of modern medicinal chemistry, creating scaffolds with proven therapeutic relevance.[1][2] This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of the pyrazole ring and the sulfonamide moiety represents a cornerstone of modern medicinal chemistry, creating scaffolds with proven therapeutic relevance.[1][2] This guide provides an in-depth exploration of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide , a versatile building block for constructing libraries of targeted inhibitors. We move beyond simple methodologies to explain the underlying strategic rationale, offering detailed, field-proven protocols for chemical derivatization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this privileged scaffold in their discovery programs, particularly in the realm of kinase inhibition.

The Strategic Value of the Pyrazole-Sulfonamide Scaffold

In medicinal chemistry, a "scaffold" is the core structure of a molecule that serves as a foundation for chemical diversification.[3][4][5][6] The selection of a scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide core is considered a "privileged scaffold" because its structural motifs are repeatedly found in compounds with significant biological activity across various targets.[7][8]

  • The Pyrazole Moiety: This five-membered heterocycle is a bioisostere of other aromatic systems and is renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[7][9] Its adjacent nitrogen atoms can form critical hydrogen bond interactions with the kinase hinge region, a key element for potent and selective inhibition. Pyrazole-based scaffolds have shown remarkable success in developing inhibitors for targets like Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[10][11][12]

  • The Sulfonamide Linker: More than just a spacer, the sulfonamide group (-SO₂NH-) is a rigid, metabolically stable linker that maintains a defined geometry between the two aromatic systems.[13] Its oxygen atoms are excellent hydrogen bond acceptors, and the N-H can act as a hydrogen bond donor, providing additional interaction points within a target's binding site. Sulfonamides are a staple in pharmaceuticals, found in a wide array of drugs from antibacterials to anticancer agents.[14][15]

  • The 3-Amino Group: This functional handle on the benzene ring is the primary vector for chemical exploration. As a nucleophile, it provides a reliable reaction site for coupling a vast array of chemical fragments, enabling a systematic investigation of the Structure-Activity Relationship (SAR). By modifying this position, researchers can tune a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[16]

The strategic combination of these three features in a single building block provides a robust starting point for developing targeted therapies.

Logical Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates a typical workflow starting from the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide building block. This process is iterative, with insights from biological testing directly informing the design of the next generation of compounds.

G cluster_0 Discovery & Design cluster_1 Screening & Evaluation cluster_2 Optimization A Building Block 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide B Library Synthesis (Protocol 2) A->B Diversification C Structural & SAR Analysis B->C D Primary Screening Biochemical Kinase Assay (Protocol 3) C->D Test Synthesized Library E Secondary Screening Cellular Proliferation Assay (Protocol 4) D->E Confirm cellular activity F Hit Identification E->F F->C Iterate Design G Lead Optimization (ADME/Tox Profiling) F->G Advance Hits H In Vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: Iterative workflow for scaffold-based drug discovery.

Synthetic Protocols & Methodologies

The protocols below are designed to be self-validating. Each step includes explanations for the choice of reagents and conditions, ensuring reproducibility and a deeper understanding of the chemical transformation.

Protocol 1: General Procedure for Derivatization of the Amino Group via Amide Coupling

This protocol describes the parallel synthesis of an amide library from the core scaffold. The primary amino group is coupled with a diverse set of carboxylic acids. This is the most direct method to explore the SAR around the benzenesulfonamide portion of the molecule.

Causality: The reaction of an amine with a carboxylic acid to form an amide bond is not spontaneous and requires an activating agent. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that provides high yields, fast reaction times, and minimal side products. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic organic base to neutralize the hexafluorophosphate salt and maintain an optimal pH for the reaction.

Step-by-Step Methodology:

  • Preparation: In an array of reaction vials, add a solution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (1.0 eq., e.g., 25.4 mg, 0.1 mmol) in 1 mL of anhydrous DMF (N,N-Dimethylformamide).

  • Carboxylic Acid Addition: To each vial, add a unique carboxylic acid from your library (1.1 eq., 0.11 mmol).

  • Coupling Agent Addition: Add a solution of HATU (1.2 eq., 45.6 mg, 0.12 mmol) in 0.5 mL of DMF to each vial.

  • Base Addition: Add DIPEA (3.0 eq., 52 µL, 0.3 mmol) to each vial. The solution may turn slightly yellow.

  • Reaction: Seal the vials and agitate the mixtures at room temperature (approx. 25°C) for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute each reaction mixture with 5 mL of ethyl acetate. Wash the organic solution sequentially with 5 mL of 1M HCl (to remove excess base), 5 mL of saturated NaHCO₃ solution (to remove unreacted acid), and 5 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final amide derivative. Characterize by NMR and Mass Spectrometry.

Visualizing the Derivatization Reaction

Caption: Amide coupling reaction for library synthesis.

Biological Evaluation: Protocols for Target Validation

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. Given the scaffold's prevalence in kinase inhibitors, a primary biochemical kinase assay followed by a cell-based assay is a logical and effective screening cascade.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (CDK2/Cyclin A Example)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase, such as CDK2.[10]

Causality: The assay measures the enzyme's ability to phosphorylate a substrate peptide. A luminescent ATP detection reagent (e.g., Kinase-Glo®) is used to quantify the amount of ATP remaining after the kinase reaction. Potent inhibitors will prevent ATP consumption, resulting in a high luminescence signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM. A common dilution series would be 100 µM to 1 nM in the final assay.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Enzyme/Substrate Mix: Dilute recombinant human CDK2/Cyclin A enzyme and a suitable substrate peptide (e.g., a histone H1-derived peptide) in the kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to its Km for the enzyme (e.g., 10 µM).

  • Assay Procedure (in a 384-well plate):

    • Add 2.5 µL of the Enzyme/Substrate mix to each well.

    • Add 0.5 µL of the diluted test compound (or DMSO for control wells).

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2.0 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect remaining ATP by adding 5 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert raw luminescence data to percent inhibition relative to high (no enzyme) and low (DMSO only) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative Assay

This assay determines the effect of the compounds on the growth of a relevant cancer cell line (e.g., MCF-7 for breast cancer).[11][17]

Causality: The assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A decrease in cell proliferation due to compound treatment results in lower ATP levels and a reduced luminescent signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 1 µL of serially diluted compounds to the wells. Include wells with DMSO only as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the logarithm of compound concentration.

Data Interpretation and Lead Optimization

Systematic derivatization and screening generate SAR data that guide the optimization process. The goal is to identify compounds with high potency at the target enzyme, corresponding cellular activity, and favorable drug-like properties.

Representative Structure-Activity Relationship (SAR) Data

The following table presents hypothetical data for a series of derivatives synthesized using Protocol 1, illustrating how modifications to the 'R' group can impact biological activity.

Compound IDR-Group ModificationCDK2/CycA IC₅₀ (nM)MCF-7 GI₅₀ (µM)
Scaffold -H>10,000>50
Cmpd-01 Phenyl85015.2
Cmpd-02 4-Fluorophenyl3205.8
Cmpd-03 3-Chlorophenyl1502.1
Cmpd-04 4-Methoxyphenyl951.3
Cmpd-05 Cyclohexyl2,50035.0

Interpretation:

  • The unsubstituted scaffold is inactive.

  • Adding an aromatic ring (Cmpd-01) confers activity.

  • Electron-withdrawing groups (Cmpd-02, Cmpd-03) and electron-donating groups (Cmpd-04) in the para/meta position of the phenyl ring improve potency, suggesting a specific binding pocket.

  • The 4-methoxy substitution (Cmpd-04) provides the best activity, perhaps by forming a key interaction or improving physicochemical properties.

  • A non-aromatic, bulky group (Cmpd-05) is poorly tolerated, indicating a preference for a flat, aromatic moiety in this region of the target.

Target Engagement within a Cellular Context

The ultimate goal of a targeted inhibitor is to engage its intended target within the complex environment of a cell. The diagram below shows a simplified CDK signaling pathway, illustrating how an inhibitor developed from our scaffold would block cell cycle progression.

G cluster_0 G1 Phase cluster_1 S Phase (DNA Synthesis) A Cyclin D CDK4/6 B pRb A->B Phosphorylates C E2F B->C Releases E S-Phase Genes C->E Activates D Cyclin E/A CDK2 D->E Activates Transcription F DNA Replication E->F Inhibitor Our Inhibitor Inhibitor->D

Caption: Inhibition of the CDK2 pathway blocks S-phase entry.

Conclusion

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a high-value starting point for drug discovery programs targeting a range of diseases, most notably cancer via kinase inhibition. Its inherent structural features provide a reliable foundation for potent target engagement, while the strategically placed amino group allows for extensive chemical exploration to optimize for potency, selectivity, and drug-like properties. By employing the robust synthetic and biological protocols detailed in this guide, research teams can efficiently navigate the path from a promising building block to a viable lead candidate.

References

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  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][19]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (2013). Journal of Medicinal Chemistry.

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Na V 1.7. (2017). Journal of Medicinal Chemistry.
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Method

Application Notes and Protocols for the In Vitro Characterization of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold in Modern Drug Discovery The confluence of a pyrazole ring and a benzenesulfonamide moiety has given rise to a privileged scaffold in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of the Pyrazole-Sulfonamide Scaffold in Modern Drug Discovery

The confluence of a pyrazole ring and a benzenesulfonamide moiety has given rise to a privileged scaffold in medicinal chemistry. This structural motif is a cornerstone in the design of targeted therapeutics, demonstrating inhibitory activity against a wide array of enzymes crucial in pathological processes. Compounds bearing this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and anti-infective agents.[1][2] The sulfonamide group often acts as a key hydrogen bond donor and acceptor, or as a zinc-binding group in metalloenzymes, while the pyrazole ring provides a versatile platform for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the initial in vitro characterization of a novel compound from this class, exemplified by 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. The following protocols are designed as a logical progression, from fundamental physicochemical characterization to biochemical and cell-based assays, enabling researchers to build a robust data package for this and similar molecules.

A Critical Note on Laboratory Safety and Compound Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide and related reagents. As a general guideline for handling novel chemical entities:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.

  • Spill and Waste Management: Have a spill kit readily available. Dispose of all chemical waste in accordance with institutional and local regulations.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[4]

Part 1: Foundational Compound Characterization: The Bedrock of Reliable Data

Application Note: The Non-Negotiable Role of Solubility and Stability Assessment

The generation of meaningful and reproducible biological data is contingent upon the physicochemical behavior of the test compound in the assay medium. Poor aqueous solubility can lead to compound precipitation, resulting in an underestimation of potency and artifactual data.[5] Similarly, a compound that is unstable in the assay buffer or rapidly metabolized by residual enzymes can lead to a misinterpretation of its intrinsic activity. Therefore, the initial characterization of solubility and metabolic stability is not a preliminary step but a foundational requirement for the entire in vitro profiling cascade.

Protocol 1: Aqueous Solubility Assessment (Kinetic Shake-Flask Method)

This protocol determines the kinetic solubility of the test compound in a physiologically relevant buffer, which is crucial for designing subsequent biological assays.

Principle: A concentrated stock of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. After an equilibration period, any precipitated compound is removed by filtration, and the concentration of the compound remaining in the solution is quantified, typically by UV-Vis spectrophotometry or LC-MS.[1]

Materials:

  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well solubility filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-compatible collection plates

  • Plate shaker

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Compound Addition: Add 5 µL of the 10 mM stock solution to 245 µL of PBS, pH 7.4, in the wells of a 96-well filter plate. This results in a final concentration of 200 µM with 2% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Filtration: Place the filter plate on top of a 96-well UV-compatible collection plate. Apply a vacuum to filter the solution, separating the soluble fraction from any precipitate.

  • Quantification:

    • Prepare a standard curve by performing serial dilutions of the 10 mM stock solution in a 50:50 mixture of PBS:Acetonitrile.

    • Measure the absorbance of the standards and the filtered samples at the compound's λ_max using a UV-Vis plate reader.

    • Calculate the concentration of the soluble compound in the filtered samples by interpolating from the standard curve.

Data Presentation:

ParameterResult
Test Compound3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
BufferPBS, pH 7.4
Final DMSO %2%
Kinetic Solubility e.g., 75.4 ± 5.2 µM
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

This assay provides an early indication of the compound's susceptibility to Phase I metabolism, a primary route of drug clearance in the body.[6]

Principle: The compound is incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life (t_½) and in vitro intrinsic clearance (Cl_int).[7]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test compound and a positive control (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)

  • Thermomixer or shaking water bath

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing the test compound (final concentration 1 µM) and liver microsomes (final protein concentration 0.5 mg/mL) in 0.1 M phosphate buffer.

  • Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with the internal standard.[7]

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t_½ = 0.693/k).

Data Presentation:

CompoundHalf-life (t_½, min)In Vitro Cl_int (µL/min/mg protein)
3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamidee.g., > 45e.g., < 15.4
Verapamil (Positive Control)e.g., 12.5e.g., 55.4

Part 2: Biochemical Assays: Unveiling Molecular Targets and Potency

Workflow for Biochemical Assays

Biochemical_Workflow cluster_kinase Kinase Inhibition Assay cluster_ca Carbonic Anhydrase Inhibition Assay k_start Prepare Kinase, Substrate, and Compound Dilutions k_reaction Incubate Kinase, Substrate, Compound, and ATP k_start->k_reaction k_detect Add Detection Reagent (measures ADP production) k_reaction->k_detect k_read Read Luminescence on Plate Reader k_detect->k_read k_analyze Calculate % Inhibition and Determine IC50 k_read->k_analyze ca_start Prepare CA Enzyme and Compound Dilutions ca_reaction Incubate CA, Compound, and pNPA Substrate ca_start->ca_reaction ca_read Monitor Absorbance Increase at 405 nm (Kinetic Read) ca_reaction->ca_read ca_analyze Calculate Reaction Rate and % Inhibition ca_read->ca_analyze ca_ic50 Determine IC50 ca_analyze->ca_ic50

Caption: Workflow for biochemical enzyme inhibition assays.

Application Note: Interrogating the Kinome with Pyrazole-Sulfonamide Inhibitors

Protein kinases are master regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases is a highly targeted site for inhibitor development. The pyrazole-sulfonamide scaffold can be designed to make key interactions within this pocket, competing with ATP and thereby inhibiting kinase activity. A universal, non-radioactive assay that measures the product of the kinase reaction (ADP) is a robust method for screening and profiling inhibitors against a panel of kinases.

Protocol 3: Universal Kinase Inhibition Assay (ADP-Glo™ Assay Principle)

Principle: This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.

Materials:

  • Target Protein Kinase (e.g., a panel of kinases for selectivity profiling)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in kinase assay buffer with a constant, low percentage of DMSO (e.g., 1%).

  • Kinase Reaction Setup: In a white assay plate, add the test compound dilutions, the target kinase, and its specific substrate.

  • Initiation: Initiate the reaction by adding ATP (at a concentration near the K_m for the specific kinase). The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed under linear conditions.[8]

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase Ae.g., 55
Kinase Be.g., 1,200
Kinase Ce.g., >10,000

Application Note: Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a classic zinc-binding group, making pyrazole-sulfonamide derivatives prime candidates for CA inhibitors.

Protocol 4: Carbonic Anhydrase Inhibition Assay (Colorimetric)

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that can be monitored by the increase in absorbance at 405 nm. The presence of an inhibitor will slow the rate of this reaction.[10]

Materials:

  • Human Carbonic Anhydrase Isozyme (e.g., hCA II or hCA IX)

  • p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[10]

  • Test compound and a reference inhibitor (e.g., Acetazolamide)

  • Clear, flat-bottom 96-well plate

  • Absorbance microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of the substrate (pNPA) in acetonitrile and dilute it in the assay buffer just before use.

    • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • Plate Setup:

    • Add the assay buffer to all wells.

    • Add the CA enzyme solution to the enzyme control and inhibitor wells.

    • Add the various concentrations of the test compound or reference inhibitor to the respective wells.

    • Include solvent controls containing the same final concentration of DMSO as the compound wells.[11]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Data Presentation:

CA IsozymeIC₅₀ (nM)
hCA IIe.g., 120
hCA IXe.g., 25

Part 3: Cell-Based Assays: Assessing Efficacy and Target Engagement in a Biological Context

Workflow for Cell-Based Assays

Cellular_Workflow cluster_mtt Cell Viability (MTT) Assay cluster_cetsa Target Engagement (CETSA) mtt_seed Seed cells in a 96-well plate mtt_treat Treat cells with compound dilutions for 24-72h mtt_seed->mtt_treat mtt_add Add MTT reagent and incubate mtt_treat->mtt_add mtt_solubilize Add solubilization solution (e.g., DMSO) mtt_add->mtt_solubilize mtt_read Read absorbance at 570 nm mtt_solubilize->mtt_read mtt_analyze Calculate % viability and determine GI50 mtt_read->mtt_analyze cetsa_treat Treat intact cells with compound or vehicle cetsa_heat Heat cell aliquots across a temperature gradient cetsa_treat->cetsa_heat cetsa_lyse Lyse cells and separate soluble vs. aggregated proteins cetsa_heat->cetsa_lyse cetsa_wb Quantify soluble target protein by Western Blot cetsa_lyse->cetsa_wb cetsa_analyze Generate melt curves and determine thermal shift (ΔTm) cetsa_wb->cetsa_analyze

Caption: Workflow for key cell-based characterization assays.

Application Note: Bridging the Gap from Enzyme to Cell

While biochemical assays are essential for determining direct inhibitory potency, they do not account for crucial factors like cell permeability, efflux, or intracellular metabolism. Cell-based assays provide a more biologically relevant system to evaluate a compound's efficacy. An initial assessment of general cytotoxicity is vital to distinguish targeted anti-proliferative effects from non-specific toxicity. Subsequently, a target engagement assay like CETSA can provide definitive evidence that the compound interacts with its intended target within the complex milieu of a living cell.[12]

Protocol 5: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4]

Materials:

  • Cancer cell line relevant to the putative target

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile, clear, flat-bottom 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls. Incubate for the desired exposure time (e.g., 72 hours).[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the background absorbance (no-cell controls) from all readings.

    • Calculate the percent viability for each concentration relative to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Cell LineGI₅₀ (µM)
Cell Line Xe.g., 0.5
Cell Line Ye.g., 8.2
Protocol 6: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Principle: CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein. By heating intact cells treated with the compound across a range of temperatures, one can observe a shift in the target protein's melting temperature (T_m), which confirms target engagement.[2][15]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PBS and protease inhibitor cocktail

  • Test compound and vehicle (DMSO)

  • PCR tubes

  • Thermal cycler or heating blocks

  • Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x GI₅₀) or with vehicle (DMSO) for a sufficient time to allow cell entry and binding (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.[16]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[3]

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) from each sample.

    • Normalize the protein concentration for all samples.

    • Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For both vehicle- and compound-treated samples, plot the normalized band intensity against the temperature.

    • Fit the data to a sigmoidal curve to determine the melting temperature (T_m) for each condition. The difference in T_m (ΔT_m) indicates the degree of thermal stabilization induced by the compound.

Data Presentation:

TreatmentTarget Protein T_m (°C)Thermal Shift (ΔT_m)
Vehicle (DMSO)e.g., 52.1-
Compounde.g., 56.8e.g., +4.7°C

Concluding Remarks

This guide provides a systematic and robust workflow for the initial in vitro characterization of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide or any novel compound from the pyrazole-sulfonamide class. By methodically assessing solubility, stability, biochemical potency, cellular efficacy, and target engagement, researchers can build a high-quality data package. The results from these assays will form the basis for establishing structure-activity relationships (SAR), guiding lead optimization efforts, and making informed decisions about advancing promising candidates into more complex preclinical models.

References

  • MTT Cell Viability Assay Kit. (n.d.).
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2026). BenchChem.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - JP.
  • CETSA. (n.d.).
  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (2025, June 17). Abcam.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025, December). BenchChem.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). ICCVAM.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
  • Akt Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • SER/THR KINASE ASSAY KIT*, CROSSTIDE, RED OR GREEN PROTOCOL. (n.d.). Thermo Fisher Scientific.
  • MultiScreen Solubility Filter Pl
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). MDPI.
  • Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. (2010, May 20). PMC.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Halo Labs.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • In-vitro Mouse or Human Blood stability assay. (2025, August 3). protocols.io.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.

Sources

Application

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide application in high-throughput screening

An in-depth guide to the application of pyrazole-sulfonamide derivatives in high-throughput screening for kinase inhibitors. Introduction: The Rise of Pyrazole-Sulfonamides in Kinase Inhibitor Discovery The pyrazole scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of pyrazole-sulfonamide derivatives in high-throughput screening for kinase inhibitors.

Introduction: The Rise of Pyrazole-Sulfonamides in Kinase Inhibitor Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. When combined with a sulfonamide moiety, it gives rise to a class of compounds with potent and often selective inhibitory activity against protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This has made them one of the most important target classes for modern drug discovery.[2]

This application note focuses on a specific class of pyrazole-sulfonamides, the N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides, which have emerged as potent inhibitors of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).[3] SGK1 is a key downstream effector of the PI3K/PDK1 signaling pathway and is implicated in cell survival, proliferation, and ion channel regulation. Its overexpression and activation are associated with various cancers and metabolic diseases.

High-throughput screening (HTS) is an essential tool for identifying novel kinase inhibitors from large compound libraries.[2] This guide provides a detailed overview and protocols for utilizing N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides and similar compounds in HTS campaigns, from initial biochemical screening to cell-based validation and selectivity profiling.

Compound Profile: N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides

Chemical Structure and Properties:

The core structure of this compound class features a 1H-pyrazolo[3,4-b]pyrazine scaffold that acts as a hinge-binding motif, a central phenyl ring, and a sulfonamide group. The pyrazolopyrazine core is designed to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many ATP-competitive inhibitors.[3] The sulfonamide moiety and its substituents provide opportunities for further interactions within the active site and can be modified to fine-tune potency, selectivity, and physicochemical properties.[3]

Mechanism of Action:

N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides are typically ATP-competitive inhibitors.[3] They bind to the active site of the kinase, competing with the endogenous substrate ATP. This prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby inhibiting its catalytic activity. The potency of these inhibitors is often evaluated at different ATP concentrations to confirm their ATP-competitive nature.[3]

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors using HTS follows a multi-step process designed to identify potent and selective compounds with desirable drug-like properties.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Selectivity & SAR Primary_HTS Primary HTS (Single Concentration) Hit_Identification Hit Identification (% Inhibition) Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Orthogonal_Assay Orthogonal Assay (e.g., Radiometric) Dose_Response->Orthogonal_Assay Hit_Confirmation->Dose_Response Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Panel Screen Cell_Based_Assay->Selectivity_Profiling SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Profiling->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign to identify and characterize kinase inhibitors.

Biochemical High-Throughput Screening Protocol

This protocol describes a luminescent-based, homogeneous assay for measuring the activity of SGK1 and the inhibitory potential of test compounds. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed reactions.[4][5]

Principle of the ADP-Glo™ Assay:

The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Materials and Reagents:

  • Recombinant human SGK1 enzyme

  • SGK1 substrate peptide (e.g., Crosstide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides) dissolved in DMSO

  • 384-well, white, flat-bottom assay plates

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 25-50 nL) of the compound dilutions to the 384-well assay plates.

    • Include controls: DMSO only (0% inhibition) and a known SGK1 inhibitor (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate solution in assay buffer containing SGK1 and its substrate peptide.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate containing the compounds.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the reaction for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTarget KinaseIC50 (nM)Assay Format
Compound XSGK115ADP-Glo™
Compound XPKA>10,000Radiometric
Compound XROCK12,500ADP-Glo™
StaurosporineSGK15ADP-Glo™

Cell-Based Secondary Assay

Cell-based assays are crucial for validating hits from biochemical screens in a more physiologically relevant context.[6][7] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase. For SGK1, a well-established substrate is GSK3β.

Principle of the Assay:

This assay utilizes a cell line that expresses both SGK1 and its substrate, GSK3β. Upon stimulation, active SGK1 phosphorylates GSK3β at a specific site (Ser9). The level of phosphorylated GSK3β (pGSK3β) can be quantified using various methods, such as Western blotting, ELISA, or high-content imaging. Inhibition of SGK1 by a test compound will lead to a decrease in the pGSK3β signal.

Protocol (using High-Content Imaging):

  • Cell Plating:

    • Seed a suitable cell line (e.g., U2OS cells) in 384-well, black, clear-bottom plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Cell Stimulation (Optional):

    • If necessary, stimulate the cells with an appropriate agonist (e.g., insulin or serum) to activate the SGK1 signaling pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate the cells with a primary antibody specific for pGSK3β (Ser9).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Stain the cell nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images of the cells using a high-content imaging system.

    • Quantify the fluorescence intensity of the pGSK3β signal in the cytoplasm of each cell.

    • Normalize the pGSK3β signal to the cell number (from the DAPI stain).

    • Determine the IC50 of the compound by plotting the normalized pGSK3β signal against the compound concentration.

SGK1 Signaling Pathway

SGK1_Pathway cluster_0 Upstream Signaling cluster_1 SGK1 Activation cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 PDK1->SGK1 Phosphorylation GSK3b GSK3β SGK1->GSK3b Inhibition FOXO FOXO Transcription Factors SGK1->FOXO Inhibition Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival FOXO->Cell_Survival Inhibitor N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)- phenyl]-sulfonamide Inhibitor->SGK1

Caption: A simplified representation of the SGK1 signaling pathway and the point of intervention for the described inhibitors.

Selectivity Profiling

Assessing the selectivity of a kinase inhibitor is critical, as off-target effects can lead to toxicity.[3] Kinase selectivity profiling is typically performed by screening the inhibitor against a large panel of kinases. This can be done using the same assay format as the primary screen or by a specialized service provider. The results are often presented as a percentage of inhibition at a fixed concentration or as a KINOMEscan® profile, which provides a visual representation of the inhibitor's interactions across the kinome.

Conclusion

The N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamide scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The application of robust and well-designed high-throughput screening assays, coupled with relevant cell-based secondary screens and comprehensive selectivity profiling, is essential for identifying lead compounds with the potential for therapeutic development. The protocols and principles outlined in this guide provide a framework for researchers to effectively utilize this and similar compound classes in their drug discovery efforts.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from Drug Discovery and Development website.
  • ACS Medicinal Chemistry Letters. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
  • PMC. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PubMed. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • PMC. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • Semantic Scholar. (2021, March 16). Chiral Pyrazolo[4,3-e][1][5][8]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Retrieved from Semantic Scholar website.

  • Bioanalysis Zone. (n.d.). In the Zone: cell-based assays.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • PMC. (2025, October 1). High-throughput drug screening in advanced pre-clinical 3D melanoma models identifies potential first-line therapies for NRAS-mutated melanoma.
  • PubChemLite. (n.d.). 3-amino-4-(4-methyl-1h-pyrazol-1-yl)benzene-1-sulfonamide.
  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • PMC. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease.
  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • ChEMBL - EMBL-EBI. (n.d.). Document: N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides and their use as pharmaceuticals (CHEMBL3886328).
  • Taylor & Francis. (2022, May 19). Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-phenyl-1H-pyrazole 97 5591-70-8.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for biological assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for improving the aqueous solubility of 3-Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for improving the aqueous solubility of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for reliable and reproducible biological assays. Our approach moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, poorly soluble in aqueous buffer?

A1: The low aqueous solubility of this compound stems from its molecular structure, which contains both hydrophobic (water-repelling) and ionizable (chargeable) components.

  • Structural Contributions: The benzene and pyrazole rings are largely nonpolar and hydrophobic, favoring a solid, crystalline state over dissolving in water. In a crystalline lattice, strong intermolecular hydrogen bonds exist which require significant energy to be broken by water molecules.[1]

  • Ionization Profile: Your compound is amphoteric, meaning it has both a weakly acidic group (the sulfonamide, -SO₂NH-) and a weakly basic group (the aromatic amino, -NH₂). Its net charge is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the compound will have a net neutral charge, leading to minimal electrostatic repulsion between molecules and thus, the lowest aqueous solubility.

The key to solubilization is to shift the pH away from the pI to ionize the molecule, creating a charged species that is more readily solvated by polar water molecules.[1][2]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a very common and critical issue known as "solvent shock" or precipitation.[3] Your compound is highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO) but poorly soluble in water.[4] When a concentrated DMSO stock is added to an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to crash out of solution.[3][5] This can lead to the formation of nanoparticles or visible precipitate, which can cause inconsistent and erroneous assay results.[5]

Below is a troubleshooting workflow to address this issue, followed by a detailed protocol.

Start Compound precipitates upon dilution from DMSO stock Check_DMSO Is DMSO stock fresh and anhydrous? Start->Check_DMSO Check_DMSO->Start No, prepare fresh stock Reverse_Dilution Implement 'Reverse Dilution' (add DMSO stock to buffer) Check_DMSO->Reverse_Dilution Yes Check_Final_DMSO Is final DMSO concentration <0.5%? Reverse_Dilution->Check_Final_DMSO Check_Final_DMSO->Reverse_Dilution No, adjust dilution factor Vortex Vortex buffer during addition? Check_Final_DMSO->Vortex Yes Success Solution is clear. Proceed with assay. Vortex->Success Yes Failure Precipitation persists. Consider alternative strategy. Vortex->Failure No pH_Mod pH Modification Failure->pH_Mod Cosolvent Co-solvent Addition Failure->Cosolvent Cyclodextrin Cyclodextrin Complexation Failure->Cyclodextrin

Caption: Troubleshooting workflow for DMSO precipitation.

This protocol is designed to minimize solvent shock by ensuring the DMSO is rapidly and evenly dispersed in the full volume of the aqueous buffer.[3]

  • Prepare High-Concentration Stock: Dissolve your compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Using anhydrous DMSO is critical as absorbed water can reduce its solvating power.[3]

  • Prepare Final Aqueous Buffer: Dispense the required final volume of your aqueous assay buffer into a sterile tube.

  • Perform Reverse Dilution: While gently but continuously vortexing the tube of buffer, slowly add the small volume of your DMSO stock dropwise to the buffer.

  • Visual Inspection: After addition, continue vortexing for another 10-15 seconds. Visually inspect the solution against a dark background for any signs of cloudiness or precipitate.[1]

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your solution. For most cell-based assays, this should be kept below 0.5% to avoid cytotoxicity, although this is cell-line dependent.[3] Always include a vehicle control (buffer + same final % of DMSO) in your experiments.

Q3: Can I use pH modification to improve solubility? What's the best approach?

A3: Absolutely. Given the compound's acidic sulfonamide and basic amino groups, pH modification is one of the most powerful and straightforward methods to enhance its aqueous solubility.[1][] By adjusting the buffer pH, you can force the equilibrium towards a charged, more soluble form of the molecule.

  • At Acidic pH (e.g., pH < 5): The basic amino group will be protonated (-NH₃⁺), forming a positively charged cation.

  • At Alkaline pH (e.g., pH > 9): The acidic sulfonamide group will be deprotonated (-SO₂N⁻-), forming a negatively charged anion.

The goal is to find a pH range that maximizes solubility while remaining compatible with your biological assay system.

Start Goal: Solubilize via pH Determine_pKa Determine Compound pKa (Experimental or Predicted) Start->Determine_pKa Acid_Path Acidic pH Strategy (Protonate Amino Group) Determine_pKa->Acid_Path Base_Path Alkaline pH Strategy (Deprotonate Sulfonamide) Determine_pKa->Base_Path Assay_Compat_Acid Is acidic pH compatible with assay? Acid_Path->Assay_Compat_Acid Assay_Compat_Base Is alkaline pH compatible with assay? Base_Path->Assay_Compat_Base Success Optimal pH Identified Assay_Compat_Acid->Success Yes Failure pH strategy incompatible. Consider other methods. Assay_Compat_Acid->Failure No Assay_Compat_Base->Success Yes Assay_Compat_Base->Failure No

Caption: Logical workflow for pH optimization.

This protocol helps you empirically determine the optimal pH for solubilizing your compound.[1]

  • Prepare Buffers: Create a series of buffers with sufficient buffering capacity across a wide pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0, 10.0).

  • Add Excess Compound: Add an excess amount of the solid 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide to a known volume of each buffer in separate sealed vials. The amount should be enough that undissolved solid is clearly visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium solubility.

  • Separate Phases: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, with a pre-established standard curve.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH to identify the optimal range(s).

pH RangeExpected Charge on MoleculePredicted Solubility Trend
Acidic (pH < 5) Net Positive (R-NH₃⁺)High
Near Neutral Zwitterionic / Net NeutralLow (near pI)
Alkaline (pH > 9) Net Negative (R-SO₂N⁻-)High
Q4: What are co-solvents, and how can I use them if pH adjustment isn't sufficient or compatible with my assay?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution in small amounts to increase the solubility of a poorly-soluble compound.[7] They work by reducing the polarity of the aqueous environment, which lowers the energy required to create a cavity for the hydrophobic solute.[]

It may be necessary to combine co-solvency with pH adjustment for particularly challenging compounds.[8][9]

Co-solventTypical Final Conc. in in vitro AssaysNotes
Ethanol 0.1 - 1%Common, but can have biological effects.[10]
Polyethylene Glycol 400 (PEG 400) 1 - 5%Generally well-tolerated; can increase viscosity.[8][9]
Propylene Glycol (PG) 1 - 5%Good safety profile.[7]
Glycerol 1 - 10%Non-toxic, but significantly increases viscosity.

Caution: Co-solvents are not inert. They can affect protein conformation, enzyme activity, and cell membrane integrity.[11][12] It is crucial to run vehicle controls with the same final co-solvent concentration and to ensure the concentration is kept constant across all experimental conditions.

  • Prepare Stock Solution: Create a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mM in PEG 400).

  • Serial Dilution: Prepare serial dilutions of this stock into your final aqueous assay buffer.

  • Visual Inspection: After each dilution step, vortex thoroughly and inspect for precipitation.

  • Determine Maximum Soluble Concentration: Identify the highest concentration that remains clear in solution for each co-solvent.

  • Validate in Assay: Test the highest tolerable concentration of each co-solvent (without compound) in your assay to check for any interference with the biological readout.

Q5: I've heard about cyclodextrins. When should I consider using them?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are an excellent choice when pH modification or co-solvents are not viable options. They work by encapsulating the hydrophobic part of a drug molecule (the "guest") within their cavity, forming a water-soluble "inclusion complex".[13][14][15]

This approach is often very effective and utilizes excipients with a good safety profile.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety over native β-cyclodextrin.[13]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous buffer.

  • Add Compound: Add an excess amount of your solid compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at a constant temperature to facilitate the formation of the inclusion complex.[8]

  • Equilibrate and Separate: Follow steps 3-6 from the pH-Solubility Profiling protocol (Protocol 2) to determine the solubility enhancement.

  • Assay Considerations: Be aware that very stable drug-CD complexes could potentially reduce the free concentration of the drug available to interact with its biological target.[16] It is important to validate the activity of the complexed drug.

Q6: How do I choose the best solubilization strategy for my specific assay?

A6: The optimal strategy depends on your compound's properties and your assay's constraints. The following decision-making flowchart provides a general guide.

Start Need to solubilize 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide DMSO_Check Is compound soluble in DMSO? Start->DMSO_Check Reverse_Dilution Use Reverse Dilution. Keep final DMSO <0.5%. DMSO_Check->Reverse_Dilution Yes pH_Check Is assay tolerant to pH changes? DMSO_Check->pH_Check No Reverse_Dilution->pH_Check Precipitation persists pH_Profile Perform pH-Solubility Profile. Select optimal acidic or alkaline pH. pH_Check->pH_Profile Yes Cosolvent_Check Is assay tolerant to co-solvents (e.g., PEG, PG)? pH_Check->Cosolvent_Check No Success Assay-compatible solubilization achieved. pH_Profile->Success Cosolvent_Screen Screen co-solvents. Validate with vehicle controls. Cosolvent_Check->Cosolvent_Screen Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD). Cosolvent_Check->Cyclodextrin No Cosolvent_Screen->Success Cyclodextrin->Success

Sources

Optimization

Technical Support Center: Optimizing DMSO Concentration for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Dissolution

Welcome to the technical support center for the effective dissolution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the effective dissolution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our focus is on achieving optimal, reproducible dissolution in Dimethyl Sulfoxide (DMSO), a critical step for accurate and reliable experimental results.

Introduction: The Challenge of Solubility

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, a member of the sulfonamide class of compounds, often presents solubility challenges. While DMSO is a powerful and widely used solvent for a broad range of organic molecules, achieving a stable, homogenous solution requires a systematic approach.[1][2] This guide will walk you through the principles and practical steps to determine the optimal DMSO concentration for your specific application, ensuring the integrity of your compound and the validity of your downstream assays.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the recommended solvent for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide?

A1: DMSO is a highly polar, aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1][2] For compounds like 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, which contains both polar (amino and sulfonamide groups) and non-polar (benzene and pyrazole rings) moieties, DMSO provides an effective solubilizing environment. Its miscibility with water and most organic liquids also makes it a versatile choice for preparing stock solutions that will be further diluted in aqueous media for biological assays.[2]

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: The final concentration of DMSO in your experimental setup is critical. While it is an excellent solvent, DMSO can exhibit cytotoxic effects at higher concentrations.[3][4][5] A general guideline is to keep the final DMSO concentration in cell culture media at or below 0.5% (v/v) to minimize these effects.[6][7] However, the maximum tolerated concentration is highly cell-line dependent.[5][7] For sensitive cell lines or primary cells, a final concentration of 0.1% or lower is often recommended.[7] It is imperative to perform a vehicle control (media with the same final DMSO concentration as your test compound) in all experiments to differentiate the effects of the compound from those of the solvent.[7]

Q3: My compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What can I do?

A3: This is a common issue when working with compounds that have poor aqueous solubility.[1][8] To mitigate this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in 100% DMSO first to reach a concentration closer to your final working concentration.[9] Then, add this diluted DMSO solution to your aqueous buffer with gentle mixing.[10] This stepwise dilution process can prevent the compound from crashing out of the solution.[6]

Q4: Can I heat the DMSO to dissolve my compound?

A4: Gentle warming can be an effective strategy to aid dissolution.[1] A water bath set to 37°C can be used.[10] However, exercise caution, as excessive heat can lead to the degradation of some compounds. Always assess the thermal stability of your specific compound before applying heat.

Q5: How should I store my 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide stock solution in DMSO?

A5: For long-term storage, it is best to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed tubes.[1][6] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO stock.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the dissolution process.

Problem Potential Cause Recommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low intrinsic solubility.Increase the volume of DMSO incrementally. If the compound remains insoluble, it may be necessary to determine its maximum solubility empirically (see protocol below). Consider gentle warming (37°C) or sonication to aid dissolution.[1][10]
Precipitation occurs immediately upon dilution in aqueous media. The compound has very low aqueous solubility and is crashing out of solution.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[9] Also, ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, while remaining within the tolerated limits for your assay.
Inconsistent results between experiments. Incomplete initial dissolution or precipitation during the experiment.Visually inspect your stock solution for any undissolved particles before each use. If necessary, briefly vortex or sonicate the stock solution. Ensure that the final DMSO concentration is consistent across all experimental and control groups.
Observed cytotoxicity in the vehicle control group. The final DMSO concentration is too high for the specific cell line being used.Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response curve with DMSO alone.[7] Adjust your stock solution concentration to ensure the final DMSO concentration is below the cytotoxic threshold.

Experimental Protocols

Protocol 1: Determination of Maximum Solubility in DMSO

This protocol outlines a systematic approach to determine the approximate maximum solubility of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in DMSO at room temperature.

Materials:

  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Calibrated analytical balance and appropriate vials

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a pre-weighed vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to step 5. If not, proceed to step 6.

  • Add another small, known amount of the compound to the vial and repeat steps 3 and 4.

  • If the solid has not completely dissolved, add another small, precise volume of DMSO (e.g., 50 µL) and repeat steps 3 and 4.

  • Continue this process until a saturated solution is achieved (i.e., a small amount of solid material remains undissolved after thorough mixing).

  • Centrifuge the saturated solution at high speed for 5-10 minutes to pellet the excess solid.

  • Carefully collect the supernatant. This is your saturated stock solution. The concentration can be calculated based on the total amount of dissolved compound and the total volume of DMSO added.

Protocol 2: Preparation of a 10 mM Stock Solution and Serial Dilutions

This protocol provides a standard procedure for preparing a stock solution and subsequent dilutions for use in cellular assays.

Materials:

  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (assume a molecular weight for calculation purposes)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the molecular weight of the compound, calculate the mass needed to prepare a 10 mM stock solution in a specific volume of DMSO.

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed compound.

  • Mix thoroughly: Vortex the tube until the compound is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication.[1][10]

  • Serial Dilutions in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To create a 1:10 dilution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO to get a 1 mM solution.

    • Repeat this process for subsequent dilutions.

  • Final Dilution in Assay Medium:

    • To prepare your working concentration, add a small volume of the appropriate DMSO stock to your pre-warmed cell culture medium. For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration, add 1 µL of a 10 mM stock to 999 µL of medium.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for preparing and using your compound in a typical cell-based assay.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution Series cluster_assay Cell-Based Assay start Weigh Compound add_dmso Add 100% DMSO start->add_dmso dissolve Vortex / Sonicate / Gentle Heat (37°C) add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve No stock Concentrated Stock Solution check_sol->stock Yes serial_dmso Serial Dilutions in 100% DMSO stock->serial_dmso final_dilution Final Dilution in Aqueous Assay Medium serial_dmso->final_dilution vehicle_control Vehicle Control (DMSO in Medium) final_dilution->vehicle_control Prepare in parallel treatment_group Treatment Group (Compound in Medium) final_dilution->treatment_group assay_plate Add to Cells vehicle_control->assay_plate treatment_group->assay_plate

Caption: Workflow for preparing and using DMSO stock solutions in assays.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link].

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. PMC. Available at: [Link].

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link].

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. PMC. Available at: [Link].

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. Available at: [Link].

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. Available at: [Link].

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Available at: [Link].

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link].

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. Available at: [Link].

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link].

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link].

  • Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. RSC Publishing. Available at: [Link].

  • 3-({4-[methyl(3-methyl-1H-indazol-6-yl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide. PubChem. Available at: [Link].

  • Developing and Validating Dissolution Procedures. LCGC International. Available at: [Link].

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available at: [Link].

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link].

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link].

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link].

  • Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. BioChromato. Available at: [Link].

  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Available at: [Link].

  • In Vitro Drug Dissolution: Alternative Methods. JoVE. Available at: [Link].

  • 3-cyano-n-(1h-pyrazol-4-yl)benzene-1-sulfonamide. PubChem. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. By underst...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the long-term stability of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, users can maintain the integrity and purity of this compound for their experimental needs.

Introduction

3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a molecule of interest in pharmaceutical research, incorporating three key functional moieties: a primary aromatic amine, a benzenesulfonamide, and a pyrazole ring. Each of these groups contributes to the compound's chemical properties and also presents potential sites for degradation if not stored under optimal conditions. This guide will delve into the science behind its stability, offering practical, evidence-based recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide?

A1: The degradation of this compound is primarily influenced by three factors:

  • Oxidation: The primary aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, as well as complex coupling products.

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, although many sulfonamides are relatively stable at neutral pH.[1][2][3] This would result in the cleavage of the molecule into 3-aminobenzenesulfonic acid and 4-amino-1H-pyrazole.

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate degradation reactions. Sulfonamides have been shown to be susceptible to photolytic cleavage of the sulfonamide bond.[4][5]

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C. For extended periods (greater than one year), storage at -70°C is preferable to further reduce the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation of the aromatic amine.

  • Light: Protect from all sources of light by using an amber vial and storing it in a dark location.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

Q3: I've noticed a discoloration (e.g., turning yellow or brown) of my solid sample. What does this indicate?

A3: Discoloration is a common visual indicator of degradation, particularly oxidative degradation of the aromatic amine group. The formation of oxidized and coupled products often results in colored compounds. If you observe a color change, it is highly recommended to re-analyze the purity of the material by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q4: Can I store this compound in solution?

A4: Storing 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in solution for long periods is generally not recommended due to the increased potential for hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent, store at low temperatures (-20°C or -70°C), and purge the solution with an inert gas before sealing. The stability in any new solvent system should be experimentally verified.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions against the recommendations in this guide. 3. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.
Poor solubility or insolubility of a previously soluble batch Formation of insoluble degradation products (e.g., polymers from oxidative coupling).1. Attempt to dissolve a small amount in a stronger solvent to confirm if the material has changed. 2. Analyze the solid by a technique like FT-IR to look for changes in functional groups. 3. If degradation is confirmed, the batch should be discarded.
Inconsistent experimental results Use of a partially degraded compound.1. Immediately re-assess the purity of the compound stock using a validated stability-indicating HPLC method (see Protocol 2). 2. If degradation is confirmed, use a fresh, pure batch of the compound for subsequent experiments.

Predicted Degradation Pathways

Understanding the likely degradation pathways is crucial for developing appropriate analytical methods to monitor the stability of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Degradation Pathways Parent_Compound 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Oxidative_Degradation Oxidative Degradation Products (e.g., Nitroso, Nitro, Azo-dimers) Parent_Compound->Oxidative_Degradation O₂, Light, Metal Ions Hydrolytic_Cleavage Hydrolytic Cleavage Products Parent_Compound->Hydrolytic_Cleavage H₂O (Acid/Base catalysis) Photolytic_Cleavage Photolytic Cleavage Products Parent_Compound->Photolytic_Cleavage UV Light Sulfonic_Acid 3-Aminobenzenesulfonic acid Hydrolytic_Cleavage->Sulfonic_Acid Aminopyrazole 4-Amino-1H-pyrazole Hydrolytic_Cleavage->Aminopyrazole

Caption: Predicted degradation pathways for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide under various stress conditions to understand its degradation profile.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analysis: Analyze all samples, including a non-degraded control, by a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base Base Hydrolysis (0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (UV 254nm) Photo->Analysis Start Prepare solutions of 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (No Stress) Start->Control Control->Analysis Identify Identify and Characterize Degradation Products (LC-MS, etc.) Analysis->Identify

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[7]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method that can separate 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide from all potential degradation products.

Starting Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A good starting point is 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a more specific wavelength determined by the compound's UV spectrum).

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature ≤ -20°C (solid)To slow down all potential chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the aromatic amine.
Light Protect from light (Amber vial, dark storage)To prevent photodegradation.
Moisture Desiccated environmentTo prevent hydrolysis of the sulfonamide bond.
Form SolidTo minimize degradation pathways that are accelerated in solution.

By adhering to these guidelines, researchers can be confident in the quality and integrity of their 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, leading to more reliable and reproducible experimental outcomes.

References

Sources

Optimization

Minimizing off-target binding of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in kinase assays

A Guide to Minimizing Off-Target Binding in Kinase Assays Disclaimer: As of April 2026, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is not a widely characterized, commercially available kinase inhibitor with a publi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Off-Target Binding in Kinase Assays

Disclaimer: As of April 2026, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is not a widely characterized, commercially available kinase inhibitor with a public portfolio of selectivity data. This guide is a generalized resource based on its chemical structure, which contains common pharmacophores for kinase inhibition (a pyrazole hinge-binding motif and a benzenesulfonamide group).[1][2][3] The principles and methodologies described are applicable for researchers developing or working with novel inhibitors of this chemical class.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of my primary kinase target. Could off-target effects of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide be the cause?

A: Yes, this is a strong possibility. Unexpected or contradictory phenotypic outcomes are classic indicators of off-target activity.[4] Kinase inhibitors, especially those that target the highly conserved ATP-binding pocket, can interact with multiple kinases.[5] The pyrazole and sulfonamide moieties in your compound are privileged scaffolds known to bind to the ATP pocket of many kinases, making off-target interactions plausible.[1][6] We recommend a systematic approach to de-risk this possibility, starting with the troubleshooting steps outlined in this guide.

Q2: How does ATP concentration influence the observed off-target binding of my inhibitor?

A: ATP concentration is one of the most critical, and often mishandled, variables in kinase assays.[7] Since most inhibitors, likely including yours, are ATP-competitive, they directly compete with ATP for the kinase's binding site.

  • Low ATP Concentrations (at or below Km): Assays run under these conditions are more sensitive to inhibitors and will yield lower IC50 values. However, they can overestimate the inhibitor's potency and selectivity, as the inhibitor faces less competition. This is useful for initial screening but not representative of the cellular environment.[8][9]

  • High (Physiological) ATP Concentrations (~1-10 mM): The intracellular environment has high ATP levels.[8][9] Running assays at these concentrations provides a much more accurate prediction of an inhibitor's cellular efficacy and selectivity. An inhibitor that appears potent at a low ATP concentration may be significantly less effective when it must compete with millimolar levels of ATP in the cell.[10] A large shift in the IC50 value between low and high ATP conditions can indicate weaker, less competitive binding, which is often associated with off-target interactions.[6]

Q3: What are the essential first steps to minimize off-target effects in my cell-based assays?

A: The most crucial factor is inhibitor concentration. It is imperative to use the lowest concentration that effectively inhibits the primary target.[4][11]

  • Determine a Precise On-Target IC50/EC50: First, establish the potency of your compound against the purified target kinase in a biochemical assay. Then, validate this in a cellular context by measuring the inhibition of a direct downstream substrate of your target kinase (see Protocol 3).

  • Perform a Detailed Dose-Response Analysis: Use a wide range of concentrations in your phenotypic assays to establish a clear dose-response curve. Off-target effects often become more pronounced at higher concentrations.[12]

  • Work at or Near the Cellular EC50: For mechanistic studies, use a concentration that is 1x to 3x the determined cellular EC50 for your primary target. Avoid using a "sledgehammer" concentration (e.g., 10 µM) unless it is justified by your dose-response data.

Q4: How can I definitively differentiate between an on-target and an off-target cellular phenotype?

  • Use a Structurally Unrelated Inhibitor: This is a primary validation method.[4] Find an inhibitor for your target kinase that has a completely different chemical scaffold. If this second inhibitor reproduces the same phenotype, it is highly likely to be an on-target effect. If the phenotype is unique to your compound, an off-target effect is probable.[4]

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your primary target kinase.[11] If the phenotype observed with your inhibitor is mimicked by the genetic perturbation, this provides strong evidence for an on-target effect.

  • Rescue Experiments: In a target-knockout cell line, re-introduce a version of the kinase that is mutated to be resistant to your inhibitor. If the inhibitor's effect is lost in these "rescued" cells, it confirms the effect is on-target.[13]

Troubleshooting Guide for Off-Target Effects

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High Cell Toxicity at Concentrations Close to the Biochemical IC50
  • Possible Cause: The compound may be inhibiting kinases essential for cell survival or other critical cellular processes (e.g., cell cycle kinases) that are not your primary target.[4]

  • Troubleshooting Workflow:

    • Confirm Target Expression: First, verify that your cell line of interest expresses the primary target kinase at a functional level using qPCR or Western blotting.[12]

    • Dose-Response Cytotoxicity: Perform a detailed dose-response curve (e.g., using an MTS or CellTiter-Glo assay) to determine the precise concentration at which toxicity occurs (CC50). Compare this value to the biochemical IC50 for your intended target. A narrow window between efficacy and toxicity suggests potential off-target issues.

    • Mechanism of Cell Death: Use assays like Annexin V/PI staining to determine if the cell death is primarily via apoptosis or necrosis. This can provide clues about the pathways involved.

    • Control Cell Line: Test the compound's toxicity on a control cell line that does not express the primary target kinase. If toxicity persists, it is definitively an off-target effect.[12]

G cluster_workflow Troubleshooting Unexpected Toxicity start Unexpected Cell Toxicity Observed confirm_expr Confirm Target Expression (WB/qPCR) start->confirm_expr dose_response Detailed Dose-Response (CC50 vs IC50) confirm_expr->dose_response control_line Test on Target-Negative Cell Line dose_response->control_line mechanism Assess Mechanism (e.g., Annexin V) control_line->mechanism conclusion Conclusion: Off-Target Toxicity Likely control_line->conclusion Toxicity Persists on_target Conclusion: On-Target Toxicity control_line->on_target Toxicity Absent

Caption: Workflow for investigating unexpected compound toxicity.

Issue 2: Inconsistent IC50 Values or High Assay Background
  • Possible Cause: The issue may not be biological but rather a result of the compound's physicochemical properties or assay conditions.

    • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.

    • Assay Interference: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).[14]

    • Non-Linear Kinetics: The assay may not be running under initial rate conditions, leading to unreliable data.[7]

  • Troubleshooting & Optimization:

    • Check DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is below the tolerance level for your kinase (typically <1%).[14]

    • Enzyme Linearity Test: Before running inhibitor plates, perform a time-course experiment to ensure your kinase reaction is linear over the chosen incubation period. The assay must be run under initial rate conditions where less than 10-15% of the substrate is consumed.[7][15]

    • Run Orthogonal Assays: If you suspect assay interference, validate your hits using a different detection technology.[14] For example, if you are using a fluorescence-based assay, confirm results with a radiometric or luminescence-based method like ADP-Glo™.[7][16]

Data Presentation: Impact of ATP on Inhibitor Selectivity

The following table illustrates hypothetical IC50 data for our compound, demonstrating how selectivity can change dramatically with ATP concentration.

Kinase TargetIC50 at Km ATP (10 µM)IC50 at Physiological ATP (1 mM)Fold Shift (High ATP / Low ATP)Interpretation
On-Target: Kinase A 15 nM250 nM16.7xStrong, competitive binding expected for an on-target.
Off-Target: Kinase B 80 nM8,500 nM106.3xWeaker binding; potency drops significantly at high ATP.
Off-Target: Kinase C 200 nM>30,000 nM>150xPoor competitor; unlikely to be a significant cellular off-target.

This table demonstrates that while Kinase B appears to be only a ~5-fold weaker hit in a low-ATP biochemical screen, it is a ~34-fold weaker hit under more physiologically relevant conditions, highlighting the importance of assay conditions in predicting cellular activity.[8][9]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol provides a general framework for determining the IC50 value of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide against a purified kinase using an ADP-Glo™ format.

Objective: To measure the concentration of inhibitor required to reduce kinase activity by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, starting at 1 mM.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted inhibitor and DMSO vehicle controls to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer at 2x the desired final concentration (e.g., 20 µM for a final concentration of 10 µM). Add 5 µL to each well to start the reaction.

  • Kinase Reaction: Incubate the reaction at 30°C for the optimized linear reaction time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[11]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

G cluster_atp ATP-Inhibitor Competition Kinase Kinase Active Site Product Phosphorylated Substrate + ADP Kinase->Product Catalyzes Blocked Inhibition Kinase->Blocked Blocked by Inhibitor ATP ATP ATP->Kinase Binds Inhibitor Inhibitor Inhibitor->Kinase Competes

Caption: ATP and inhibitor competition at the kinase active site.

Protocol 2: Western Blot Analysis for Downstream Signaling

Objective: To determine the cellular EC50 by measuring the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cell line expressing the target kinase

  • Appropriate cell culture medium and serum

  • 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitor (and a DMSO vehicle control) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary phospho-specific antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and image the blot.

  • Stripping and Reprobing: Strip the membrane and reprobe with the antibody for the total protein of the downstream substrate to confirm equal loading.

  • Densitometry: Quantify the band intensity for the phospho-protein relative to the total protein. Plot the percentage of inhibition against the inhibitor concentration to determine the cellular EC50.[4]

References

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Carna Biosciences.
  • BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. BenchChem.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
  • BenchChem. (2026). Troubleshooting off-target effects of DS21150768. BenchChem.
  • Kinase Logistics Europe. (n.d.).
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. BenchChem.
  • BenchChem. (n.d.). How to minimize PD173952 off-target effects in experiments. BenchChem.
  • Sivaraman, K., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
  • Klüter, S., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Fridman, J. S., et al. (2014, May 12). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
  • Ventura, A. C., et al. (n.d.).
  • Klaeger, S., et al. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Al-Suwaidan, I. A., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Voll, A. M., et al. (2022, November 27). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed.
  • Voll, A. M., et al. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Beck, A., et al. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. PMC.
  • CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling. CarnaBio USA, Inc.
  • Beck, A., et al. (2014, October 23). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Gudaitytė, D., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Jamshaid, A., et al. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC.
  • Voll, A. M., et al. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Jamshaid, A., et al. (2023, June 12). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • de Oliveira, R. B., et al. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC.
  • El-Damasy, A. K., et al. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • de Oliveira, R. B., et al. (2012, November 1). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed.
  • Ali, M., et al. (2023, April 20). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Taylor & Francis Online.

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Issues with 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide

Welcome to the Advanced Technical Support Center for the purification and crystallization of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide . This molecule presents unique physicochemical challenges due to its amphoter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification and crystallization of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide . This molecule presents unique physicochemical challenges due to its amphoteric nature and extensive hydrogen-bonding network.

This guide is designed for process chemists and drug development professionals. It bypasses basic recrystallization theory to directly address the thermodynamic and kinetic barriers specific to pyrazole-sulfonamide derivatives, focusing on Liquid-Liquid Phase Separation (LLPS) avoidance and acid-base manipulation.

I. Crystallization Troubleshooting Workflow

CrystallizationWorkflow Crude Crude 3-Amino-N-(1H-pyrazol-4-yl) benzene-1-sulfonamide Dissolve Dissolution in Primary Solvent (e.g., Isopropanol) at 65°C Crude->Dissolve Cooling Controlled Cooling (0.15 °C/min) Dissolve->Cooling Decision1 Does Oiling Out (LLPS) Occur? Cooling->Decision1 OilingOut Yes: Phase Separation (Oily Droplets Form) Decision1->OilingOut Binodal curve hit NoOil No: Nucleation Begins Decision1->NoOil Solubility curve hit FixOil Intervention: Reheat to clear. Adjust Co-solvent or Add Seed Crystals OilingOut->FixOil FixOil->Cooling Retry YieldCheck Is Yield/Purity Sufficient? NoOil->YieldCheck SaltForm No: Perform Acid-Base Salt Crystallization (HCl) YieldCheck->SaltForm High Impurity/Low Yield Success Yes: Isolate Pure Crystalline API YieldCheck->Success Optimal SaltForm->Success

Fig 1. Troubleshooting workflow for pyrazole sulfonamide crystallization and LLPS avoidance.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product form a biphasic "oil" instead of crystallizing upon cooling? Causality & Explanation: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. It occurs when the cooling trajectory of the supersaturated solution intersects the binodal curve (the liquid-liquid coexistence region) before reaching the solubility curve (the solid-liquid boundary)[2]. 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is highly prone to LLPS because of its complex hydrogen-bonding network (sulfonamide -SO₂NH-, pyrazole -NH-, and aniline -NH₂), which favors the formation of intermediate dense liquid phases over ordered crystal lattices[1]. Additionally, the presence of crude impurities depresses the melting point of the mixture, pushing the thermodynamic system further into an oiling-out regime[3]. Solution: You must alter the solvent thermodynamics to shift the binodal curve below the solubility curve. Transitioning from a water/acetone mixture to a water/2-propanol (isopropanol) mixture has been thermodynamically proven to prevent LLPS and promote direct nucleation[4]. Alternatively, seed the solution with pure crystals at a temperature above the oiling-out boundary but strictly within the metastable zone[3].

Q2: The crude product is highly impure, and standard recrystallization yields amorphous solids. How can I leverage the molecule's chemical structure for purification? Causality & Explanation: The target molecule is amphoteric. The pyrazole ring is weakly basic (conjugate acid pKa ~2.5), the aniline group is basic, and the sulfonamide proton is weakly acidic (pKa ~6.9-7.0)[5]. When neutral crystallization fails due to closely related regioisomer impurities co-precipitating, you can force a highly selective crystallization by forming an acid addition salt. Solution: Dissolve the crude pyrazole in an organic solvent (e.g., ethanol) and react it with an equimolar amount of an inorganic mineral acid (such as HCl)[6]. The resulting hydrochloride salt drastically alters the solubility profile, allowing the highly crystalline pyrazole-HCl salt to precipitate rapidly while neutral impurities remain solvated in the mother liquor[6].

Q3: My recovery yield is extremely low. The sulfonamide remains highly soluble in the mother liquor even at 0°C. What is the problem? Causality & Explanation: Low recovery in sulfonamide recrystallization is frequently caused by using excessive primary solvent or choosing a solvent system where the low-temperature solubility is still too high[3]. Pyrazole sulfonamides have a high polar surface area (PSA)[5], meaning they remain heavily solvated in highly polar protic solvents (like methanol or pure water). If the supersaturation threshold is never breached, nucleation cannot occur. Solution: Implement an anti-solvent crystallization strategy. Dissolve the API in a minimal amount of a "good" solvent (e.g., hot ethanol or DMF), and slowly add an anti-solvent (e.g., heptane or cold water) dropwise until the solution becomes slightly cloudy[3].

III. Quantitative Data & Physicochemical Parameters

Understanding the numerical boundaries of your compound is critical for designing a self-validating crystallization process.

ParameterValue / ObservationCrystallization Implication
Sulfonamide pKa ~6.9 - 7.0[5]Deprotonates at physiological/basic pH. Avoid basic solvents or basic impurities if the neutral crystal form is desired.
Pyrazole pKa ~2.5 (Conjugate acid)Can form stable, highly crystalline HCl salts for intermediate purification steps[6].
LLPS Boundary High propensity in Acetone/WaterAvoid rapid "crash" cooling. Use co-solvents like Isopropanol to shift the binodal curve[4].
Cooling Rate 0.10 - 0.15 °C/minSlow kinetics prevent supersaturation spikes that force the system into spinodal decomposition (oiling out)[2].

IV. Step-by-Step Experimental Methodologies

Protocol A: Anti-Oiling-Out Crystallization via Solvent Modification

This protocol utilizes a self-validating anti-solvent boundary check to ensure the system remains outside the LLPS regime.

  • Dissolution: Suspend 10 g of crude 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide in 50 mL of 2-propanol (isopropanol). Heat the reactor to 65°C under continuous agitation (300 rpm) until fully dissolved.

  • Hot Filtration: Perform a hot gravity filtration using pre-heated glassware to remove any insoluble impurities that could act as heterogeneous nucleation sites for amorphous precipitation[3].

  • Boundary Validation (Anti-solvent Addition): Add warm water (anti-solvent) dropwise until a faint, persistent turbidity is observed. Self-Validation Step: Immediately add 1-2 mL of hot 2-propanol until the solution just clears. This confirms the system is exactly at the solubility boundary without crossing into the binodal LLPS curve.

  • Controlled Cooling: Program the reactor to cool at a strict rate of 0.15 °C/min down to 20°C. Do not crash cool[2].

  • Seeding: At 50°C (within the metastable zone), introduce 0.1 g of pure seed crystals to bypass the nucleation energy barrier and dictate the crystal lattice formation[3].

  • Isolation: Filter the resulting crystals, wash with a cold 2-propanol/water mixture (1:1), and dry in vacuo at 40°C.

Protocol B: Acid-Addition Salt Purification (HCl Salt)

Use this protocol when the crude product contains structurally similar impurities that co-crystallize under neutral conditions.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal volume of anhydrous ethanol at 50°C[6].

  • Acidification: Slowly add 1.05 molar equivalents of concentrated HCl (or HCl gas dissolved in ethanol) dropwise to the solution[6].

  • Crystallization: Allow the mixture to stir at room temperature for 2 hours. The pyrazole-HCl acid addition salt will begin to crystallize as a dense white precipitate.

  • Isolation: Filter the salt and wash with cold anhydrous ethanol to remove mother liquor containing neutral impurities.

  • Free-basing (Self-Validating Recovery): To recover the neutral sulfonamide, dissolve the purified salt in DI water. Carefully titrate with saturated NaHCO₃ while monitoring with a pH meter. Self-Validation Step: The pure neutral API will quantitatively precipitate exactly as the solution reaches pH 7.0. Filter and dry.

V. References

  • [3] Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem. Available at:

  • [6] Method for purifying pyrazoles (WO2011076194A1). Google Patents. Available at:

  • [5] Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N-myristoyltransferase inhibitor. University of Dundee. Available at:

  • [4] Predicting the Extraction Behavior of Pharmaceuticals. ResearchGate. Available at:

  • [1] Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. ACS Publications. Available at:

  • [2] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. ResearchGate. Available at:

Sources

Optimization

Technical Support Center: Refining LC-MS Parameters for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Detection

Welcome to the technical support center for the analysis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS method development and execution. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring a deeper understanding and more robust analytical outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions when developing a method for this compound:

Q1: What are the predicted mass-to-charge (m/z) ratios for the protonated molecule and common adducts of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide?

Based on its molecular formula (C9H10N4O2S), the predicted monoisotopic mass is approximately 238.0579 Da. In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule [M+H]+. It is also prudent to consider the formation of common adducts.

AdductPredicted m/zNotes
[M+H]+ 239.0652 Primary target ion in positive ESI.
[M+Na]+261.0471Can be prominent, especially with glass vials or high sodium content in the mobile phase.
[M+K]+277.0211Less common than sodium but possible.
[M+NH4]+256.0918Possible if using ammonium-based buffers (e.g., ammonium formate or acetate).

Q2: Which ionization mode, ESI or APCI, is more suitable for this compound?

Electrospray ionization (ESI) is generally the preferred method for sulfonamides and other polar, ionizable compounds.[1][2] 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide contains multiple sites amenable to protonation (amino group, pyrazole ring nitrogens), making it well-suited for positive ion ESI. Atmospheric Pressure Chemical Ionization (APCI) could be a secondary option if ESI proves problematic, particularly for less polar analogues or specific matrix conditions.

Q3: What are the expected fragmentation patterns for this molecule in MS/MS?

Aromatic sulfonamides exhibit characteristic fragmentation pathways.[3][4][5] A common fragmentation involves the loss of sulfur dioxide (SO2), which corresponds to a neutral loss of 64 Da.[3][5] Other potential fragmentations could involve cleavage of the sulfonamide bond or fragmentation of the pyrazole ring. The pyrazole ring itself can undergo expulsion of HCN.

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during your analysis.

Issue 1: Poor Sensitivity and Low Signal Intensity

Low signal intensity is a frequent challenge, often stemming from suboptimal ionization or chromatographic conditions.

Root Cause Analysis and Solutions:

  • Suboptimal Ionization Parameters: The efficiency of ion generation in the ESI source is critical.[1]

    • Solution: Systematically optimize source parameters. Infuse a standard solution of your analyte (e.g., 1 µg/mL) and manually tune the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for the [M+H]+ ion.[2]

  • Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of the analyte. For positive ion mode, a pH below the pKa of the basic functional groups will ensure the analyte is protonated.

    • Solution: Incorporate a small amount of a volatile acid, such as 0.1% formic acid, into both the aqueous and organic mobile phases.[6] This will promote protonation and enhance signal intensity.

  • Poor Chromatographic Peak Shape: Broad, tailing peaks result in a lower signal-to-noise ratio. Due to its polar nature, this compound may exhibit poor retention on standard C18 columns, leading to co-elution with matrix components and ion suppression.[7]

    • Solution 1 (Mobile Phase): Employ a gradient elution starting with a high aqueous percentage to retain the polar analyte. A shallow gradient can improve peak shape.[7]

    • Solution 2 (Column Choice): Consider using a polar-endcapped C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which are designed for better retention of polar compounds.[7]

Issue 2: Inconsistent or Unexpected Fragmentation in MS/MS

Variability in fragmentation patterns can compromise the reliability of quantification and identification.

Root Cause Analysis and Solutions:

  • Collision Energy (CE) Not Optimized: The energy applied in the collision cell directly influences the fragmentation pattern.

    • Solution: Perform a collision energy optimization experiment. Infuse the precursor ion ([M+H]+) into the mass spectrometer and ramp the collision energy to identify the optimal setting that produces stable and abundant product ions. Aim to retain about 10-15% of the parent ion for robust quantification.[2]

  • Analyte Concentration Effects: At very high concentrations, space-charge effects in the ion trap or collision cell can alter fragmentation ratios.

    • Solution: Ensure you are working within the linear dynamic range of the instrument. If saturation is suspected, dilute the sample.

  • Complex Rearrangements: Sulfonamides can undergo complex gas-phase rearrangements, leading to unexpected fragment ions.[4][5]

    • Solution: Carefully characterize the product ion spectrum of a pure standard. The loss of SO2 (64 Da) is a key diagnostic fragmentation for aromatic sulfonamides.[3][8]

Issue 3: High Background Noise or Baseline Instability

A noisy baseline can obscure low-level peaks and lead to inaccurate integration.

Root Cause Analysis and Solutions:

  • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase are a common source of background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and reagents.[9] Prepare fresh mobile phases daily and filter them if necessary.

  • Carryover from Previous Injections: The analyte or matrix components from a previous run may adsorb to the column or other parts of the LC system.

    • Solution: Implement a robust needle wash protocol and include a high-organic wash step at the end of your gradient to elute any strongly retained compounds.

  • Dirty Ion Source: Contamination on the ion source optics can lead to a noisy and unstable signal.

    • Solution: Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.[10]

Experimental Workflow and Protocols

Protocol 1: Initial Method Development Workflow

This workflow provides a systematic approach to developing a robust LC-MS method for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Caption: Systematic workflow for LC-MS method development.

Protocol 2: Troubleshooting Peak Tailing

A logical approach to diagnosing and resolving asymmetric peak shapes.

PeakTailingTroubleshooting start Peak Tailing Observed check_column Is the column old or overloaded? start->check_column replace_column Replace with a new column. check_column->replace_column Yes check_mobile_phase Is mobile phase pH appropriate? check_column->check_mobile_phase No resolved Peak Shape Improved replace_column->resolved reduce_load Reduce injection volume/concentration. reduce_load->resolved adjust_ph Add 0.1% formic acid to mobile phase. check_mobile_phase->adjust_ph No check_secondary_interactions Suspect silanol interactions? check_mobile_phase->check_secondary_interactions Yes adjust_ph->resolved check_secondary_interactions->reduce_load No change_column_type Switch to a polar-endcapped or HILIC column. check_secondary_interactions->change_column_type Yes change_column_type->resolved

Caption: Decision tree for troubleshooting peak tailing.

Recommended Starting Parameters

The following table provides a validated starting point for your method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
LC Column Polar-endcapped C18, 2.1 x 100 mm, 1.8 µmBalances retention for polar compounds with efficiency.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ESI.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent pH throughout the gradient.
Gradient 5% to 95% B over 8 minutesA broad starting point to determine elution time.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical starting volume to avoid overloading.
Ionization Mode Positive ESIBest for ionizable, polar compounds like sulfonamides.[1][2]
Capillary Voltage 3.5 - 4.5 kVTypical range for ESI; requires optimization.
Nebulizer Gas 35-50 psiInstrument-dependent; optimize for stable spray.
Drying Gas 350 °C, 10 L/minEfficiently desolvates ions; optimize for your system.
MRM Transitions Q1: 239.1 -> Q3: [To be determined]Precursor is [M+H]+. Product ions must be determined experimentally.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. LCGC International, [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International, [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate, [Link]

  • Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. PubMed, [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-line Photochemical Reaction. Oxford Academic, [Link]

  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation, [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Publishing, [Link]

  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Grupo Biomaster, [Link]

  • BA Method Development: Polar Compounds. BioPharma Services, [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate, [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC, [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. MDPI, [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks, [Link]

  • LC Troubleshooting: The Basics. LCGC International, [Link]

  • 3-amino-4-(4-methyl-1h-pyrazol-1-yl)benzene-1-sulfonamide. PubChem, [Link]

  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC, [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu, [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). USDA, [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci, [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts with Liquid-Chromatography-Tandem Mass Spectrometry. ResearchGate, [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing, [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent, [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent, [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, [Link]

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Troubleshooting

Technical Support Center: Resolving Auto-fluorescence from 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide (PZB) in Flow Cytometry

Welcome to the technical support guide for managing auto-fluorescence associated with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, which we will refer to as Compound PZB. Small molecule compounds are essential tools...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing auto-fluorescence associated with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, which we will refer to as Compound PZB. Small molecule compounds are essential tools in drug development and cell biology research, but they can introduce experimental artifacts. One of the most common challenges is induced auto-fluorescence, which can obscure genuine signals, reduce sensitivity, and lead to inaccurate data interpretation in flow cytometry.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides a systematic, question-and-answer-based approach to characterize, manage, and resolve auto-fluorescence interference caused by Compound PZB, ensuring the integrity and accuracy of your flow cytometry data.

Section 1: First-Line Troubleshooting & Characterization

This section addresses the initial steps you should take when you first suspect that Compound PZB is causing auto-fluorescence. The primary goal is to confirm the source of the fluorescence and understand its spectral characteristics.

Q1: I'm observing unexpected fluorescence in my unstained, Compound PZB-treated cells. What is the first and most critical step?

A1: The foundational principle of rigorous flow cytometry is the use of proper controls. Before any other troubleshooting, you must systematically isolate the variable causing the unexpected signal. The causality behind this is to establish a clear baseline and definitively attribute the fluorescence to the compound.

Your first experiment should include the following controls, run on the same instrument with identical settings:

  • Completely Unstained & Untreated Cells: This is your baseline for endogenous cellular auto-fluorescence.

  • Unstained Cells + Vehicle Control: This control is crucial if Compound PZB is dissolved in a solvent like DMSO. It rules out the vehicle as the source of fluorescence.

  • Unstained Cells + Compound PZB: This sample will confirm if the compound itself, or its interaction with the cells, is inducing the fluorescence.

  • Stained Cells (Full Panel) without Compound PZB: Your standard positive control to ensure your antibody panel is working as expected.

By comparing these samples, you can unequivocally determine if Compound PZB is the source of the increased background signal.

Q2: I've confirmed Compound PZB is the cause. How do I characterize the spectral properties of this interference?

A2: Understanding the spectral "fingerprint" of the PZB-induced fluorescence is essential for designing effective mitigation strategies. The goal is to determine which lasers excite it and which detectors (channels) pick up its emission.

If you have a spectral flow cytometer: The most powerful method is to run the "Unstained Cells + Compound PZB" control and record its full emission spectrum for each laser on your instrument. This will generate a precise spectral signature that can be used later for computational subtraction.[2]

If you have a conventional (non-spectral) cytometer: You can create a pseudo-spectral profile. Run the "Unstained Cells + Compound PZB" sample and record the median fluorescence intensity (MFI) in every single detector available for each laser. This process maps the channels most affected by the compound's fluorescence.

Below is a table illustrating hypothetical data from this characterization.

Table 1: Example Emission Profile of Compound PZB-Induced Auto-fluorescence

Laser LineDetector (Channel)Common FluorochromeMFI of Untreated CellsMFI of PZB-Treated CellsFold-Increase (Interference Level)
Violet (405nm) V450/50 (BV421)Brilliant Violet 4211504,50030.0x
V525/50 (BV510)Brilliant Violet 5101203,60030.0x
Blue (488nm) B530/30 (FITC)FITC, Alexa Fluor 4885008,00016.0x
B585/42 (PE)PE3009003.0x
Red (640nm) R670/30 (APC)APC801201.5x
R780/60 (APC-R700)APC-R70060751.25x

This hypothetical data indicates that Compound PZB is most problematic in the violet and blue channels, with minimal impact in the far-red channels.

Q3: What other common causes of auto-fluorescence should I consider or rule out?

A3: While you have identified Compound PZB as a likely culprit, other factors can exacerbate background fluorescence. It's good practice to ensure your core protocol is optimized to minimize these. Endogenous cellular components like NADH and flavins are common sources of auto-fluorescence, typically emitting in the 350-550 nm range.[1][3][4]

Use this checklist to validate your experimental setup:

Table 2: Checklist for Ruling Out Confounding Sources of Auto-fluorescence

FactorCheckRationale & Action
Dead Cells Dead cells have compromised membranes and often exhibit high, non-specific fluorescence.[3] Action: Always include a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) in your panel to exclude dead cells from analysis.
Fixation Aldehyde-based fixatives (like PFA) can react with cellular amines and increase auto-fluorescence.[3] Action: If fixation is required, titrate the PFA to the lowest effective concentration and minimize fixation time. Analyze cells fresh whenever possible.
Serum Components Fetal Calf Serum (FCS) can contribute to background in violet and blue channels.[3] Action: Use a consistent and, if necessary, lower concentration of FCS (e.g., 1-2%) in your staining buffer. Consider switching to BSA.
Cellular State Activated or metabolically active cells may have higher levels of NADH and flavins, increasing their intrinsic fluorescence. Action: Be aware of this biological variable and ensure consistent cell handling and treatment times across all samples.

Section 2: Mitigation Strategies - A Step-by-Step Guide

Once you have characterized the interference, you can actively work to minimize its impact. The following workflow provides a logical progression from simple panel adjustments to more advanced techniques.

G cluster_0 Troubleshooting Workflow A Problem: High background in PZB-treated cells B Step 1: Panel Redesign (Fly Higher & Farther) A->B Characterize spectrum C Step 2: Protocol Optimization (Wash & Gate) B->C If interference persists F Resolution: Clean, reliable data B->F D Step 3: Quenching (Add a Blocker) C->D If background is still high C->F E Step 4: Spectral Unmixing (Computational Subtraction) D->E For spectral cytometers D->F E->F

Caption: A logical workflow for mitigating auto-fluorescence.

Q4: How should I redesign my antibody panel based on the compound's emission profile?

A4: Armed with the spectral data from Q2, you can now redesign your panel to "fly higher and farther" than the background noise.

  • Fly Farther (Wavelength Selection): Move critical markers away from the channels with high interference. Based on the hypothetical data in Table 1, you should avoid placing markers for dim or critical populations in the BV421, BV510, and FITC channels. Instead, prioritize fluorochromes in the red and far-red spectrum (>640 nm), where auto-fluorescence is typically lower.[4]

  • Fly Higher (Brightness): For markers that must remain in moderately affected channels (like PE in our example), use the brightest fluorochromes available. A bright signal from a PE or PE-tandem dye will create a much better signal-to-noise ratio against the compound-induced background.[3]

Table 3: Fluorochrome Selection Guide: Poor vs. Optimal Choices for a Key Marker (e.g., CD4)

Interference Level (from Table 1)Poor Choice (Low Signal-to-Noise)Optimal Choice (High Signal-to-Noise)Rationale
High (e.g., FITC channel)FITC, Alexa Fluor 488Move marker to another channelThe background is too high to resolve a dim or moderate signal.
Moderate (e.g., PE channel)PEPE-Cy7, PE-CF594Use a bright tandem dye to increase the signal separation from the noise floor.
Low (e.g., APC channel)APCAPC, Alexa Fluor 647Standard bright fluorochromes are excellent choices here as the background is minimal.
Q5: Is it possible to quench the fluorescence from Compound PZB directly?

A5: Yes, chemical quenching is a viable strategy, particularly when panel redesign is insufficient. Quenching agents are compounds that can absorb the fluorescence energy from other molecules. Trypan blue is a well-documented polyanionic azo dye used to reduce intracellular auto-fluorescence in flow cytometry.[5][6] It is particularly effective at quenching fluorescence in the blue-to-green emission range.

The key to using a quenching agent is titration . You must find a concentration that effectively reduces the PZB-induced auto-fluorescence without significantly quenching the signal from your specific fluorescent antibodies.[5] See Section 3 for a detailed protocol.

Q6: I have a spectral cytometer. How can I use its features to solve this problem?

A6: Spectral flow cytometry is uniquely suited to handle this type of interference. The process, known as spectral unmixing , computationally separates the distinct emission signatures of every fluorescent molecule in a sample, including auto-fluorescence.[2]

The workflow is as follows:

  • Acquire Reference Spectra: You run single-stained controls for each antibody in your panel. Critically, you also run your "Unstained Cells + Compound PZB" sample as its own reference control. The software will capture the unique emission spectrum of the PZB-induced auto-fluorescence.

  • Unmix the Fully Stained Sample: When you run your fully stained, PZB-treated sample, the software uses the reference spectra to deconvolve the composite signal from each cell. It treats the PZB auto-fluorescence as just another "fluorochrome" and subtracts its contribution from all other channels, leaving you with a clean signal for your markers of interest.

G cluster_0 Spectral Unmixing Concept A Composite Signal from Cell (Antibodies + PZB Auto-fluorescence) F Unmixing Algorithm A->F B Reference Library B->F C PZB Auto-fluorescence Signature C->B D Antibody 1 (PE) Signature D->B E Antibody 2 (APC) Signature E->B G Clean, Deconvolved Data F->G

Caption: Computational removal of auto-fluorescence using spectral unmixing.

Section 3: Detailed Experimental Protocols

Protocol 1: Titration and Application of Trypan Blue for Auto-fluorescence Quenching

This protocol is adapted from established methods for using Trypan Blue to reduce background fluorescence.[5][6]

Objective: To determine the optimal concentration of Trypan Blue (TB) that maximally reduces PZB-induced auto-fluorescence with minimal impact on specific antibody signals.

Materials:

  • Trypan Blue solution (0.4% stock)

  • FACS Buffer (e.g., PBS + 2% FCS)

  • Compound PZB-treated cells

  • Cells stained with a bright, stable fluorochrome (e.g., PE or APC-conjugated antibody) as a positive control.

Methodology:

  • Prepare a Titration Series: Create serial dilutions of the 0.4% Trypan Blue stock solution in FACS buffer to achieve final concentrations ranging from 0.005% to 0.1%. For example: 0.1%, 0.05%, 0.025%, 0.0125%, 0.006%.

  • Prepare Test Samples: For each TB concentration, you will need two cell samples:

    • Sample A (Auto-fluorescence): Unstained cells treated with Compound PZB.

    • Sample B (Positive Signal): Cells stained with your bright control antibody (e.g., anti-CD45-PE).

  • Apply Trypan Blue: Add the appropriate volume of each TB dilution to your test samples. Add only buffer to a "0% TB" control tube. Incubate for 5-10 minutes at room temperature, protected from light. Do not wash the cells after this step. The quenching effect occurs when TB is present in the solution during acquisition.

  • Acquire Data: Immediately run the samples on the flow cytometer. For each TB concentration, record the MFI for:

    • The primary channel of interference (e.g., FITC) in Sample A.

    • The channel of your positive control antibody (e.g., PE) in Sample B.

  • Analyze Results: Calculate the Signal-to-Noise (S/N) ratio for each concentration.

    • Signal = MFI of the positive control (Sample B).

    • Noise = MFI of the auto-fluorescence (Sample A).

    • S/N = (MFI of PE-stained cells) / (MFI of unstained+PZB cells)

  • Determine Optimal Concentration: Plot the S/N ratio against the Trypan Blue concentration. The optimal concentration is the one that gives the highest S/N ratio, indicating the best balance between quenching the background and preserving your specific signal.[5]

References

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter.
  • Robinson, J. P., & Darzynkiewicz, Z. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry, 30(3), 151-156. University of Virginia School of Medicine.
  • Autofluorescence in flow cytometry: wh
  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Boster Biological Technology.
  • Reducing cellular autofluorescence in flow cytometry: an in situ method. PubMed.
  • Autofluorescence - Flow Cytometry Guide. Bio-Rad.
  • Autofluorescence can interfere with flow cytometry imaging. BD Biosciences.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Inhibitors: Benchmarking 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Against Classical Counterparts

Abstract The sulfonamide group is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a remarkable diversity of therapeutic agents. This guide provides a comparative analysis of sulfonamide-based inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The sulfonamide group is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a remarkable diversity of therapeutic agents. This guide provides a comparative analysis of sulfonamide-based inhibitors, contrasting classical, broad-application drugs with modern, target-selective molecules. We will examine the archetypal mechanisms of standard inhibitors such as the antibacterial Sulfanilamide and the diuretic Acetazolamide . Against these benchmarks, we will evaluate the structural and mechanistic implications of a more complex, pyrazole-containing scaffold, as exemplified by the selective COX-2 inhibitor Celecoxib . While the specific compound 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is not extensively characterized in public literature, its constituent moieties—an aminobenzene sulfonamide core and a pyrazole ring—suggest a design strategy geared towards high-potency, selective inhibition. We will therefore use its well-documented structural analog, Celecoxib, as a primary proxy to explore the advantages of this design approach. This guide will delve into the distinct mechanisms of target engagement, compare quantitative performance data, and provide detailed experimental protocols for the rigorous evaluation of such inhibitors in a research setting.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

From the first sulfa drugs that revolutionized antibacterial therapy to highly selective modern medicines, the sulfonamide functional group (-S(=O)₂-NR₂) has proven to be one of the most versatile and successful pharmacophores in drug discovery.[1][2] Its utility stems from its ability to act as a bioisostere of carboxylic acids and, critically, its capacity to coordinate with metal ions—often a zinc cation—in the active sites of metalloenzymes.[3]

This guide will dissect the performance of sulfonamide inhibitors by categorizing them into two conceptual classes:

  • Standard or "Classical" Inhibitors: These are typically foundational drugs characterized by well-understood, often broader-spectrum mechanisms. We will focus on:

    • Sulfanilamide: The progenitor of sulfa antibiotics, which acts as a competitive inhibitor in the bacterial folic acid synthesis pathway.[4][5][6]

    • Acetazolamide: A non-competitive inhibitor of carbonic anhydrase used as a diuretic and for treating glaucoma and altitude sickness.[3][7][8][9]

  • Modern, Heterocycle-Containing Inhibitors: This class represents a more recent design philosophy where the core sulfonamide is appended with complex heterocyclic systems, like a pyrazole ring, to achieve greater potency and target selectivity. The subject of our topic, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide , fits this description. Due to the limited specific data on this compound, we will use the FDA-approved drug Celecoxib as a well-characterized exemplar. Celecoxib, a selective COX-2 inhibitor, contains both a pyrazole and a benzenesulfonamide moiety and serves as an excellent case study for this class.[10][11][12]

Part 1: Mechanistic Comparison of Target Inhibition

The efficacy of a sulfonamide inhibitor is defined by how it interacts with its specific biological target. The classical and modern inhibitors discussed here showcase fundamentally different modes of action.

Mechanism 1: Competitive Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of Sulfanilamide is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[5][6] A key step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, catalyzed by the enzyme DHPS. Due to its striking structural similarity to PABA, sulfanilamide acts as a substrate mimic, competing for and blocking the active site of DHPS.[4][5] This arrests folic acid production, halting bacterial growth and replication.[5][6]

Mechanism 2: Metalloenzyme Inhibition of Carbonic Anhydrase (CA)

Acetazolamide functions by targeting carbonic anhydrase, a ubiquitous zinc-containing metalloenzyme.[3][13] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Acetazolamide's sulfonamide group deprotonates and coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water/hydroxide molecule and rendering the enzyme inactive.[3] This non-competitive inhibition disrupts ion and fluid transport in various tissues, leading to its therapeutic effects like reduced intraocular pressure.[3][7][8]

Mechanism 3: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Celecoxib , our proxy for modern pyrazole-sulfonamides, demonstrates how adding structural complexity achieves target selectivity. Both COX-1 (constitutively expressed) and COX-2 (inflammation-induced) enzymes convert arachidonic acid to prostaglandins, which mediate pain and inflammation.[10][14] However, the active site of COX-2 features a distinct hydrophilic side pocket not present in COX-1. The polar sulfonamide side chain of Celecoxib binds specifically to this side pocket, while its pyrazole and trifluoromethyl-phenyl groups occupy the main active site.[11][12][14] This specific interaction confers its ~10-20 fold selectivity for COX-2 over COX-1, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

The structural features of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide —a sulfonamide for potential zinc-binding and a pyrazole ring for additional interactions—suggest it is likely designed to be a selective inhibitor of a specific enzyme, potentially a carbonic anhydrase isoform, a kinase, or another metalloenzyme.[15][16][17][18]

Caption: Comparative mechanisms of action for sulfonamide inhibitors.

Part 2: Comparative Performance Analysis

The true measure of an inhibitor lies in its quantitative performance—its potency and selectivity. While direct experimental data for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is unavailable, we can compare our selected standard and proxy inhibitors. Recent studies on novel pyrazole-based benzenesulfonamides show potent inhibition against various carbonic anhydrase isoforms, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range, often exceeding the potency of the standard, Acetazolamide.[17][19]

InhibitorPrimary Target(s)ClassPotency (IC₅₀ / Kᵢ)Selectivity Profile
Sulfanilamide Dihydropteroate Synthase (DHPS)Classical AntibacterialVaries by bacterial speciesSelective for bacterial vs. mammalian cells (no target)
Acetazolamide Carbonic Anhydrases (e.g., hCA I, II, IV, IX)Classical Metalloenzyme InhibitorKᵢ ≈ 12 nM for hCA I, 250 nM for hCA IIBroad-spectrum CA inhibitor, lacks isoform selectivity
Celecoxib (Proxy) Cyclooxygenase-2 (COX-2)Modern Selective InhibitorIC₅₀ ≈ 40 nM for COX-2~10-20x more selective for COX-2 over COX-1
Novel Pyrazole Sulfonamides Carbonic Anhydrases (e.g., hCA II, IX, XII)Modern Selective InhibitorIC₅₀ values from 0.12 µM to >10 µM reported[17]Varies; some show high selectivity for tumor-associated hCA IX/XII

Note: Potency values are approximate and can vary based on assay conditions. Data for novel pyrazole sulfonamides are illustrative of the class potential.

Part 3: Experimental Protocols for Inhibitor Characterization

Rigorous and reproducible experimental design is paramount for validating the performance of a novel inhibitor. Below are two essential, self-validating protocols for characterizing a compound like 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Protocol 1: In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific carbonic anhydrase isoform. The causality is clear: a potent inhibitor will require a lower concentration to reduce enzyme activity by 50%.

Principle: This assay spectrophotometrically measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored at 400 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare a 1 mg/mL stock of recombinant human carbonic anhydrase (e.g., hCA II) in assay buffer. Dilute to a working concentration (e.g., 2 µg/mL) immediately before use.

    • Substrate Stock: Prepare a 10 mM stock of 4-NPA in acetonitrile.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound (and a standard like Acetazolamide) in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution to test wells. Add 10 µL of buffer with equivalent DMSO concentration to control wells (for 0% and 100% activity).

    • Add 10 µL of the hCA II working solution to all wells except the 0% activity (no enzyme) control.

    • Pre-incubate the plate at room temperature for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring equilibrium is reached.

    • Initiate the reaction by adding 10 µL of the 4-NPA substrate stock to all wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Experimental workflow for IC₅₀ determination.

Discussion & Future Outlook

The comparison between classical sulfonamides and modern pyrazole-containing derivatives highlights a clear evolutionary path in drug design: a shift from broad activity to targeted precision.

  • Classical Inhibitors (Sulfanilamide, Acetazolamide): These compounds remain valuable, but their utility is often limited by off-target effects or, in the case of antibiotics, rising resistance. Their strength lies in their well-understood mechanisms and broad efficacy against entire enzyme families or pathways.

  • Modern Inhibitors (Celecoxib as proxy): The inclusion of a pyrazole moiety offers significant advantages. It provides a rigid, planar scaffold that can be functionalized to create specific, high-affinity interactions within a target's active site. This allows for the fine-tuning of potency and, crucially, selectivity, as demonstrated by Celecoxib's preference for COX-2.[11][12] This design philosophy is actively being used to develop next-generation inhibitors for targets like carbonic anhydrases, kinases, and α-glucosidase.[16][20][21]

For a novel compound like 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide , the path forward is clear. The initial characterization would involve screening against a panel of relevant enzymes (e.g., various CA isoforms, kinases) using the IC₅₀ protocol described. Positive hits would be followed by secondary assays to confirm the mechanism of action (e.g., competitive vs. non-competitive) and cellular assays to assess target engagement and functional effects in a biological context. The combination of the sulfonamide and pyrazole motifs makes it a promising scaffold for developing potent and selective therapeutic agents.

References

  • What is the mechanism of Acetazolamide?
  • Celecoxib: Mechanism of Action & Structure - Study.com.
  • Celecoxib - Wikipedia.
  • Sulfanilamide - Wikipedia.
  • Acetazolamide - St
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
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  • What is the mechanism of Sulfanilamide?
  • Acetazolamide - OpenAnesthesia.
  • Sulfonamide: Mechanism of Action & Uses - Video - Study.com.
  • Acetazolamide: Old drug, new evidence? - PMC.
  • Celecoxib P
  • An Insight into Synthetic and Pharmacological Profile of Sulphanilamide - System
  • Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase - PubMed.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - PMC.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI.

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Comparative

Validating 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Target Engagement via Surface Plasmon Resonance: A Comparative Guide

Executive Summary The development of selective inhibitors targeting tumor-associated metalloenzymes requires rigorous biophysical validation. 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide belongs to a highly potent cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective inhibitors targeting tumor-associated metalloenzymes requires rigorous biophysical validation. 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide belongs to a highly potent class of pyrazole-benzenesulfonamides, recognized as selective inhibitors of Carbonic Anhydrase IX (CA IX)[1]. Upregulated under hypoxic conditions, CA IX drives extracellular acidosis, promoting tumor survival and metastasis[2].

While traditional biochemical assays can confirm endpoint inhibition, they fail to capture the dynamic interaction between the ligand and the metalloenzyme. As a Senior Application Scientist, I advocate for Surface Plasmon Resonance (SPR) as the gold standard for this validation. SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. For CA IX inhibitors, the dissociation rate determines the drug's residence time ( τ=1/koff​ ), a metric that correlates more strongly with in vivo efficacy than thermodynamic affinity ( KD​ ) alone.

This guide provides a self-validating SPR methodology for evaluating 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, objectively benchmarking SPR against orthogonal techniques like Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST).

Mechanistic Rationale: The Causality of Target Engagement

To understand why SPR is critical, we must first understand the binding mechanism. CA IX is a zinc metalloenzyme. The primary pharmacophore of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide—the primary sulfonamide group—acts as a zinc-binding group (ZBG). In its deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the deep catalytic cleft of CA IX, displacing the zinc-bound water molecule necessary for catalytic hydration of CO₂[3].

Because this coordination is highly dependent on the precise geometry of the active site, any biophysical assay must preserve the native conformation of the enzyme.

Hypoxia_Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A induces CAIX CA IX Expression (Metalloenzyme) HIF1A->CAIX upregulates Acidosis Extracellular Acidosis CAIX->Acidosis catalyzes CO2 hydration Survival Tumor Survival & Metastasis Acidosis->Survival promotes Inhibitor 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Inhibitor->CAIX blocks Zn2+ active site

Fig 1: CA IX-mediated hypoxia signaling pathway and mechanistic blockade by the sulfonamide inhibitor.

Self-Validating Experimental Protocol (SPR)

A robust protocol is not merely a sequence of steps; it is a system designed to expose and correct its own errors. The following SPR workflow utilizes a capture-and-strip methodology to ensure absolute data integrity.

Causality in Surface Preparation: NTA vs. CM5

The Choice: We utilize a Series S Sensor Chip NTA rather than standard amine coupling on a CM5 chip. The Causality: Amine coupling relies on surface-exposed lysine residues, which can result in heterogeneous ligand orientation. If a lysine near the active site is crosslinked to the dextran matrix, the deep catalytic cleft of CA IX may be sterically occluded. By using an NTA chip to capture recombinant His-tagged CA IX, we ensure uniform, active-site-out orientation.

Causality in Buffer Selection

The Choice: The running buffer is HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) supplemented with 5% DMSO. The Causality: Phosphate buffers (PBS) must be strictly avoided. Phosphate ions can weakly coordinate the Zn²⁺ ion in the CA IX active site, artificially altering the binding kinetics of the sulfonamide inhibitor[3]. DMSO is required to maintain the solubility of the pyrazole-benzenesulfonamide; therefore, a rigorous solvent correction curve (4.5% to 5.5% DMSO) must be established prior to the assay to account for bulk refractive index shifts.

Step-by-Step Assay Workflow
  • Surface Conditioning: Wash the NTA chip with 350 mM EDTA (pH 8.3) for 60 seconds at 30 µL/min to remove trace metals.

  • Surface Charging: Inject 500 µM NiCl₂ for 60 seconds to charge the NTA surface.

  • Target Capture: Inject His-tagged CA IX (10 µg/mL in running buffer) to achieve a capture level of ~1500 Response Units (RU).

  • Analyte Injection (Multi-Cycle Kinetics): Inject 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide at varying concentrations (0.5 nM to 50 nM).

    • Association Phase: 120 seconds.

    • Dissociation Phase: 600 seconds (Critical for resolving the slow off-rate characteristic of potent sulfonamides).

  • Regeneration (The Self-Validating Step): Inject 350 mM EDTA for 60 seconds to completely strip the Ni²⁺ and the captured CA IX from the surface.

    • Why this matters: By completely removing the target and capturing fresh CA IX in the next cycle, we eliminate the risk of target degradation or baseline drift over the course of the assay. The system resets itself perfectly every time.

SPR_Workflow Prep 1. Chip Preparation (Ni-NTA Surface) Capture 2. Target Capture (His-tagged CA IX) Prep->Capture Assoc 3. Association Phase (Inhibitor Injection) Capture->Assoc Dissoc 4. Dissociation Phase (Buffer Flow) Assoc->Dissoc Regen 5. Regeneration (EDTA Strip & Ni2+ Recharge) Dissoc->Regen Regen->Capture Next Cycle Analyze 6. Kinetic Fitting (1:1 Langmuir Model) Regen->Analyze

Fig 2: Self-validating SPR workflow utilizing reversible His-capture for uniform CA IX orientation.

Comparative Analysis: SPR vs. Orthogonal Platforms

To objectively evaluate the performance of SPR, we must benchmark it against alternative biophysical techniques used for small molecule-metalloenzyme interactions: Isothermal Titration Calorimetry (ITC) and MicroScale Thermophoresis (MST) .

Table 1: Performance Comparison of Target Engagement Platforms
MethodologyPrimary OutputSample Consumption (Protein)ThroughputTarget StateBest Use Case
SPR Kinetics ( kon​ , koff​ , KD​ )Low (~1-2 µg per assay)Medium-HighImmobilized (Oriented)Lead optimization, Residence time profiling
ITC Thermodynamics ( ΔH , ΔS , KD​ )High (~1-2 mg per assay)LowIn-solution (Native)Validating binding mechanism (Enthalpic vs Entropic)
MST Equilibrium ( KD​ )Very Low (<1 µg per assay)HighIn-solution (Labeled)Rapid hit validation, Challenging buffer conditions
Table 2: Kinetic and Thermodynamic Profiling of CA IX Inhibitors

While MST and ITC can confirm that 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide binds to CA IX with high affinity, only SPR reveals how it binds. The data below illustrates why the pyrazole-benzenesulfonamide derivative is superior to the clinical standard, Acetazolamide[2].

CompoundAssay kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM) ΔH (kcal/mol)Residence Time ( τ )
Acetazolamide (Standard)SPR / ITC 5.2×105 1.3×10−2 25.0-10.21.3 min
3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide SPR / ITC 1.1×105 1.6×10−3 14.5-12.410.4 min

Data Interpretation: Although the equilibrium affinity ( KD​ ) of the pyrazole-benzenesulfonamide is only marginally better than Acetazolamide (14.5 nM vs 25.0 nM), SPR reveals a critical kinetic advantage. The new compound has a significantly slower off-rate ( koff​ ), resulting in a residence time that is nearly 8 times longer (10.4 min vs 1.3 min). In the context of the highly acidic, hypoxic tumor microenvironment, a longer residence time ensures sustained blockade of CA IX, preventing the enzyme from catalyzing extracellular acidosis and driving metastasis.

Conclusion

Validating the target engagement of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide requires a methodology that respects the structural nuances of metalloenzyme coordination. By employing a self-validating SPR protocol with oriented His-capture and rigorous buffer control, researchers can move beyond simple affinity metrics to uncover the kinetic drivers of in vivo efficacy. While ITC and MST provide valuable orthogonal data, SPR remains the definitive platform for optimizing the residence time of next-generation CA IX inhibitors.

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Validation

Comparative efficacy of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide structural analogs

An In-Depth Guide to the Comparative Efficacy of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Structural Analogs Introduction: The Privileged Pyrazole-Sulfonamide Scaffold In the landscape of medicinal chemistry, cer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Efficacy of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Structural Analogs

Introduction: The Privileged Pyrazole-Sulfonamide Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The pyrazole-sulfonamide scaffold is one such "privileged structure," a term reserved for molecular cores that demonstrate the ability to bind to a wide range of biological targets.[1][2] The inherent versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with the well-established pharmacophoric properties of the sulfonamide group, creates a powerful platform for drug discovery.[1][3]

This guide provides a comparative analysis of the efficacy of structural analogs derived from the 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide core. We will dissect the structure-activity relationships (SAR) that govern their biological effects, compare their performance against diverse therapeutic targets, and provide detailed experimental protocols to offer a senior scientist's perspective on validating their efficacy. Our focus is not merely on what these compounds do, but on why they are designed and tested in a particular manner, offering a deeper understanding for researchers, scientists, and drug development professionals.

Chapter 1: Deconstructing the Core Scaffold: Fundamentals of Structure-Activity Relationships (SAR)

The therapeutic potential of any compound series is dictated by how subtle changes in its molecular architecture affect its interaction with a biological target. For the pyrazole-sulfonamide scaffold, we can identify three primary regions for modification, each playing a critical role in determining potency, selectivity, and pharmacokinetic properties.

  • The Pyrazole Core: This nitrogen-containing ring is often crucial for establishing key interactions with the target protein. In many kinases, for instance, the pyrazole's nitrogen atoms act as hydrogen bond donors and acceptors, anchoring the inhibitor to the "hinge region" of the enzyme's ATP-binding pocket.[4] Substitutions on the pyrazole ring (R1, R2) can influence this binding, improve selectivity, and modulate solubility.

  • The Benzenesulfonamide Group: The sulfonamide moiety is a classic zinc-binding group, making it particularly effective for targeting metalloenzymes like carbonic anhydrases.[5] Its orientation and the substitution pattern on the attached benzene ring (R3) are critical for optimizing interactions within the active site and can be tuned to achieve isoform-specific inhibition.

  • The Linker and Amino Group: The spatial relationship between the pyrazole and benzenesulfonamide moieties, as well as the properties of substituents on the benzene ring (like the foundational amino group), can significantly impact the overall conformation and target engagement of the molecule.

Below is a generalized diagram illustrating the key points for chemical modification on the scaffold.

Caption: Key modification points on the pyrazole-sulfonamide scaffold.

Chapter 2: A Comparative Analysis of Efficacy Across Therapeutic Targets

The true measure of a scaffold's utility is its demonstrated efficacy in various therapeutic contexts. Here, we compare the performance of distinct analog series against three major classes of drug targets.

A. Kinase Inhibition: Targeting LRRK2 in Parkinson's Disease

The G2019S mutation in Leucine-Rich Repeat Kinase 2 (LRRK2) is a significant genetic risk factor for Parkinson's disease, leading to hyperactive kinase function.[6] Pyrazole-based sulfonamides have emerged as a potent class of inhibitors for this target.[4][6][7]

Researchers hypothesized that a 1H-pyrazole core could effectively mimic the hinge-binding interactions of more complex indazole-based inhibitors while offering a lower molecular weight and access to novel chemical space.[4] This led to the development of biaryl-1H-pyrazole sulfonamides.

Comparative Efficacy Data:

The following table summarizes the in vitro (biochemical) and in-cell efficacy of several key analogs against the hyperactive G2019S-LRRK2 mutant.

Compound IDR1 (Pyrazole)R2 (Aryl)R3 (Sulfonamide)GS-LRRK2 IC50 (nM)Cellular EC50 (µM)
5 H3-Pyridyl2,3-dimethylphenyl50Not Reported
8 Methyl3-Pyridyl2,3-dimethylphenyl15Not Reported
3 H3-Pyridyl2-methylphenyl1405.1
7 Methyl3-Pyridyl2-methylphenyl402.1
6 HPhenyl2-methylphenyl>10,000>100

Data synthesized from Nichols, R.J. et al., ACS Medicinal Chemistry Letters, 2022.[4][7]

Key Insights & Causality:

  • R1 Methylation: The addition of a methyl group at the R1 position of the pyrazole (e.g., comparing 5 to 8 and 3 to 7 ) consistently improved both biochemical and cellular potency.[7] Computational docking studies suggested this methyl group helps reinforce a perpendicular conformation between the central phenyl ring and the pyrazole, optimizing its presentation to the kinase hinge.[7]

  • R2 Pyridyl Moiety: Replacing the 3-pyridyl group at R2 with a simple phenyl ring (compound 6 ) resulted in a dramatic loss of potency.[4] This highlights the critical role of the pyridyl nitrogen, which likely forms a key hydrogen bond or solvent interaction that is essential for high-affinity binding.

  • Mechanism of Action: The 1H-pyrazole core is predicted to form crucial hydrogen bonds with backbone residues (Leu86 and Ala87) in the LRRK2 hinge region, acting as the primary anchor for the molecule.[4]

Kinase_Interaction cluster_kinase LRRK2 Kinase Active Site cluster_inhibitor Pyrazole Sulfonamide Inhibitor Hinge Hinge Region (Leu86, Ala87) Solvent Solvent-Exposed Region Pocket Binding Pocket Pyrazole 1H-Pyrazole Core Pyrazole->Hinge H-Bonding (Anchoring) Pyridyl R2-Pyridyl Moiety Pyridyl->Solvent Solvent Interaction Sulfonamide R3-Sulfonamide Tail Sulfonamide->Pocket Van der Waals & Specificity

Caption: Simplified model of pyrazole sulfonamide binding in a kinase active site.

B. Carbonic Anhydrase Inhibition: A Classic Target

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group is a canonical zinc-binding pharmacophore, making this scaffold a natural fit for developing CA inhibitors.

A study on pyrazole-based benzenesulfonamides explored how different substituents on phenyl rings attached to the pyrazole core influenced inhibitory activity against human CA isoforms (hCAII, hCAIX, and hCAXII).[5]

Comparative Efficacy Data (IC50 in µM):

Compound IDPhenyl Ring Substituent (Position 3)Phenyl Ring Substituent (Position 5)hCAII IC50 (µM)hCAIX IC50 (µM)hCAXII IC50 (µM)
4a 2-Hydroxyphenylp-tolyl (EDG)0.240.890.51
4f 2-Hydroxy-5-bromophenylp-tolyl (EDG)0.310.650.43
4g 2-Hydroxyphenyl2-methoxyphenyl (EWG)0.190.540.38

Data synthesized from Kumar, A. et al., RSC Advances, 2023.[5] (EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group)

Key Insights & Causality:

  • Role of the Sulfonamide: The primary mechanism involves the deprotonated sulfonamide nitrogen coordinating with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule/hydroxide ion.

  • Effect of Substituents: The structure-activity relationship is complex, but trends emerge. Comparing 4a and 4f , the addition of a bulky bromine atom slightly reduces potency against the cytosolic hCAII isoform but improves it against the tumor-associated hCAIX and hCAXII.[5]

  • Electronic Effects: Replacing an electron-donating group (methyl on the p-tolyl ring in 4a ) with an electron-withdrawing group (methoxy in 4g ) enhanced inhibitory activity across all three isoforms, suggesting that modulating the electronic properties of the distal phenyl ring can fine-tune the binding affinity.[5]

C. Broad-Spectrum Biological Activity

The versatility of the pyrazole-sulfonamide scaffold extends to numerous other therapeutic areas, underscoring its privileged nature.

  • Antiproliferative Activity: Analogs such as 3,5-dimethyl-1H-pyrazole-4-sulfonamides have been synthesized and shown to possess anticancer properties, though specific targets are often still under investigation.[1]

  • Antileishmanial Activity: 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives have been identified as active agents against Leishmania infantum and Leishmania amazonensis, with some compounds showing potency comparable to the reference drug pentamidine but with lower cytotoxicity.[8]

  • Anti-inflammatory Activity: By modifying the core to include a pyrazole azabicyclo[3.2.1]octane structure, researchers developed potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses.[9]

Chapter 3: Methodological Deep Dive: From Synthesis to Cellular Validation

To ensure trustworthiness and scientific rigor, the protocols used to generate efficacy data must be robust and well-rationalized. Here, we detail key experimental workflows.

Protocol 1: General Synthesis of Pyrazole-4-Sulfonamide Analogs

This protocol outlines a common and effective method for synthesizing the target compounds via sulfonamide coupling.

Rationale: This two-step approach first creates a reactive sulfonyl chloride intermediate from a corresponding pyrazole, which is then coupled with a desired amine. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without interfering with the primary reaction. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Synthesis_Workflow Start Pyrazole Starting Material Step1 Chlorosulfonation (e.g., Chlorosulfonic acid) Start->Step1 Intermediate Pyrazole-4-sulfonyl chloride Step1->Intermediate Step2 Couple with Amine (R-NH2) Base (DIPEA), Solvent (DCM) Intermediate->Step2 Crude Crude Product Mixture Step2->Crude Purify Purification (Column Chromatography) Crude->Purify Final Pure Pyrazole-Sulfonamide Analog Purify->Final

Caption: General workflow for the synthesis of pyrazole-sulfonamide analogs.

Step-by-Step Methodology: [1]

  • Preparation of Sulfonyl Chloride: To a stirred solution of the starting pyrazole, add chlorosulfonic acid dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is the pyrazole-4-sulfonyl chloride. Filter, wash with cold water, and dry under vacuum.

  • Sulfonamide Coupling: Dissolve the desired amine (1.05 equivalents) and DIPEA (3.0 equivalents) in DCM at room temperature.

  • Reaction: Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM to the amine mixture. Stir the reaction for 16-24 hours at room temperature.

  • Quenching and Extraction: Upon completion (monitored by TLC/LC-MS), add cold water and stir for 10 minutes. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay (ELISA-based)

This protocol describes a robust method for determining the biochemical potency (IC50) of inhibitors against a specific kinase.

Rationale: This assay directly measures the enzymatic activity of LRRK2 by quantifying the phosphorylation of a known substrate. Using full-length, purified enzyme ensures the results are relevant to the biological target. An ELISA format provides high throughput and sensitive, quantitative data. The use of a well-characterized nonselective inhibitor like MLi-2 serves as a positive control to validate the assay's performance in every run.[7]

Step-by-Step Methodology: [4][7]

  • Plate Coating: Coat a 96-well high-binding plate with a LRRK2-specific substrate (e.g., a recombinant protein or peptide) and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compounds (analogs) in a suitable buffer, typically starting from 10 µM down to low nanomolar concentrations. Include a "no inhibitor" control (DMSO vehicle) and a positive control (MLi-2).

  • Kinase Reaction: In a separate plate, add the purified, full-length G2019S-LRRK2 enzyme to a reaction buffer containing ATP.

  • Initiate Reaction: Transfer the enzyme/ATP mix to the coated plate. Immediately add the serially diluted test compounds to the wells. Incubate for a specified time (e.g., 60-90 minutes) at 30°C to allow phosphorylation to occur.

  • Stop Reaction & Wash: Stop the reaction by adding an EDTA-containing buffer and wash the plate thoroughly to remove the enzyme and unused ATP.

  • Detection: Add a primary antibody specific for the phosphorylated substrate (e.g., anti-pSer935). Incubate, then wash.

  • Secondary Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate, then wash.

  • Signal Generation: Add an HRP substrate (e.g., TMB). A colorimetric change will occur, which is proportional to the amount of phosphorylated substrate. Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide scaffold and its analogs represent a remarkably successful platform in modern drug discovery. The comparative analysis clearly demonstrates that targeted modifications to the pyrazole core, the substitution pattern on the benzene ring, and the nature of the linking moieties can produce potent and selective inhibitors for a diverse array of biological targets, from kinases implicated in neurodegeneration to metalloenzymes involved in cancer.

The key to unlocking the full potential of this scaffold lies in a deep, mechanistic understanding of the structure-activity relationships for each target class. Future efforts should focus on:

  • Enhancing Selectivity: As many analogs show broad activity, future design should incorporate features that exploit unique residues or sub-pockets in the target of interest to minimize off-target effects.

  • Optimizing ADME Properties: While in vitro and cellular potency are crucial, the next generation of analogs must be optimized for drug-like properties, including metabolic stability, oral bioavailability, and appropriate tissue distribution.

  • Exploring New Chemical Space: The fundamental principles learned from existing analogs can be applied to design novel derivatives with unique substitution patterns or by replacing the core rings with bioisosteres to uncover new pharmacological profiles.

By integrating rational, structure-based design with robust and well-validated experimental protocols, the pyrazole-sulfonamide scaffold will undoubtedly continue to yield promising clinical candidates for treating a wide range of human diseases.

References

  • Nichols, R. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Nichols, R. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Nichols, R. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Abdelazeem, A. H., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Fares, M., et al. (2021). Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]

  • Deplano, S., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Halder, P., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2023). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2015). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Center for Biotechnology Information. [Link]

  • Bouz-David, S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • El-Drissi, B., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

Sources

Comparative

Comprehensive NMR Spectroscopy Validation Guide: 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

Introduction & Analytical Challenges Validating the synthesis of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide requires precise analytical techniques due to the molecule's complex electronic environment. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Validating the synthesis of 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide requires precise analytical techniques due to the molecule's complex electronic environment. This compound features three distinct nitrogen-centric functional groups: a primary aniline amine, a sulfonamide linkage, and a pyrazole ring.

For researchers and drug development professionals, standard 1D 1 H NMR is often insufficient for unambiguous structural confirmation. This guide objectively compares solvent systems and analytical workflows, providing a self-validating protocol to ensure absolute scientific integrity during structural characterization[1].

Solvent Selection Comparison: DMSO-d 6​ vs. Methanol-d 4​

The most critical variable in the NMR validation of sulfonamides and pyrazoles is solvent selection. Because this molecule contains three highly labile proton environments (pyrazole NH, sulfonamide NH, and aniline NH 2​ ), the choice of solvent dictates whether these critical structural markers are observed or lost to deuterium exchange[2].

The Causality of Solvent Effects: Protic solvents like Methanol-d 4​ (CD 3​ OD) facilitate rapid chemical exchange with labile protons, rendering them invisible in the spectrum. In contrast, DMSO-d 6​ is a strongly hydrogen-bonding aprotic solvent. It tightly solvates the NH and NH 2​ groups, drastically reducing their exchange rate and allowing them to be observed as distinct, quantifiable signals[3].

Solvent Performance Comparison Table
ParameterDMSO-d 6​ (Recommended)Methanol-d 4​ (Alternative)Causality / Impact on Validation
Labile Protons (NH/NH 2​ ) Visible Exchanged (Invisible)DMSO H-bonds to NH/NH 2​ , slowing the exchange rate to the NMR timescale.
Spectral Resolution ExcellentGoodDMSO provides superior chemical shift dispersion for aromatic protons.
Residual Water Peak ~3.33 ppm~4.87 ppmCD 3​ OD water peak may obscure critical aromatic or amine signals.
Validation Confidence High LowComplete structural validation is impossible if linker protons cannot be tracked.

Self-Validating Experimental Protocol

To establish trustworthiness in your analytical data, the experimental protocol must be self-validating. We employ a D 2​ O exchange workflow to unambiguously differentiate the labile nitrogen-bound protons from the aromatic C-H protons[1],[2].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of the synthesized 3-Amino-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide into a clean glass vial.

  • Dissolution & Filtration: Add 0.6 mL of high-purity DMSO-d 6​ . Vortex gently until completely dissolved. Filter the solution through a glass wool plug directly into a 5 mm NMR tube to remove particulate matter that causes magnetic field inhomogeneities (line broadening)[2].

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., 400 MHz, 16 scans) and a 13 C NMR spectrum (100 MHz, 512+ scans). Ensure the relaxation delay (D1) is 2 seconds for accurate integration.

  • Self-Validation via D 2​ O Exchange: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D 2​ O), cap securely, and invert vigorously for 30 seconds.

  • Re-Acquisition: Re-acquire the 1 H spectrum. The disappearance of signals at ~12.5 ppm, ~10.0 ppm, and ~5.5 ppm definitively confirms the assignment of the pyrazole NH, sulfonamide NH, and aniline NH 2​ , respectively[1],[2].

Quantitative Data Presentation & Chemical Shift Analysis

The following table summarizes the expected chemical shifts based on the electronic effects of the substituents in pyrazole-based benzenesulfonamides[4],[3].

Expected NMR Spectral Data (in DMSO-d 6​ )
Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Assignment Rationale & Causality
Pyrazole NH 12.50 - 12.80br s, 1H-Highly deshielded; broad due to quadrupolar relaxation of the nitrogen nucleus.
Sulfonamide NH 9.80 - 10.20s, 1H-Deshielded by the strong electron-withdrawing effect of the SO 2​ group[1].
Pyrazole H-3, H-5 7.60 - 7.90br s, 2H130.0 - 135.0Tautomeric averaging in DMSO often makes these protons chemically equivalent[4].
Benzene H-5 7.20 - 7.40t, 1H129.0 - 131.0Meta to both the amino and sulfonamide substituents.
Benzene H-2 7.10 - 7.30t, 1H112.0 - 116.0Ortho to the electron-donating NH 2​ (shielded), meta to SO 2​ .
Benzene H-4, H-6 6.80 - 7.10m, 2H115.0 - 119.0Complex splitting due to competing ortho/para coupling effects.
Aniline NH 2​ 5.40 - 5.80br s, 2H-Shielded relative to the amides; rapidly exchanges upon D 2​ O addition[3].

Workflow Comparison: 1D vs. Comprehensive 1D+2D NMR

While 1D NMR combined with D 2​ O exchange is sufficient for confirming the presence of functional groups, it falls short in mapping the exact connectivity of the molecule.

  • Standard 1D Approach: Relies heavily on integration and splitting patterns. It cannot unambiguously assign the quaternary carbons (e.g., Pyrazole C-4, Benzene C-1, C-3) because they lack attached protons.

  • Comprehensive 2D Approach (HSQC + HMBC): This is the superior alternative for absolute validation. HSQC maps direct C-H bonds, instantly separating the pyrazole CH carbons from the benzene CH carbons. HMBC reveals 2- and 3-bond correlations. An HMBC cross-peak between the pyrazole H-3/H-5 protons and the quaternary C-4 carbon definitively proves the attachment point of the sulfonamide nitrogen to the pyrazole ring.

Experimental Workflow Visualization

NMR_Validation_Workflow Start Synthesized Compound 3-Amino-N-(1H-pyrazol-4-yl) benzene-1-sulfonamide Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Retains NH/NH2 signals) Solvent->DMSO Preferred Pathway MeOD Methanol-d4 (Exchanges NH/NH2 signals) Solvent->MeOD Alternative (Not Recommended) Acq1D Acquire 1D 1H & 13C NMR DMSO->Acq1D D2O D2O Exchange Experiment (Self-Validating Step) Acq1D->D2O Identify Labile Protons Acq2D Acquire 2D NMR (HSQC / HMBC) Acq1D->Acq2D Resolve Carbon Overlaps Confirm Structural Confirmation & Signal Assignment D2O->Confirm Acq2D->Confirm

Figure 1: Decision matrix and experimental workflow for NMR validation of sulfonamide derivatives.

References

  • Supuran, C. T., et al. "Isatin-pyrazole benzenesulfonamide hybrids potently inhibit tumor-associated carbonic anhydrase isoforms IX." FLORE / University of Florence. Available at:[Link]

  • "Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase." RSC Advances, RSC Publishing. Available at:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometric Characterization of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide Impurities

For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are fundamental to ensuring drug safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) are fundamental to ensuring drug safety and efficacy. This guide provides an in-depth comparison of mass spectrometry-based methods against alternative analytical techniques for the characterization of potential impurities in 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, a key intermediate and potential API. We will explore the causality behind experimental choices, provide detailed protocols, and present supporting data to offer a comprehensive resource for researchers in pharmaceutical development.

The Criticality of Impurity Profiling in Drug Development

Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] According to the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, impurities present at levels above 0.1% must be identified and characterized.[2][3] This process, known as impurity profiling, is not merely a regulatory hurdle but a critical scientific endeavor to understand the potential toxicological and pharmacological impact of these minor components. A well-defined impurity profile is essential for establishing robust manufacturing processes and ensuring batch-to-batch consistency.

Unraveling the Impurity Landscape: A Proposed Synthetic Pathway

While the direct synthesis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and the synthesis of structurally similar molecules like Celecoxib.[4][5] This proposed pathway is crucial for anticipating potential process-related impurities.

The most likely synthetic strategy involves the condensation of two key intermediates: 4-hydrazinobenzenesulfonamide and a reactive derivative of 3-aminopyrazole .

  • Synthesis of Intermediate A: 4-hydrazinobenzenesulfonamide: This intermediate is typically synthesized from sulfanilamide via a diazotization reaction followed by reduction.[1][6]

  • Synthesis of Intermediate B: A 3-aminopyrazole derivative: 3-aminopyrazoles can be synthesized through the condensation of a β-keto nitrile with hydrazine.[7][8]

The final condensation step would likely involve the reaction of 4-hydrazinobenzenesulfonamide with a suitable 1,3-dicarbonyl equivalent leading to the formation of the pyrazole ring attached to the benzenesulfonamide moiety.

cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis cluster_C Final Condensation Sulfanilamide Sulfanilamide Diazonium_Salt Diazonium_Salt Sulfanilamide->Diazonium_Salt NaNO2, HCl Hydrazinobenzenesulfonamide Hydrazinobenzenesulfonamide Diazonium_Salt->Hydrazinobenzenesulfonamide Reduction (e.g., SnCl2) Target_Molecule 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide Hydrazinobenzenesulfonamide->Target_Molecule Condensation Beta_Keto_Nitrile Beta_Keto_Nitrile Aminopyrazole Aminopyrazole Beta_Keto_Nitrile->Aminopyrazole Hydrazine Aminopyrazole->Target_Molecule

Caption: Proposed synthetic pathway for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Based on this proposed synthesis, a range of potential process-related impurities can be anticipated:

  • Unreacted Starting Materials: Residual sulfanilamide, 4-hydrazinobenzenesulfonamide, and the 3-aminopyrazole precursor.

  • Intermediates: Incomplete conversion could lead to the presence of the diazonium salt (though highly reactive and unlikely in the final product) or other intermediates.

  • By-products: Side reactions, such as the formation of regioisomers during the pyrazole ring formation, can lead to structurally similar impurities.[4] For instance, the sulfonamide group could be positioned at a different site on the pyrazole ring.

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used in the synthesis.

Mass Spectrometry: The Cornerstone of Impurity Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for impurity profiling due to its unparalleled sensitivity, selectivity, and ability to provide structural information.[9][10]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, provide highly accurate mass measurements (typically <5 ppm). This precision allows for the determination of the elemental composition of an unknown impurity, significantly narrowing down the potential structures.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of an unknown compound. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide and its impurities, characteristic fragmentation pathways of sulfonamides are expected. These often involve cleavage of the S-N bond and the loss of sulfur dioxide (SO2).[10]

cluster_workflow LC-MS/MS Impurity Characterization Workflow Start API Sample with Impurities LC_Separation Liquid Chromatography (Separation of Components) Start->LC_Separation MS_Analysis Mass Spectrometry (MS1) (Detection of m/z of all components) LC_Separation->MS_Analysis Precursor_Selection Precursor Ion Selection (Isolation of impurity ion) MS_Analysis->Precursor_Selection CID Collision-Induced Dissociation (CID) (Fragmentation of impurity ion) Precursor_Selection->CID MSMS_Analysis Tandem Mass Spectrometry (MS2) (Detection of fragment ions) CID->MSMS_Analysis Structure_Elucidation Structure Elucidation (Interpretation of fragmentation pattern) MSMS_Analysis->Structure_Elucidation

Caption: A typical workflow for impurity characterization using LC-MS/MS.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive impurity profiling strategy often involves orthogonal techniques.

Technique Principle Strengths Limitations Application to Topic
LC-MS/MS Separation by chromatography, detection by mass analysisHigh sensitivity and selectivity; provides molecular weight and structural information.[10]Ionization efficiency can vary between compounds, potentially affecting quantification without standards; isomers with the same mass can be challenging to differentiate without good chromatographic separation.[11][12]Ideal for detecting and identifying unknown impurities at trace levels.
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reproducible, and excellent for quantification of known impurities with a chromophore.[13]Insensitive to impurities without a UV chromophore; provides no structural information beyond retention time and UV spectrum.[12]Primary choice for routine quality control and quantification of known impurities.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic fieldProvides definitive structural information, including connectivity and stereochemistry.[14][15]Relatively low sensitivity compared to MS; requires larger sample amounts and can be complex to interpret for mixtures.Essential for the unambiguous structure elucidation of isolated impurities.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometryExcellent for volatile and semi-volatile impurities, such as residual solvents.Not suitable for non-volatile and thermally labile compounds like many APIs and their impurities.Primarily used for the analysis of residual solvents.

Table 1: Comparison of Analytical Techniques for Impurity Profiling

The choice of technique is dictated by the stage of drug development and the specific question being addressed. LC-MS is indispensable for initial identification of unknowns, while HPLC-UV is the workhorse for routine quantification. NMR provides the gold standard for structural confirmation once an impurity has been isolated.

Experimental Protocols

Forced Degradation Study

To identify potential degradation products, forced degradation studies are essential.[10] The API should be subjected to stress conditions as per ICH guidelines.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Samples from each condition should be diluted with an appropriate solvent and analyzed by LC-MS/MS.

Detailed LC-MS/MS Protocol for Impurity Profiling

This protocol provides a starting point for the analysis of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide and its impurities. Method optimization will be required.

  • Sample Preparation:

    • Accurately weigh and dissolve the API sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

    • For forced degradation samples, neutralize if necessary and dilute to a similar concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.[16]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for sulfonamides.

    • MS1 Scan Range: m/z 100-1000.

    • Data-Dependent MS/MS: Configure the instrument to trigger MS/MS scans on the most intense ions detected in the MS1 scan.

    • Collision Energy: Use a stepped or ramped collision energy to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Process the data using the instrument's software to identify peaks and extract their mass spectra.

    • For unknown impurities, use the accurate mass data from the MS1 scan to determine the elemental composition.

    • Interpret the MS/MS fragmentation pattern to propose a structure for the impurity.

Conclusion

The characterization of impurities in 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide requires a multi-faceted analytical approach. High-resolution mass spectrometry, particularly LC-MS/MS, is the most powerful tool for the initial detection and structural elucidation of unknown impurities due to its exceptional sensitivity and specificity. However, for robust quality control and unambiguous structural confirmation, it should be used in conjunction with quantitative techniques like HPLC-UV and the definitive structural information provided by NMR. By understanding the potential synthetic and degradation pathways and applying a logical, multi-technique analytical strategy, researchers can confidently characterize impurities, ensuring the safety and quality of the final drug substance.

References

  • Satyanarayana, P., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1159-1167.
  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 223-233.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Gul, H. I., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-119.
  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • IJESRT. (n.d.). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • SynZeal. (n.d.). Celecoxib Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746232A - Preparation method of celecoxib impurity.
  • Shareef, I., & Gandla, K. (2025). Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations.
  • Gadani, K., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(12), 6471-6475.
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Retrieved from [Link]

  • Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, December 23). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2020). Design, Synthesis and Molecular Docking Studies of 4-{3-[2-(2-Morpholin- 4-yl-ethoxy)phenyl]-5. Retrieved from [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from [Link]

  • Farmacia Journal. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Retrieved from [Link]

  • USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]

  • PubMed. (2018). Photochemical, Thermal, Biological and Long-Term Degradation of Celecoxib in River Water. Degradation Products and Adsorption to Sediment. Retrieved from [Link]

  • Molecules. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Retrieved from [Link]

  • Der Pharmacia Lettre. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

  • PubMed. (n.d.). Identification of Sulfonamides by NMR Spectroscopy. Retrieved from [Link]

  • Heliyon. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Molecules. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from [Link]

  • PMC. (n.d.). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Retrieved from [Link]

  • Bentham Science. (2025, July 31). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][2][3] triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025, August 4). Development and Validation of a Stability-Indicating RP- HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g.... Retrieved from [Link]

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Comparative

A Comparative Guide to the In Vivo and In Vitro Performance of Pyrazole-Sulfonamide Derivatives: Celecoxib vs. Darbufelone

This guide provides a comprehensive comparison of the in vitro and in vivo performance of two notable pyrazole-sulfonamide derivatives: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Darbufelone, a dual i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro and in vivo performance of two notable pyrazole-sulfonamide derivatives: Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Darbufelone, a dual inhibitor of COX-2 and 5-lipoxygenase (5-LOX). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms of action, potencies, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Pyrazole-Sulfonamides

The pyrazole-sulfonamide scaffold has proven to be a versatile and highly fruitful starting point for the development of a diverse range of therapeutic agents. The inherent structural features of this motif allow for specific interactions with various biological targets, leading to compounds with potent and selective activities. This guide focuses on two prominent examples that highlight the therapeutic applications of this chemical class in inflammation and potentially beyond.

Celecoxib , the first selective COX-2 inhibitor to be approved for clinical use, represents a significant advancement in anti-inflammatory therapy. Its development was driven by the need to mitigate the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both the constitutively expressed COX-1 and the inducible, pro-inflammatory COX-2 enzyme.

Darbufelone , on the other hand, exemplifies a multi-target approach to anti-inflammatory drug design. By inhibiting both COX-2 and 5-LOX, Darbufelone simultaneously blocks the production of pro-inflammatory prostaglandins and leukotrienes, offering the potential for broader and more potent anti-inflammatory effects.

This guide will dissect the in vitro and in vivo performance of these two molecules, providing a framework for understanding their distinct pharmacological profiles and the experimental methodologies used to characterize them.

In Vitro Performance: A Tale of Two Inhibition Profiles

The in vitro performance of a compound provides crucial insights into its intrinsic potency and selectivity for its intended biological targets. For Celecoxib and Darbufelone, in vitro assays are fundamental in defining their mechanisms of action.

Enzymatic Inhibition: Potency and Selectivity

The primary in vitro characterization of these compounds involves determining their half-maximal inhibitory concentrations (IC50) against their target enzymes.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-115 - 82188 - 375[1]
COX-20.04 - 0.53[1]
Darbufelone COX-120105.3[1]
COX-20.19[1]
5-LOXData not consistently reported in comparative formatN/A

Causality Behind Experimental Choices: The choice of enzymatic assays is paramount for establishing the fundamental pharmacological properties of these inhibitors. The use of purified recombinant human enzymes is the gold standard for determining intrinsic inhibitory activity, minimizing confounding factors from other cellular components. Comparing the IC50 values for COX-1 and COX-2 allows for the calculation of a selectivity index, a critical parameter that predicted the reduced gastrointestinal toxicity of Celecoxib compared to non-selective NSAIDs. For Darbufelone, the inclusion of a 5-LOX inhibition assay is essential to confirm its dual-inhibitor profile.

Cellular Assays: Effects on Inflammatory Pathways

Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of enzyme inhibition.

AssayCell LineKey Findings for CelecoxibKey Findings for Darbufelone
Prostaglandin E2 (PGE2) Production Various inflammatory and cancer cell linesDose-dependent inhibition of PGE2 synthesis.Dose-dependent inhibition of PGE2 synthesis.
Leukotriene B4 (LTB4) Production Neutrophils, monocytesNo significant effect.Potent inhibition of LTB4 synthesis.
Cell Viability (e.g., MTT Assay) Cancer cell lines (e.g., colon, lung)Inhibition of proliferation in a dose-dependent manner.[2]Inhibition of proliferation and induction of apoptosis.[2]

Trustworthiness of Protocols: The described protocols are self-validating systems. For instance, in a PGE2 production assay, a positive control (e.g., a known non-selective NSAID like indomethacin) and a negative control (vehicle) are run in parallel. The expected dose-dependent inhibition by the test compounds, in contrast to the controls, validates the assay's performance.

In Vivo Performance: From Bench to Preclinical Models

In vivo studies are critical for evaluating the efficacy, pharmacokinetics, and safety of a drug candidate in a whole-organism setting.

Anti-Inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats.

CompoundRoute of AdministrationDose Range (mg/kg)Maximum Inhibition of Edema (%)Reference
Celecoxib Oral0.3 - 30Dose-dependent reduction[3][4]
Darbufelone OralSpecific dose-response data in this model is not readily available in the public domain, but efficacy has been demonstrated.-

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is selected for its robustness and its well-understood biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, making it an ideal model to assess the efficacy of COX inhibitors. The oral route of administration is chosen to mimic the intended clinical route of use.

Pharmacokinetic Profile in Rats

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior and for dose selection in further studies.

ParameterCelecoxib (5 mg/kg, oral)Darbufelone (1.1 mg/kg, oral)Reference
Bioavailability (F%) ~59%99.3%[5][6]
Half-life (t½) ~2.8 hours4.8 - 4.9 hours[5][6]
Time to Maximum Concentration (Tmax) ~8.0 hours (at 20 mg/kg)Not explicitly stated in the provided source[7]
Maximum Concentration (Cmax) ~15.40 µM (at 20 mg/kg)Not explicitly stated in the provided source[7]

Authoritative Grounding: The pharmacokinetic parameters presented are derived from peer-reviewed studies employing validated analytical methods, such as HPLC, to quantify drug concentrations in plasma over time.[5][6] These data are essential for correlating the observed in vivo efficacy with systemic drug exposure.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes. The probe fluoresces upon oxidation by PGG2, the product of the COX reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Sigma-Aldrich, MAK414).[8]

  • Compound Preparation: Dissolve the test compound (e.g., Celecoxib, Darbufelone) in DMSO to create a stock solution. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Assay Plate Setup: In a 96-well opaque plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilutions. Include wells for a positive control (a known inhibitor like Celecoxib for COX-2) and a negative control (vehicle).[9]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).[9]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of acute inflammation.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Randomly assign animals to different groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin or Celecoxib), and test compound groups at various doses. Administer the compounds orally by gavage.[3][4]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic Acid Metabolism cluster_inhibitors Inhibitors Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Celecoxib Celecoxib Celecoxib->COX-1 / COX-2 Inhibits Darbufelone (COX) Darbufelone (COX) Darbufelone (COX)->COX-1 / COX-2 Inhibits Darbufelone (LOX) Darbufelone (LOX) Darbufelone (LOX)->5-LOX Inhibits

Caption: Arachidonic acid metabolism and points of inhibition.

Comparative Experimental Workflow: In Vitro to In Vivo

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Inhibition Assay (COX-1, COX-2, 5-LOX) IC50 Determine IC50 & Selectivity Enzyme_Assay->IC50 Cell_Assay Cell-Based Assay (PGE2/LTB4 Production) Cell_Assay->IC50 PK_Study Pharmacokinetic Study (Rats) (Oral & IV Administration) IC50->PK_Study Lead Compound Selection ADME Determine ADME Profile PK_Study->ADME Efficacy_Study Efficacy Model (Carrageenan-Induced Paw Edema) Efficacy Assess Anti-Inflammatory Effect Efficacy_Study->Efficacy ADME->Efficacy_Study Dose Selection

Caption: A generalized workflow from in vitro to in vivo evaluation.

Conclusion

This comparative guide illustrates that while both Celecoxib and Darbufelone belong to the same broad chemical class of pyrazole-sulfonamides, their distinct in vitro inhibition profiles translate into different in vivo pharmacological characteristics. Celecoxib's high selectivity for COX-2 over COX-1 underpins its improved gastrointestinal safety profile compared to non-selective NSAIDs. Darbufelone's dual inhibition of COX-2 and 5-LOX presents a broader mechanistic approach to suppressing inflammation, which may offer advantages in certain inflammatory conditions where both prostaglandins and leukotrienes play a significant pathological role.

The choice between a selective single-target inhibitor and a multi-target inhibitor depends on the specific therapeutic indication, the desired efficacy, and the potential for off-target effects. The experimental methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such compounds, enabling researchers to make informed decisions in the drug discovery and development process.

References

  • BenchChem. (2025). Unraveling the Journey of Darbufelone in Animal Models: A Pharmacokinetic and Bioavailability Profile. BenchChem.
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Validation

Comparative Analysis of Cross-Reactivity for 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide in Human Cell Lines

Introduction The development of targeted therapeutics, particularly protein kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The pyrazole and sulfonamide scaffolds are privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of targeted therapeutics, particularly protein kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The pyrazole and sulfonamide scaffolds are privileged structures in medicinal chemistry, known for their ability to form key interactions within the ATP-binding pocket of kinases.[1] 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a novel investigational compound designed to target a specific protein kinase, hereafter referred to as "Kinase X". While potent on-target activity is crucial, the ultimate clinical success and safety of a kinase inhibitor are intrinsically linked to its selectivity.[2][3] Off-target effects, stemming from the inhibition of unintended kinases, can lead to toxicity or unexpected polypharmacology.[4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. We will delineate a multi-tiered approach, beginning with broad-panel biochemical screening and progressing to sophisticated cell-based and proteomic analyses. The causality behind each experimental choice will be explained, providing a robust, self-validating system for assessing inhibitor selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of novel kinase inhibitors.

Part 1: Foundational Selectivity Assessment - Biochemical and In-Cellulo Target Engagement

The initial phase of cross-reactivity profiling aims to cast a wide net, identifying all potential interactions between the compound and the human kinome at a biochemical level, and then confirming engagement with these targets within a live-cell context.

Large-Scale Biochemical Kinase Profiling

The most direct way to assess cross-reactivity is to test the compound's ability to inhibit the enzymatic activity of a large panel of recombinant kinases.[3][5][6] This provides a foundational, albeit simplified, view of the inhibitor's selectivity.

Experimental Rationale: A broad kinase panel (e.g., >400 kinases) is essential because kinases with high structural homology in the ATP-binding site, even across different families, can be inhibited by the same compound.[5] A two-tiered screening approach is often most efficient: an initial screen at a single high concentration (e.g., 1 µM) to identify "hits," followed by dose-response curves for those hits to determine IC50 values.[7]

Hypothetical Data Summary: Kinase Selectivity Panel

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
Kinase X (On-Target) 98% 15 CMGC Primary Target
Kinase A85%150CMGCStructurally related off-target
Kinase B72%800TKUnrelated family off-target
Kinase C45%>10,000AGCMinimal interaction
>450 Other Kinases<30%>10,000VariousNot significant hits
Cellular Target Engagement Confirmation

Biochemical assays with recombinant enzymes lack the complexity of the cellular environment, such as the presence of high ATP concentrations, scaffolding proteins, and compartmentalization. Therefore, it is critical to confirm that the compound binds to its intended target and potential off-targets in intact cells.[6] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are powerful methods for this purpose.[8][9][10]

Experimental Rationale (CETSA): CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[9][11] By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a "shift" in the melting temperature of the target protein, confirming engagement.

Experimental Rationale (NanoBRET™): The NanoBRET™ assay measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same site as the inhibitor.[12][13][14] Competitive displacement of the tracer by the inhibitor results in a loss of Bioluminescence Resonance Energy Transfer (BRET), allowing for quantitative measurement of intracellular affinity.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate a human cell line known to express Kinase X (e.g., HEK293T) and grow to 80-90% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes.[8] Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[16]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8][16]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8][16]

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase X remaining at each temperature point using Western blotting or another protein detection method like an AlphaScreen®.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

G cluster_0 CETSA Workflow A 1. Treat Cells with Compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Aggregates) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melt Curve & Determine Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Part 2: Unbiased, System-Wide Off-Target Discovery

While targeted assays are essential, an unbiased approach is required to discover unexpected off-target effects that could be missed by panel screening. Phosphoproteomics provides a global snapshot of kinase activity within the cell.[17][18]

Quantitative Phosphoproteomics

Experimental Rationale: Most kinase inhibitors are ATP-competitive, meaning they block the phosphorylation of substrate proteins. By treating cells with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide and then using mass spectrometry to quantify changes across thousands of phosphorylation sites, we can infer the activity of upstream kinases.[19][20] A significant decrease in phosphorylation on known substrates of a particular kinase strongly suggests that the compound is inhibiting that kinase in the cell.

This method is powerful for several reasons:

  • Unbiased: It surveys the activity of kinases without pre-selection.[17]

  • Physiologically Relevant: It measures the direct consequence of kinase activity in a native cellular environment.

  • Identifies Pathway Effects: It can reveal the downstream consequences of both on-target and off-target inhibition.[19]

Experimental Protocol: Phosphoproteomic Analysis Workflow
  • Cell Culture and Treatment: Grow selected human cell lines (e.g., a panel of 3-5 cancer cell lines with diverse genetic backgrounds) and treat with vehicle (DMSO) or a relevant concentration of the test compound (e.g., 10x IC50 for Kinase X) for a defined period (e.g., 2-6 hours).

  • Lysis and Protein Digestion: Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors.[18] Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides must be enriched from the complex peptide mixture.[18] Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[19]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify thousands of individual phosphosites. Perform statistical analysis to identify sites that are significantly down- or up-regulated upon compound treatment.

  • Kinase Substrate Motif Analysis: Use bioinformatics tools (e.g., KinSwingR) to analyze the sequences surrounding the significantly changed phosphosites.[21] This can predict which upstream kinases are likely being inhibited based on their known substrate motifs.

G cluster_1 Phosphoproteomics Workflow P1 1. Cell Treatment P2 2. Lysis & Protein Digestion P1->P2 P3 3. Phosphopeptide Enrichment (e.g., TiO2) P2->P3 P4 4. LC-MS/MS Analysis P3->P4 P5 5. Data Processing & Quantification P4->P5 P6 6. Kinase Activity Inference P5->P6

Caption: Quantitative Phosphoproteomics Workflow.

Part 3: Comparative Analysis and Data Interpretation

To contextualize the cross-reactivity profile of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, it is essential to compare it against alternative inhibitors targeting Kinase X. For this guide, we will consider two hypothetical alternatives:

  • Inhibitor Y: A tool compound with a different chemical scaffold.

  • Inhibitor Z: An analog from the same pyrazolyl-sulfonamide chemical series.

Experimental Rationale: Comparing compounds with different and similar scaffolds helps to distinguish between off-target effects driven by the specific pharmacophore of the test compound versus those that might be common to any inhibitor of Kinase X.

Comparative Data Summary

This table integrates data from all previously described assays to provide a holistic view of selectivity.

Assay3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamideInhibitor Y (Alternative Scaffold)Inhibitor Z (Analog)
On-Target IC50 (Kinase X) 15 nM25 nM10 nM
Number of Off-Targets (>10x IC50) 2 (Kinase A, Kinase B)58
Most Potent Off-Target IC50 150 nM (Kinase A)300 nM (Kinase D)90 nM (Kinase A)
CETSA Shift (Kinase X) +5.2 °C+4.8 °C+5.5 °C
CETSA Shift (Kinase A) +2.1 °CNo Shift+3.0 °C
Phosphoproteomics Hits 15 downregulated phosphosites35 downregulated phosphosites48 downregulated phosphosites
Predicted Off-Target Kinases Kinase A, Kinase BKinase D, Kinase E, Kinase FKinase A, B, G, H

Interpretation: Based on this hypothetical data, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide demonstrates a superior selectivity profile compared to both the alternative scaffold (Inhibitor Y) and its close analog (Inhibitor Z). It has fewer biochemical off-targets, and the cellular data from CETSA and phosphoproteomics corroborate this finding. The off-target activity against Kinase A appears to be a common feature of this chemical series, as it is also observed with Inhibitor Z, but is less pronounced with the subject compound.

Conclusion

A thorough investigation of inhibitor cross-reactivity is a cornerstone of modern drug development. Relying on a single assay is insufficient to fully understand a compound's selectivity profile. This guide outlines a logical, tiered approach that builds confidence at each stage. By integrating broad-panel biochemical screening, cellular target engagement assays, and unbiased phosphoproteomics, researchers can generate a comprehensive and physiologically relevant dataset. This rigorous evaluation allows for an informed assessment of the potential liabilities and advantages of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, ultimately guiding its progression as a potential therapeutic agent.

References

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]

  • Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. Available at: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Retrieved from [Link]

  • Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Retrieved from [Link]

  • Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]

  • ACS Publications. (2025). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. ACS Publications. Available at: [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • PNAS. (2012). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. Available at: [Link]

  • protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Oxford Academic. (2022). PhosPiR: an automated phosphoproteomic pipeline in R. Oxford Academic. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

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Comparative

A Head-to-Head Comparison: Benchmarking 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide IC50 Values Against Commercial References

Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Development In the landscape of targeted drug discovery, the pyrazole scaffold is a privileged structure, frequently forming the core of potent kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Benchmarking in Kinase Inhibitor Development

In the landscape of targeted drug discovery, the pyrazole scaffold is a privileged structure, frequently forming the core of potent kinase inhibitors.[1][2] The novel compound, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, represents a promising candidate for targeted therapy. However, its therapeutic potential can only be ascertained through rigorous, quantitative comparison against established clinical benchmarks. This guide provides a comprehensive framework for evaluating the inhibitory potency (IC50) of this novel sulfonamide by benchmarking it against commercially available, FDA-approved inhibitors targeting the Janus Kinase 2 (JAK2).

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3][4] They mediate signals from a multitude of receptors, activating the STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for processes like hematopoiesis, immune response, and inflammation.[4][5][6] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and autoimmune diseases, making JAKs a prime therapeutic target.[3][5][7]

This guide will detail the experimental design for determining the biochemical IC50 of our test compound against JAK2. We will compare its performance to two well-characterized JAK2 inhibitors: Ruxolitinib and Fedratinib.[8][9][10] The protocols herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and directly comparable to established literature values.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[5][11]

ATP-competitive inhibitors, such as the compounds discussed here, function by binding to the ATP-binding pocket of the JAK2 kinase domain. This prevents the transfer of a phosphate group from ATP to the substrate, effectively blocking the phosphorylation cascade and halting the downstream signaling.[12][13]

JAK_STAT_Pathway cluster_inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK2 JAK2 Receptor->JAK2 2. JAK2 Activation (Trans-phosphorylation) STAT STAT JAK2->STAT 3. STAT Phosphorylation ADP ADP P_STAT p-STAT Dimer STAT->P_STAT 4. Dimerization Nucleus Nucleus P_STAT->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide (ATP-Competitive Inhibitor) Inhibitor->JAK2 Blocks ATP Binding Site ATP ATP

Figure 1. Simplified JAK-STAT signaling pathway and point of inhibition.

Part 1: Experimental Design & Protocols

The cornerstone of a reliable benchmarking study is a robust and highly validated assay. For this purpose, we will employ a biochemical in vitro kinase assay. This approach isolates the kinase and inhibitor from the complexities of a cellular environment (e.g., membrane permeability, off-target effects), providing a direct measure of the compound's inhibitory effect on the enzyme's activity.[14][15][16]

We will utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[17][18] The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of an IC50 value. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal.[19][20][21]

Detailed Protocol: In Vitro JAK2 IC50 Determination using ADP-Glo™

This protocol is optimized for a 384-well plate format to ensure high-throughput capability and minimal reagent usage.

1. Compound Preparation & Plating: a. Prepare a 10 mM stock solution of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide, Ruxolitinib, and Fedratinib in 100% DMSO. b. Perform a serial dilution in DMSO to create a 10-point concentration gradient. A common starting concentration is 1 mM, with subsequent 1:3 dilutions. c. Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a white, opaque 384-well assay plate. This creates a "compound-ready" plate. d. For controls, dispense 50 nL of DMSO (0% inhibition, high signal) and 50 nL of a potent, broad-spectrum kinase inhibitor like Staurosporine (100% inhibition, low signal) into designated wells.[22]

2. Kinase Reaction: a. Prepare a 2X JAK2 enzyme/substrate solution in kinase assay buffer. The final concentration of recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) must be empirically determined to ensure the reaction is in the linear range.[22][23] b. Add 5 µL of the 2X enzyme/substrate mix to each well of the compound-ready plate. c. Incubate for 15 minutes at room temperature to allow the inhibitors to bind to the kinase. d. Prepare a 2X ATP solution. The final ATP concentration should be close to the Km of JAK2 for ATP to accurately determine the potency of ATP-competitive inhibitors.[22][24] e. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL. f. Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

3. Signal Detection: a. Terminate the kinase reaction and deplete the unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent to each well. b. Shake the plate for 2 minutes and incubate for 40 minutes at room temperature. c. Convert the ADP generated during the reaction to ATP by adding 20 µL of Kinase Detection Reagent. d. Shake the plate for 2 minutes and incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[19] e. Read the luminescence on a compatible plate reader.

Assay_Workflow start Start prep 1. Compound Plating (Serial Dilution in DMSO) start->prep enzyme_add 2. Add 2X JAK2 Enzyme & Substrate Mix prep->enzyme_add pre_incubate 3. Pre-incubation (15 min) enzyme_add->pre_incubate atp_add 4. Add 2X ATP (Initiate Reaction) pre_incubate->atp_add reaction 5. Kinase Reaction (60 min) atp_add->reaction adp_glo 6. Add ADP-Glo™ Reagent (Terminate & Deplete ATP) reaction->adp_glo adp_incubate 7. Incubation (40 min) adp_glo->adp_incubate detect 8. Add Kinase Detection Reagent (Convert ADP -> ATP) adp_incubate->detect detect_incubate 9. Incubation (30-60 min) detect->detect_incubate read 10. Read Luminescence detect_incubate->read end End read->end

Figure 2. Experimental workflow for the in vitro JAK2 kinase assay.

Part 2: Data Analysis & Interpretation

1. Data Normalization: a. The raw luminescence data is normalized to percent inhibition using the high (DMSO) and low (Staurosporine) controls. b. Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

2. Curve Fitting and IC50 Determination: a. Plot the percent inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.[25][26] This model is standard for IC50 determination as it accounts for the bottom and top plateaus of the curve, the Hill slope, and the IC50 value itself. c. The IC50 is the concentration of the inhibitor that results in 50% inhibition of JAK2 activity.[25][27]

This entire analysis should be performed using validated software such as GraphPad Prism or equivalent data analysis packages.[26]

Part 3: Comparative Results

The following table presents hypothetical, yet realistic, IC50 values that would be generated from the described assay. These values are consistent with publicly available data for the reference compounds.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]Published IC50 (nM)
3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide JAK2Biochemical12.5 N/A
RuxolitinibJAK2Biochemical3.1 2.8 - 4.0[13][28]
FedratinibJAK2Biochemical3.5 3.0 - 14.0[8][12][28][29][30]

Interpretation of Results:

Based on our hypothetical data, 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide is a potent inhibitor of JAK2, with an IC50 value in the low nanomolar range (12.5 nM). When benchmarked against the commercial references, it is approximately 4-fold less potent than Ruxolitinib and Fedratinib in this direct biochemical assay.

While Ruxolitinib and Fedratinib exhibit slightly higher potency, an IC50 of 12.5 nM is still a highly promising result for a novel chemical entity. It indicates strong, direct engagement with the target kinase. It is crucial to remember that biochemical potency is only one aspect of a drug's profile. Factors such as selectivity, cell permeability, and pharmacokinetic properties are equally important and must be evaluated in subsequent studies. For instance, some reports indicate that while Ruxolitinib is more potent in enzymatic assays, Fedratinib can show different activity profiles in cellular assays.[28]

The Importance of Cellular Assays as a Secondary Screen

While biochemical assays are excellent for determining direct enzyme inhibition, they do not fully recapitulate the complex environment of a living cell.[16][31] Therefore, promising hits from a biochemical screen should always be validated in a cell-based assay.[14][32] A cellular assay would measure the inhibition of JAK2 signaling (e.g., by quantifying the phosphorylation of STAT5) within intact cells, providing a more physiologically relevant measure of a compound's efficacy.[28] Discrepancies between biochemical and cellular IC50 values can reveal important information about a compound's properties, such as its ability to enter the cell and engage the target in its native environment.[16]

Conclusion

This guide outlines a robust, validated methodology for determining the biochemical IC50 of the novel compound 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. By benchmarking against the clinically approved JAK2 inhibitors Ruxolitinib and Fedratinib, we can quantitatively assess its potency and place its activity within a therapeutically relevant context. Our hypothetical results identify 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide as a potent JAK2 inhibitor, warranting further investigation into its selectivity profile and cellular activity. The experimental and analytical framework presented here provides a clear and reliable path for advancing novel kinase inhibitors from initial discovery to preclinical evaluation.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. The following protocols are...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide. The following protocols are grounded in established principles of laboratory safety and are informed by the chemical properties of analogous structures, including aromatic amines and sulfonamides, to ensure the highest degree of protection for laboratory personnel and the integrity of your research.

Hazard Assessment and Risk Mitigation

The primary hazards associated with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide are anticipated to be:

  • Skin and Eye Irritation: Aromatic amines and sulfonamides can cause irritation upon direct contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory irritation.[1][2]

  • Allergic Skin Reaction (Sensitization): Prolonged or repeated exposure to aromatic amines can lead to skin sensitization.[4][5]

To mitigate these risks, a multi-layered approach to safety is essential, beginning with the appropriate selection and use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[6]Protects against splashes and airborne particles entering the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[6][7]Prevents direct skin contact with the compound. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A flame-retardant lab coat and closed-toe shoes are required.[6]Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood.[6][7] If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling harmful dust particles.
Decision-Making Workflow for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Waste Management start Start: Handling 3-Amino-N-(1H-pyrazol-4-YL) benzene-1-sulfonamide weighing Weighing Solid? start->weighing solution Working with Solution? weighing->solution No fume_hood Work in Fume Hood weighing->fume_hood Yes gloves_goggles_coat Nitrile/Neoprene Gloves + Safety Goggles + Lab Coat solution->gloves_goggles_coat Yes dispose Dispose of all PPE as Hazardous Waste solution->dispose No (End Task) fume_hood->gloves_goggles_coat respirator Consider NIOSH-Approved Respirator fume_hood->respirator Dust/Aerosol Risk face_shield Add Face Shield gloves_goggles_coat->face_shield Risk of Splash gloves_goggles_coat->dispose Task Complete face_shield->dispose respirator->dispose

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: Designate a specific area within a certified chemical fume hood for handling 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide.

  • Pre-weighing Checks: Before bringing the compound into the work area, ensure all necessary PPE is donned correctly.

  • Weighing:

    • Perform all weighing operations on a tared weigh paper or in a suitable container within the fume hood.

    • Use a spatula to carefully transfer the solid, avoiding the generation of dust.

    • Close the primary container immediately after dispensing the required amount.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to prevent splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][8][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][8] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the immediate area.[6] If the spill is small and you are trained to handle it, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste materials contaminated with 3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide must be treated as hazardous waste.

Waste Segregation and Storage
  • Solid Waste:

    • Contaminated PPE (gloves, weigh papers, etc.) and absorbed spill material should be placed in a clearly labeled, sealed, and chemically compatible container marked as "Hazardous Waste".[6][10]

  • Liquid Waste:

    • Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.

    • Do not mix this waste stream with other incompatible chemical waste.[6][11]

Labeling and Disposal Arrangement
  • Labeling: The hazardous waste container label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide"

    • The approximate quantity of waste

    • The date of accumulation

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]

References

  • What are the Health and Safety Guidelines for Using Amines?. (URL: )
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemical Safety | Personal Protective Equipment (PPE). Eurofins. (URL: )
  • Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. (URL: )
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem. (URL: )
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis. (URL: )
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  • Safety Data Sheet for 3-Amino-4-carbethoxypyrazole. Fisher Scientific. (URL: )
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
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3-Amino-N-(1H-pyrazol-4-YL)benzene-1-sulfonamide
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